molecular formula C30H46O4 B1672572 Gypsogenin CAS No. 639-14-5

Gypsogenin

Numéro de catalogue: B1672572
Numéro CAS: 639-14-5
Poids moléculaire: 470.7 g/mol
Clé InChI: QMHCWDVPABYZMC-MYPRUECHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gypsogenin is a pentacyclic triterpenoid with an oleanane-type skeleton, naturally occurring as a sapogenin in various plants including Gypsophila oldhamiana and Saponaria officinalis (common soapwort) . Its molecular formula is C 30 H 46 O 4 and its CAS Registry Number is 639-14-5 . This compound is a prominent subject in medicinal chemistry research due to its multifaceted biological activities. This compound has shown significant potential in anticancer investigations, exhibiting cytotoxicity and anti-proliferative effects against a range of cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and various leukemia cells (Jurkat, K562) . One of its key mechanisms of action involves the induction of apoptosis (programmed cell death) . Specific derivatives, such as compound 2e, have demonstrated potent activity by inhibiting MCF-7 cell proliferation with an IC 50 value of 0.66 ± 0.17 μM and significantly reducing levels of key cancer-related biomarkers like FGF-1, IL-1, IL-6, and TNF-α . Furthermore, research highlights its role as an Abl tyrosine kinase inhibitor, which is a relevant target in chronic myeloid leukemia (CML) treatment, showing that semi-synthetic derivatives can overcome resistance to established therapies like imatinib . This compound possesses four active sites—a C-3 hydroxyl, a C-12 double bond, a C-23 aldehyde, and a C-28 carboxylic acid—making it amenable to a wide range of chemical modifications to enhance its properties and activity . Beyond its anticancer properties, it also exhibits antimicrobial activities against gram-positive and gram-negative bacteria and the fungus C. albicans . This product is provided for research purposes only and is not intended for diagnostic or therapeutic human use.

Propriétés

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,18,20-23,32H,8-17H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHCWDVPABYZMC-MYPRUECHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026577
Record name (3beta,4alpha)-3-Hydroxy-23-oxoolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639-14-5
Record name Gypsogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=639-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gypsogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3beta,4alpha)-3-Hydroxy-23-oxoolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,4α)-3-hydroxy-23-oxoolean-12-en-28-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GYPSOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9SGC905J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Occurrence and Analysis of Gypsogenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Natural Sources, Distribution, and Methodologies for the Study of the Triterpenoid Saponin Aglycone, Gypsogenin.

Introduction

This compound, a pentacyclic triterpenoid sapogenin, is a significant secondary metabolite found in a variety of plant species. Chemically classified as an oleanane-type triterpene, its structure features a distinctive aldehyde group at the C-4 position, which contributes to its diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, geographical distribution, quantitative analysis, and the experimental protocols pertinent to its study. The guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed methodologies and data to support further investigation into this promising phytochemical.

Natural Sources and Plant Distribution

This compound is predominantly found in plants belonging to the Caryophyllaceae (Pink or Carnation family) and Amaranthaceae (Amaranth family) families. Within these families, several genera are known to be rich sources of this compound-containing saponins.

Primary Plant Sources:

  • Genus Gypsophila : This genus is the most well-known source of this compound, from which the compound derives its name. Numerous species, often referred to as "soaproots," are utilized for saponin extraction. Notable species include Gypsophila paniculata, Gypsophila oldhamiana, Gypsophila arrostii, Gypsophila simonii, and Gypsophila trichotoma.[1] The roots of these plants are particularly rich in this compound glycosides.

  • Genus Saponaria : Saponaria officinalis (soapwort) is another significant source within the Caryophyllaceae family.

  • Other Caryophyllaceae Genera : this compound has also been identified in species of Agrostemma, Melandrium, Stellaria, and Silene.

  • Amaranthaceae Family : Plants such as Beta vulgaris (beetroot) and Chenopodium quinoa (quinoa) have been reported to contain this compound.[1]

  • Other Genera : Species within the genera Herniaria and Quillaja are also known to produce this compound.

Geographical Distribution:

The genus Gypsophila has a wide distribution across Eurasia, with a center of diversity in Turkey.[2] Many species are adapted to steppe regions and are found throughout the Mediterranean.[3][4] Gypsophila paniculata is native to central and eastern Europe and is widely cultivated. Gypsophila simonii is noted as an endemic species in Turkey.[3][4] The distribution of other this compound-containing plants is widespread, reflecting their respective native habitats across different continents. The geographical origin and environmental conditions can influence the concentration of secondary metabolites, including this compound, in these plants.[5][6]

Quantitative Data on this compound Content

The concentration of this compound varies significantly among different plant species and even within different parts of the same plant, with the roots typically having the highest concentration. The data is often reported for this compound 3-O-glucuronide, a common prosapogenin.

Plant SpeciesPlant PartCompound MeasuredContent (% dry weight)Reference
Gypsophila paniculataRootThis compound 3-O-glucuronide0.52%[1]
Gypsophila trichotomaRootThis compound 3-O-glucuronide1.13%[1]
Saponaria officinalisRootThis compound 3-O-glucuronideNot specified, but present[1]
Gypsophila paniculata (3-year-old cultivated)RootThis compound 3-O-glucuronide0.53%[7]
Silene vulgarisRootThis compound 3-O-glucuronide1.62%[8]
Gypsophila scorzonerifoliaRootThis compound 3-O-glucuronideUp to 1.35% of dry extract[9]

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol provides a general method for the extraction of saponins and subsequent hydrolysis to obtain this compound. An example from Gypsophila oldhamiana is detailed below.[10]

1. Materials and Equipment:

  • Dried and powdered plant material (e.g., roots of Gypsophila oldhamiana)

  • Solvents: Water, 10% Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Hexane

  • Reflux apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

2. Procedure:

  • Step 1: Aqueous Extraction of Saponins

    • The air-dried and powdered roots (e.g., 20 kg) are extracted with water under reflux. This process is typically repeated three times to ensure exhaustive extraction.

    • The combined aqueous extracts are then concentrated under vacuum using a rotary evaporator to yield a crude saponin mixture.

  • Step 2: Acid Hydrolysis

    • The crude saponin extract is hydrolyzed by refluxing with 10% HCl for an extended period (e.g., 72 hours). This cleaves the glycosidic bonds, releasing the aglycone (this compound) and the sugar moieties.

    • After hydrolysis, the acidic solution is neutralized with NaOH.

  • Step 3: Solvent Extraction of this compound

    • The neutralized solution is extracted with ethyl acetate. The organic phase, containing the less polar this compound, is collected. This step is repeated several times to maximize the yield.

    • The combined ethyl acetate phases are concentrated to dryness to yield a crude this compound residue.

  • Step 4: Purification

    • The crude residue is subjected to flash chromatography on a silica gel column.

    • The column is eluted with a solvent system such as hexane-ethyl acetate (e.g., 3:1).

    • Fractions are collected and monitored by TLC.

    • Fractions containing pure this compound are combined and the solvent is evaporated. The resulting product can be further purified by washing with a less polar solvent system (e.g., hexane-ethyl acetate, 10:1) to yield pure this compound as a white solid.

Quantitative Analysis by HPLC

This protocol outlines the quantification of this compound 3-O-glucuronide using High-Performance Liquid Chromatography (HPLC).[1]

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Solvents: Acetonitrile, water (HPLC grade), orthophosphoric acid

  • This compound 3-O-glucuronide standard

  • Syringe filters (0.45 µm)

2. Procedure:

  • Step 1: Standard Preparation

    • A stock solution of this compound 3-O-glucuronide is prepared in a suitable solvent (e.g., methanol).

    • A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution.

  • Step 2: Sample Preparation

    • A known amount of the plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and transferred to an HPLC vial.

  • Step 3: Chromatographic Conditions

    • Mobile Phase: A gradient of acetonitrile and water (acidified with orthophosphoric acid) is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 210 nm.

    • Injection Volume: 20 µL.

  • Step 4: Quantification

    • A calibration curve is constructed by plotting the peak area of the standard against its concentration.

    • The concentration of this compound 3-O-glucuronide in the sample is determined by interpolating its peak area on the calibration curve.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of triterpenoid synthesis, starting from the cyclization of 2,3-oxidosqualene. The key steps involve the formation of the β-amyrin backbone, followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs).[11][12]

Gypsogenin_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Triterpenoid Backbone Formation cluster_2 Oxidative Modifications (CYP450s) 2,3-Oxidosqualene 2,3-Oxidosqualene β-Amyrin β-Amyrin 2,3-Oxidosqualene->β-Amyrin β-Amyrin Synthase Erythrodiol Erythrodiol (C-28 Oxidation) β-Amyrin->Erythrodiol CYP716A Family Oleanolic Acid Oleanolic Acid (C-28 Carboxylation) Erythrodiol->Oleanolic Acid CYP716A Family This compound Precursor Hederagenin (C-23 Hydroxylation) Oleanolic Acid->this compound Precursor This compound This compound (C-23 Oxidation to Aldehyde) This compound Precursor->this compound

A plausible biosynthetic pathway for this compound from β-amyrin.
This compound-Induced Apoptotic Signaling Pathway

This compound and its derivatives have been shown to exert cytotoxic effects on cancer cells, primarily through the induction of apoptosis.[13][14][15] The proposed mechanism involves the modulation of key proteins in the apoptotic cascade.[16][17]

Gypsogenin_Apoptosis_Pathway cluster_0 Cellular Effects cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade This compound This compound VEGF VEGF Expression This compound->VEGF Bcl2 Bcl-2 Expression This compound->Bcl2 Bax Bax Expression This compound->Bax Mito Mitochondrial Permeability Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Experimental Workflow for this compound Research

The study of this compound from natural sources follows a systematic workflow, from plant collection to the identification and quantification of the compound.

Experimental_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Extraction and Isolation cluster_2 Phase 3: Analysis and Characterization A1 Plant Material Collection (e.g., Gypsophila roots) A2 Drying and Grinding A1->A2 B1 Saponin Extraction (e.g., Aqueous Reflux) A2->B1 B2 Acid Hydrolysis B1->B2 B3 Solvent Partitioning B2->B3 B4 Purification (Column Chromatography) B3->B4 C1 Structural Elucidation (NMR, MS) B4->C1 C2 Quantitative Analysis (HPLC) B4->C2 C3 Bioactivity Assays (e.g., Cytotoxicity) C1->C3 C2->C3

A generalized experimental workflow for this compound research.

Conclusion

This compound remains a compound of significant interest due to its widespread occurrence in various medicinal and industrial plants and its promising pharmacological activities. This technical guide has provided a foundational understanding of its natural sources, distribution, and the key experimental methodologies required for its study. The detailed protocols and visual workflows are intended to serve as a valuable resource for researchers, facilitating further exploration into the therapeutic potential of this important triterpenoid. Continued research into the biosynthesis, mechanism of action, and derivatization of this compound is warranted to fully unlock its potential in drug discovery and development.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Gypsogenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsogenin, a pentacyclic triterpenoid sapogenin, has garnered significant interest in the scientific community due to its diverse pharmacological activities. As a member of the oleanane family, its complex chemical architecture, featuring multiple stereocenters and reactive functional groups, presents both a challenge and an opportunity for medicinal chemists and drug development professionals. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It includes a detailed analysis of its structural features, a summary of its key physicochemical and spectroscopic properties in tabular format, and a description of established experimental protocols for its isolation and derivatization. Furthermore, this guide employs DOT language to generate diagrams illustrating the molecular structure and a typical experimental workflow, offering a visually intuitive understanding of this important natural product.

Chemical Structure and Nomenclature

This compound is a naturally occurring pentacyclic triterpenoid belonging to the oleanane class.[1][2] Its fundamental framework is the olean-12-en-28-oic acid skeleton. The defining features of this compound are the presence of a hydroxyl group at the C-3 position, an aldehyde (oxo group) at the C-23 position, and a carboxylic acid at the C-28 position.[1][3]

The systematic IUPAC name for this compound is (3β,4α)-3-hydroxy-23-oxoolean-12-en-28-oic acid.[2][4] The stereochemical descriptors (3β, 4α) indicate that the hydroxyl group at C-3 is in the beta configuration (pointing up from the plane of the ring system) and the hydrogen at C-4 is in the alpha configuration (pointing down). A more comprehensive IUPAC name, defining the absolute stereochemistry at all chiral centers, is (4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.[1] this compound possesses nine defined stereocenters, contributing to its complex three-dimensional structure.[5]

Core Skeleton and Functional Groups

The core of this compound is the pentacyclic oleanane skeleton, which consists of five fused six-membered rings (labeled A-E). Key functional groups that are amenable to chemical modification include[3]:

  • C-3 Hydroxyl Group: A secondary alcohol that can undergo esterification, etherification, and oxidation reactions.

  • C-12 Alkene: A double bond within the C ring that can be subjected to addition and oxidation reactions.

  • C-23 Aldehyde Group: A reactive carbonyl group that can participate in reactions such as oxidation, reduction, and the formation of imines and oximes.

  • C-28 Carboxylic Acid: Allows for the formation of esters, amides, and other carboxyl derivatives.

These reactive sites make this compound an attractive scaffold for the semi-synthesis of novel derivatives with potentially enhanced biological activities.[3]

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The relative and absolute configurations of its nine stereocenters dictate its overall shape and how it interacts with biological targets. The cis-fusion of the D and E rings is a characteristic feature of the oleanane skeleton. The β-orientation of the hydroxyl group at C-3 and the α-orientation of the hydrogen at C-4 are key stereochemical determinants.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below.

Table 1: General and Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C30H46O4[1][4][5]
Molecular Weight 470.69 g/mol [4][5]
CAS Number 639-14-5[1][4]
Appearance Needles or leaflets from methanol[4]
Melting Point 274-276 °C[4]
Optical Rotation [α]D +91° (in alcohol)[4]
Table 2: Spectroscopic Data for this compound
Spectroscopic Data Chemical Shift (δ) / Wavenumber (cm⁻¹)Reference(s)
¹H NMR (600 MHz)
H-33.95 (dd, J = 11.41, 5.15 Hz)[1]
H-125.29 (s)[1]
H-23 (CHO)9.50 (s)[1]
¹³C NMR (150 MHz)
C-371.52[1]
C-12122.17[1]
C-23 (CHO)207.20[1]

Note: The completeness of NMR data in publicly accessible literature is limited. The provided values represent key reported signals.

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from plant sources, such as the roots of Gypsophila species, where it exists as saponin glycosides.[3] The general procedure involves the hydrolysis of these saponins to yield the aglycone, this compound.

Protocol: Acid Hydrolysis of Saponins for this compound Isolation [3]

  • Extraction of Saponins: The dried and powdered plant material (e.g., roots of Gypsophila oldhamiana) is first subjected to a water extraction to isolate the water-soluble saponins. The aqueous extract is then dried under vacuum.

  • Acid Hydrolysis: The crude saponin mixture is subjected to acid hydrolysis to cleave the sugar moieties. This is typically achieved by treating the mixture with an acid, such as 10% hydrochloric acid, and heating for an extended period (e.g., 72 hours).

  • Neutralization: After hydrolysis, the reaction mixture is neutralized with a base, such as sodium hydroxide.

  • Extraction of this compound: The neutralized solution is then extracted with an organic solvent, typically ethyl acetate.

  • Purification: The organic extract is evaporated to dryness, and the resulting crude this compound is purified using column chromatography over silica gel. A common eluent system is a mixture of hexane and ethyl acetate (e.g., 10:1 v/v). The purity of the isolated this compound can be assessed by thin-layer chromatography (TLC) and spectroscopic methods.

Synthesis of this compound Derivatives

The functional groups of this compound provide handles for various chemical modifications. The following are examples of protocols for the derivatization of this compound.

Protocol: Acetylation of the C-3 Hydroxyl Group

  • This compound is dissolved in pyridine.

  • Acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the product is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by silica gel column chromatography.

Protocol: Formation of an Oxime at C-23

  • This compound is mixed with hydroxylamine hydrochloride in pyridine.

  • The mixture is heated, for instance, at 105 °C for 4 hours.

  • After the reaction, water is added, and the product is extracted with chloroform.

  • The combined organic layers are dried and evaporated.

  • The resulting oxime derivative is purified by silica gel chromatography.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound with key functional groups highlighted.

Experimental Workflow for this compound Isolation

Gypsogenin_Isolation_Workflow PlantMaterial Dried Plant Material (e.g., Gypsophila roots) AqueousExtraction Aqueous Extraction PlantMaterial->AqueousExtraction SaponinExtract Crude Saponin Extract AqueousExtraction->SaponinExtract AcidHydrolysis Acid Hydrolysis (e.g., 10% HCl, heat) SaponinExtract->AcidHydrolysis Hydrolysate Hydrolysate Mixture AcidHydrolysis->Hydrolysate Neutralization Neutralization (e.g., NaOH) Hydrolysate->Neutralization NeutralizedMix Neutralized Mixture Neutralization->NeutralizedMix SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) NeutralizedMix->SolventExtraction Crudethis compound Crude this compound SolventExtraction->Crudethis compound Purification Column Chromatography (Silica Gel) Crudethis compound->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: A typical experimental workflow for the isolation of this compound from plant material.

Conclusion

This compound remains a molecule of significant interest for its complex stereochemistry and potential as a scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its chemical structure, key physicochemical and spectroscopic properties, and established experimental protocols for its isolation and derivatization. While a complete assignment of its NMR spectra and its single-crystal X-ray structure are not yet widely available in the literature, the information presented herein serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The provided diagrams offer a clear visualization of its structure and the common workflow for its procurement, aiding in the conceptualization of future research and development efforts centered on this promising natural product.

References

The Biosynthesis of Gypsogenin in Gypsophila Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsogenin, a pentacyclic triterpenoid saponin aglycone, is a key bioactive compound found in various species of the Gypsophila genus. Its derivatives, particularly this compound-containing saponins, have garnered significant interest in the pharmaceutical and biotechnological sectors due to their diverse biological activities, including adjuvant, anticancer, and hemolytic properties. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of Gypsophila species and other host organisms to enhance the production of these valuable compounds. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and relevant quantitative data. It also includes detailed experimental protocols for the characterization of the enzymes involved and visual representations of the pathway and experimental workflows.

Introduction

Triterpenoid saponins are a large and structurally diverse class of plant secondary metabolites. In Gypsophila species, the oleanane-type triterpenoid saponins are predominant, with this compound being a common aglycone. The biosynthesis of this compound originates from the cyclization of 2,3-oxidosqualene, a common precursor for sterols and triterpenoids. The resulting β-amyrin backbone undergoes a series of specific oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s), to introduce the characteristic functional groups of this compound: a C-3 hydroxyl group, a C-23 aldehyde group, and a C-28 carboxylic acid. Subsequent glycosylation, often at the C-3 position with glucuronic acid, is carried out by UDP-glycosyltransferases (UGTs) to form saponins. This guide will dissect each of these steps, providing the latest scientific understanding of this intricate biosynthetic pathway.

The this compound Biosynthesis Pathway

The biosynthesis of this compound from the central isoprenoid pathway can be delineated into three main stages: the formation of the β-amyrin backbone, the oxidative functionalization of the backbone, and the subsequent glycosylation.

Formation of the β-Amyrin Backbone

The pathway begins with the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, which is then epoxidized to 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene is a critical branch point. In Gypsophila, β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid skeleton of β-amyrin.

Oxidative Functionalization by Cytochrome P450s

The conversion of β-amyrin to this compound involves a series of oxidation steps at the C-28 and C-23 positions. These reactions are catalyzed by specific cytochrome P450 enzymes. While the exact P450s from Gypsophila species have not been definitively isolated and characterized, research in the closely related species Saponaria officinalis and heterologous expression studies in Gypsophila elegans have identified strong candidates.[1]

  • C-28 Oxidation: The methyl group at the C-28 position of β-amyrin is oxidized in a three-step process to a carboxylic acid, proceeding through erythrodiol and oleanolic acid intermediates. This reaction is catalyzed by a C-28 oxidase, likely a member of the CYP716A subfamily.[2] In Saponaria officinalis, SoCYP716A378 has been identified as a C-28 oxidase.[1]

  • C-23 Oxidation: The methyl group at the C-23 position of oleanolic acid is oxidized to an aldehyde group. This reaction is catalyzed by a C-23 oxidase, which is likely a member of the CYP72A subfamily.[1] In Saponaria officinalis, SoCYP72A984 and SoCYP72A1003 have been shown to perform this oxidation.[1]

Glycosylation by UDP-Glycosyltransferases

The final step in the biosynthesis of many this compound-containing saponins is the attachment of sugar moieties, a process known as glycosylation. This is catalyzed by UDP-glycosyltransferases (UGTs). In Gypsophila, this compound is commonly found as this compound 3-O-glucuronide.[3] This indicates the action of a specific UGT that transfers glucuronic acid from UDP-glucuronic acid to the C-3 hydroxyl group of this compound. While the specific UGT from Gypsophila has not been characterized, members of the UGT73 and UGT74 families are known to be involved in triterpenoid glycosylation in other plant species.

Diagram of the this compound Biosynthesis Pathway

Gypsogenin_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Triterpenoid Backbone Formation cluster_2 Oxidative Functionalization cluster_3 Glycosylation 2,3-Oxidosqualene 2,3-Oxidosqualene β-Amyrin β-Amyrin 2,3-Oxidosqualene->β-Amyrin bAS (OSC) Erythrodiol Erythrodiol β-Amyrin->Erythrodiol CYP716A subfamily (C-28 Oxidase) Oleanolic_Acid Oleanolic Acid Erythrodiol->Oleanolic_Acid CYP716A subfamily (C-28 Oxidase) This compound This compound Oleanolic_Acid->this compound CYP72A subfamily (C-23 Oxidase) Gypsogenin_3_O_Glucuronide This compound 3-O-Glucuronide This compound->Gypsogenin_3_O_Glucuronide UGT (UDP-Glucuronosyltransferase)

Caption: The biosynthetic pathway of this compound from 2,3-oxidosqualene.

Quantitative Data

Quantitative data on enzyme kinetics and metabolite concentrations are essential for understanding the efficiency and regulation of the this compound biosynthesis pathway. While specific data for Gypsophila enzymes are limited, the following tables summarize available information from Gypsophila species and related enzyme characterizations.

Table 1: Saponin Content in Gypsophila Species

SpeciesPlant PartSaponinConcentration (mg/g DW)Reference
Gypsophila paniculataRootThis compound 3-O-glucuronide7.41 ± 0.07[4]
Gypsophila paniculataRootQuillaic acid 3-O-glucuronide4.46 ± 0.12[4]
G. scorzonerifolia (3-year-old)RootTotal Saponins48.1[3]
G. pacifica (3-year-old)RootTotal Saponins48.1[3]

Table 2: Putative Enzymes in this compound Biosynthesis and Their Homologs

EnzymeGene FamilyPutative FunctionHomologous Enzyme (Species)Reference
β-Amyrin Synthase (bAS)Oxidosqualene Cyclase (OSC)2,3-Oxidosqualene cyclizationPtBS (Polygala tenuifolia)[5]
C-28 OxidaseCytochrome P450 (CYP716A)β-Amyrin to Oleanolic AcidSoCYP716A378 (Saponaria officinalis)[1]
C-23 OxidaseCytochrome P450 (CYP72A)Oleanolic Acid to this compoundSoCYP72A984 (Saponaria officinalis)[1]
GlucuronosyltransferaseUGTThis compound to this compound 3-O-glucuronideUGT73/UGT74 familiesGeneral

Experimental Protocols

This section provides detailed methodologies for key experiments required to identify and characterize the enzymes of the this compound biosynthetic pathway.

Protocol for Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450

This protocol describes the functional characterization of a candidate P450 enzyme (e.g., a C-23 oxidase) in yeast (Saccharomyces cerevisiae).

1. Yeast Strain and Plasmids:

  • Use a yeast strain engineered for triterpenoid production, such as one expressing a β-amyrin synthase and a cytochrome P450 reductase (CPR).
  • Clone the full-length cDNA of the candidate P450 gene into a yeast expression vector (e.g., pYES-DEST52).

2. Yeast Transformation:

  • Transform the yeast strain with the P450 expression vector using the lithium acetate/single-stranded carrier DNA/PEG method.
  • Select transformed yeast on appropriate selective media.

3. Yeast Culture and Induction:

  • Grow a pre-culture of the transformed yeast in selective synthetic complete (SC) medium with 2% glucose.
  • Inoculate a larger culture in SC medium with 2% galactose and 1% raffinose to induce gene expression.
  • Incubate for 48-72 hours at 30°C with shaking.

4. Metabolite Extraction:

  • Harvest the yeast cells by centrifugation.
  • Perform alkaline hydrolysis by resuspending the cell pellet in 20% KOH in 50% ethanol and incubating at 80°C for 1 hour.
  • Extract the saponified metabolites with an equal volume of n-hexane or ethyl acetate.
  • Evaporate the organic solvent to dryness.

5. Product Analysis by GC-MS:

  • Derivatize the dried extracts by silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
  • Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Compare the retention times and mass spectra of the products with authentic standards of the expected products (e.g., this compound).

Diagram of the Experimental Workflow for P450 Functional Characterization

P450_Workflow cluster_0 Gene Cloning cluster_1 Yeast Expression cluster_2 Metabolite Analysis RNA_Extraction RNA Extraction from Gypsophila cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification of P450 gene cDNA_Synthesis->PCR_Amplification Cloning_Vector Cloning into Yeast Expression Vector PCR_Amplification->Cloning_Vector Yeast_Transformation Yeast Transformation Cloning_Vector->Yeast_Transformation Yeast_Culture Yeast Culture and Induction Yeast_Transformation->Yeast_Culture Metabolite_Extraction Metabolite Extraction Yeast_Culture->Metabolite_Extraction Derivatization Derivatization (Silylation) Metabolite_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Product_Identification Product Identification GC_MS_Analysis->Product_Identification

Caption: Workflow for the functional characterization of a candidate P450.

Protocol for In Vitro Assay of a UDP-Glucuronosyltransferase

This protocol outlines an in vitro assay to determine the activity of a candidate UGT towards this compound.

1. Recombinant Enzyme Preparation:

  • Express the candidate UGT gene in a suitable host system (e.g., E. coli) as a tagged protein (e.g., His-tag).
  • Purify the recombinant UGT using affinity chromatography.

2. In Vitro Reaction Mixture:

  • Prepare a reaction mixture containing:
  • Tris-HCl buffer (pH 7.5)
  • This compound (substrate, dissolved in DMSO)
  • UDP-glucuronic acid (sugar donor)
  • Purified recombinant UGT enzyme
  • Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

3. Reaction Termination and Product Extraction:

  • Stop the reaction by adding an equal volume of methanol or acetonitrile.
  • Centrifuge to pellet the precipitated protein.
  • Collect the supernatant for analysis.

4. Product Analysis by LC-MS:

  • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Monitor for the formation of the expected product, this compound 3-O-glucuronide, by its specific mass-to-charge ratio (m/z).
  • Quantify the product formation by comparing the peak area to a standard curve of the authentic compound, if available.

Conclusion and Future Perspectives

The biosynthesis of this compound in Gypsophila species is a complex pathway involving multiple enzymatic steps. While the general outline of the pathway from β-amyrin is understood, the specific enzymes from Gypsophila that catalyze the key oxidative and glycosylation steps are yet to be definitively identified and characterized. The use of transcriptomics, proteomics, and metabolomics approaches in Gypsophila will be instrumental in identifying the candidate genes. Subsequent functional characterization through heterologous expression and in vitro assays will be crucial to confirm their roles. A complete understanding of the this compound biosynthetic pathway will not only provide insights into the evolution of chemical diversity in plants but also pave the way for the metabolic engineering of high-value saponin production in microbial or plant-based systems, thereby facilitating their broader application in medicine and industry.

References

Physical and chemical properties of Gypsogenin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Gypsogenin, a pentacyclic triterpenoid sapogenin, has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its potent anti-cancer properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known mechanisms of action, with a focus on the signaling pathways implicated in its biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physical and Chemical Properties

This compound is a derivative of oleanolic acid, characterized by a hydroxyl group at the C-3 position, an aldehyde group at C-23, and a carboxylic acid at C-28.[1][2] Its chemical structure and key physical and chemical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₃₀H₄₆O₄[3]
Molecular Weight 470.68 g/mol [3][4]
IUPAC Name (3β,4α)-3-Hydroxy-23-oxoolean-12-en-28-oic acid[3]
CAS Number 639-14-5[4]
Appearance White to off-white solid; needles or leaflets from methanol[4][5]
Melting Point 274-276 °C[4]
Solubility Soluble in DMSO (25 mg/mL with sonication)[5]
Optical Rotation [α]D +91° (in alcohol)[4][6]
XLogP3 6.7[6]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]

Experimental Protocols

Isolation and Purification of this compound

This compound is typically obtained from the acid hydrolysis of saponins present in various plant species, particularly from the genus Gypsophila.[1][7] The general procedure involves the extraction of crude saponins followed by hydrolysis to cleave the sugar moieties, and subsequent purification of the resulting aglycone, this compound.

2.1.1. Extraction of Crude Saponins from Gypsophila sp.

  • Plant Material Preparation: Air-dried and powdered roots of Gypsophila species (e.g., Gypsophila oldhamiana) are used as the starting material.[7]

  • Defatting: The powdered root material is first defatted by percolation with a non-polar solvent such as dichloromethane to remove lipids and other non-polar compounds.[8]

  • Saponin Extraction: The defatted plant material is then exhaustively extracted with 80% methanol by percolation.[8] The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a viscous extract.

  • Lyophilization: The concentrated extract is lyophilized to obtain a dry powder of crude saponins.[8]

2.1.2. Acid Hydrolysis of Saponins

  • Hydrolysis Reaction: The crude saponin extract is dissolved in a solution of 50% ethanol and hydrolyzed by refluxing with 70% sulfuric acid and trifluoroacetic acid for approximately 8 hours.[8][9] This process cleaves the glycosidic bonds, releasing the aglycone (this compound) and the sugar components.

  • Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) and then extracted with an organic solvent such as ethyl acetate.[7] The organic layer, containing the crude this compound, is collected.

  • Washing and Drying: The organic extract is washed with water to remove any remaining salts and sugars, and then dried over anhydrous sodium sulfate.

  • Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude this compound.

2.1.3. Purification of this compound

  • Column Chromatography: The crude this compound is subjected to column chromatography on silica gel.[7]

  • Elution: The column is typically eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture (e.g., 10:1), to separate this compound from other hydrolysis byproducts.[7]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure this compound.

  • Crystallization: The pure fractions are combined, the solvent is evaporated, and the resulting solid is crystallized from a suitable solvent like methanol to obtain pure this compound as a white solid.[4]

Structural Elucidation

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques.

2.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[10][11] Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques employed.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation of this compound.[7][10]

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals for this compound include a doublet of doublets for the H-3 proton, a singlet for the H-12 olefinic proton, and a singlet for the H-23 aldehyde proton.[7]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl, olefinic). Characteristic signals for this compound include those for the C-3 hydroxyl-bearing carbon, the C-12 and C-13 olefinic carbons, and the C-23 aldehyde carbon.[7]

  • 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry of the molecule.[10]

Mechanism of Action and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. Its mechanism of action involves the modulation of several key signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Induction of Apoptosis

This compound induces apoptosis through the intrinsic mitochondrial pathway. It has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[3]

Cell Cycle Arrest

Studies have demonstrated that this compound and its derivatives can induce cell cycle arrest, primarily in the S phase.[4] This prevents cancer cells from replicating their DNA and progressing through the cell cycle, thereby inhibiting proliferation.

Inhibition of Angiogenesis and Kinase Activity

This compound has been reported to downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[3] By inhibiting VEGF, this compound can suppress the formation of new blood vessels that tumors require for growth and metastasis. Furthermore, derivatives of this compound have shown inhibitory activity against Abelson murine leukemia viral oncogene homolog 1 (ABL1) tyrosine kinase, a crucial target in the treatment of chronic myeloid leukemia.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathways affected by this compound in cancer cells, leading to its anti-proliferative and pro-apoptotic effects.

Gypsogenin_Signaling_Pathway This compound This compound VEGF VEGF (Vascular Endothelial Growth Factor) This compound->VEGF p53 Mutant p53 This compound->p53 ABL1 ABL1 Kinase This compound->ABL1 Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax S_Phase_Arrest S Phase Cell Cycle Arrest This compound->S_Phase_Arrest Angiogenesis Angiogenesis VEGF->Angiogenesis Proliferation Cell Proliferation ABL1->Proliferation Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

A Technical Guide to the Preliminary Anticancer Screening of Gypsogenin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary anticancer screening of gypsogenin, a pentacyclic triterpene that has garnered significant attention for its therapeutic potential.[1][2] This document synthesizes key findings on its cytotoxic activity, mechanisms of action, and the experimental protocols used for its evaluation.

Cytotoxic Activity of this compound and Its Derivatives

This compound and its semi-synthetic derivatives have demonstrated a broad spectrum of cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

Anti-Leukemic Activity

This compound has shown notable anti-proliferative effects against human promyelocytic leukemia (HL-60) and chronic myeloid leukemia (K562) cells.[1][3] While its precursor, gypsogenic acid, showed minimal activity, the 4-aldehyde group of this compound appears crucial for its enhanced cytotoxicity.[3][4]

CompoundCell LineIC₅₀ (µM)Reference
This compoundHL-6010.4[1][3]
3-acetyl this compoundHL-6010.77[1]
This compound oxime derivativeHL-603.9[1]
This compound benzyl esterHL-608.1[1]
This compoundK56212.7[3]
Gypsogenic AcidK562, HL-60>100[1][4]
Gypsogenic AcidSKW-3 (Lymphoid)79.1[4]
Gypsogenic AcidBV-173 (Lymphoid)41.4[4]
Anti-Lung Cancer Activity

Against A549 lung cancer cells, this compound exhibits moderate activity. However, synthetic modifications, particularly the creation of hydrazono and carboxamide derivatives, have resulted in compounds with significantly lower IC₅₀ values, indicating enhanced potency.[1][3]

CompoundCell LineIC₅₀ (µM)Reference
This compoundA54919.6[1][4]
3-acetyl this compoundA54930.8[1][4]
(2,4-dinitrophenyl)hydrazono derivativeA5493.1[1][3]
Amino product derivativeA5491.5[1][3]
Carboxamide derivative 20A5492.5[1][3]
Carboxamide derivative 23A5492.8[1][3]
Gypsogenic acid bisamidation productA5492.0[1]
Anti-Breast Cancer Activity

This compound shows moderate cytotoxicity against the MCF-7 breast cancer cell line.[1][4] Esterification and oximation have been shown to modulate this activity, with some derivatives demonstrating improved effects.[1][4]

CompoundCell LineIC₅₀ (µM)Reference
This compoundMCF-79.0[1][4]
Benzyl ester derivativeMCF-75.1[1][4]
3-acetyl this compoundMCF-720.5[1]
Activity Against Other Cancers

The anticancer effects of this compound and its derivatives extend to various other cancer types, including colon, ovarian, and hepatocellular carcinoma. Notably, certain derivatives have shown potent activity against LOVO colon cancer cells.[1][5]

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
(2,4-dinitrophenyl)hydrazono derivativeLOVOColon Cancer2.97[5][6][7]
Carboxamide derivative 7gLOVOColon Cancer3.59[5][6][7]
This compoundSaoS-2Osteosarcoma7.8[1]
This compoundHeLaCervical Cancer- (Remarkable Activity)[1]
This compoundNCI-N87Gastric Cancer- (Suppresses Proliferation)[1]
Various DerivativesSKOV3, HepG2Ovarian, HepatocellularModerate Effect[1][5]

Mechanisms of Anticancer Action

Preliminary screenings reveal that this compound exerts its anticancer effects through several key cellular mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Induction of Apoptosis

A primary mechanism of this compound is the induction of programmed cell death, or apoptosis.[8] This is achieved by modulating the expression of key regulatory proteins in the Bcl-2 family. This compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the activation of executioner caspases, such as caspase-3, which dismantle the cell.[1][9]

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrial Pathway Bcl2->Mitochondrion Bax->Mitochondrion Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Inhibition of Angiogenesis

This compound has been found to inhibit tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to a tumor.[1][4] This is achieved by downregulating key signaling molecules, including the Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[1][4] By targeting VEGF, this compound can help starve tumors and inhibit their growth and metastasis.[1]

G This compound This compound VEGF VEGF (Vascular Endothelial Growth Factor) This compound->VEGF Downregulates Angiogenesis Tumor Angiogenesis VEGF->Angiogenesis Growth Tumor Growth & Metastasis Angiogenesis->Growth

Caption: Anti-angiogenic mechanism of this compound via VEGF.

Cell Cycle Arrest

Certain this compound derivatives have been shown to halt the progression of the cell cycle, a critical process for cell proliferation.[5][6] Studies on colon cancer cells (LOVO) revealed that specific derivatives can arrest tumor cells in the S phase of the cell cycle.[1][5] This prevents DNA replication and subsequent cell division, thereby inhibiting tumor growth.

G G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 This compound This compound Derivatives Arrest ARREST This compound->Arrest Arrest->S G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with various This compound concentrations A->B C Incubate for 72 hours B->C D Add MTT reagent to wells C->D E Incubate to allow formazan crystal formation D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance with microplate reader F->G H Calculate IC50 Value G->H

References

The Discovery and Isolation of Gypsogenin from Novel Plant Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of Gypsogenin, a pentacyclic triterpenoid saponin of significant interest in medicinal chemistry and drug development. Historically isolated from plants of the Gypsophila genus, recent research has identified novel plant sources, expanding the potential for its procurement and investigation. This document outlines detailed experimental protocols for the extraction and purification of this compound from these sources, presents comparative quantitative data, and elucidates its known signaling pathways in the context of its anti-cancer properties.

Novel Plant Sources of this compound

This compound is primarily found as saponin glycosides in various plant tissues. While traditionally sourced from the Caryophyllaceae family, particularly Gypsophila species, other plants have been identified as viable, albeit sometimes lower-yielding, sources.

Table 1: Quantitative Comparison of this compound Precursors in Various Plant Sources

Plant SpeciesFamilyPlant PartCompound AnalyzedYield (mg/g dry weight)Citation(s)
Gypsophila paniculataCaryophyllaceaeRootsThis compound 3-O-glucuronide30.2 ± 1.5[1]
Gypsophila oldhamianaCaryophyllaceaeRootsPure this compound~0.065*[2]
Saponaria officinalisCaryophyllaceaeRootsThis compound 3-O-glucuronide~0.68**[1]
Agrostemma githagoCaryophyllaceaeSeedsThis compound (as aglycone)Not explicitly quantified[2][3]
Beta vulgarisAmaranthaceaeNot specifiedThis compoundPresence confirmed[2]
Chenopodium quinoaAmaranthaceaeNot specifiedThis compoundPresence confirmed[2]

*Calculated from a reported yield of 1.3 g of pure this compound from 20 kg of dried roots. **Estimated from a reported 6% of total prosaponins, with a total prosaponin content of 11.4 ± 1.1 mg/g.

Experimental Protocols for this compound Isolation

The isolation of pure this compound from plant material is a multi-step process involving the extraction of saponin glycosides, followed by acid hydrolysis to cleave the sugar moieties, and subsequent purification of the resulting aglycone (this compound).

General Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from plant sources.

This compound Isolation Workflow PlantMaterial Dried Plant Material Extraction Saponin Extraction (Methanol/Ethanol) PlantMaterial->Extraction CrudeExtract Crude Saponin Extract Extraction->CrudeExtract Hydrolysis Acid Hydrolysis (HCl) CrudeExtract->Hydrolysis Hydrolysate Crude this compound (Hydrolysate) Hydrolysis->Hydrolysate Purification Column Chromatography Hydrolysate->Purification Purethis compound Pure this compound Purification->Purethis compound

General workflow for this compound isolation.
Detailed Protocol for Extraction and Hydrolysis from Gypsophila oldhamiana

This protocol is adapted from methodologies that have reported successful isolation of this compound.[2]

1. Saponin Extraction:

  • Air-dry 20 kg of Gypsophila oldhamiana roots and grind them into a fine powder.
  • Perform an exhaustive extraction of the powdered roots with water to isolate the water-soluble saponins.
  • Concentrate the aqueous extract under vacuum to yield a crude saponin mixture.

2. Acid Hydrolysis:

  • Subject the crude saponin mixture to acid hydrolysis using 10% hydrochloric acid (HCl).
  • Maintain the reaction under reflux for 72 hours to ensure complete cleavage of the glycosidic bonds.
  • After hydrolysis, neutralize the reaction mixture with a sodium hydroxide (NaOH) solution.

3. This compound Extraction:

  • Extract the neutralized hydrolysate with ethyl acetate.
  • Separate the organic layer and evaporate the solvent to obtain the crude this compound.

Protocol for Hydrolysis of Saponins from Saponaria officinalis

This protocol is a general method for the acid hydrolysis of saponins from Saponaria officinalis to obtain the aglycone.

1. Saponin Extraction:

  • Extract the dried and powdered roots of Saponaria officinalis with 70% methanol.
  • Concentrate the methanolic extract under reduced pressure to obtain the crude saponin extract.

2. Acid Hydrolysis:

  • Dissolve the crude saponin extract in a 5% solution of hydrochloric acid (HCl) in absolute ethanol.
  • Heat the mixture under reflux for 3 hours.[3]
  • After cooling, the precipitated aglycone (crude this compound) can be collected by filtration.

Purification by Column Chromatography

The crude this compound obtained after hydrolysis requires further purification, which is typically achieved by column chromatography.

1. Column Preparation:

  • Pack a glass column with silica gel 60 (0.063–0.200 mm) as the stationary phase.
  • Equilibrate the column with the initial mobile phase.

2. Sample Loading and Elution:

  • Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
  • Elute the column with a gradient of hexane and ethyl acetate. A common starting ratio is 10:1 (hexane:ethyl acetate).[2]
  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

3. Isolation of Pure this compound:

  • Combine the fractions containing pure this compound, as identified by TLC.
  • Evaporate the solvent to yield pure this compound as a white solid.

Biological Activity and Signaling Pathways of this compound

This compound has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis in various cancer cell lines.[4] Its mechanism of action involves the modulation of key signaling pathways that regulate cell survival and proliferation.

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the known molecular targets of this compound in the induction of apoptosis. This compound has been shown to downregulate the expression of mutant p53 and the anti-apoptotic protein Bcl-2, while upregulating the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, ultimately resulting in programmed cell death. Additionally, this compound has been found to inhibit Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9), which are crucial for tumor angiogenesis and metastasis.[2]

This compound Apoptosis Pathway This compound This compound p53 Mutant p53 This compound->p53 VEGF VEGF This compound->VEGF MMP9 MMP-9 This compound->MMP9 Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax Caspase Caspase Cascade Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

This compound's pro-apoptotic signaling pathway.

While the direct interaction of this compound with upstream signaling pathways like PI3K/Akt and MAPK is still under investigation, the modulation of downstream effectors such as Bcl-2 family proteins suggests a potential influence on these critical cell survival pathways. Further research is required to fully elucidate the initial molecular triggers of this compound's activity.

Conclusion

The identification of novel plant sources for this compound, coupled with refined extraction and purification protocols, provides researchers and drug development professionals with valuable resources for further investigation of this promising natural compound. The elucidated signaling pathways underlying its anti-cancer effects highlight its potential as a lead compound for the development of new therapeutic agents. The data and methodologies presented in this guide are intended to facilitate and standardize future research in this exciting field.

References

Spectroscopic Profile of Gypsogenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gypsogenin, a pentacyclic triterpenoid sapogenin, is a key aglycone moiety found in various saponins, particularly those isolated from plants of the Gypsophila genus. Its complex structure and biological activities, including cytotoxic effects, make it a subject of interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid researchers in its identification, characterization, and further drug development endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectral Data

The ¹H-NMR spectrum of this compound exhibits characteristic signals for its triterpenoid structure. Key proton signals include those for the olefinic proton, the proton attached to the carbon bearing the hydroxyl group, and the aldehyde proton. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: Key ¹H-NMR Chemical Shifts for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-12~5.29t3.2
H-3~3.95dd11.4, 5.2
H-23 (aldehyde)~9.50s-

¹³C-NMR Spectral Data

The ¹³C-NMR spectrum provides information on all the carbon atoms in the this compound molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Key ¹³C-NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C-3~71.5
C-12~122.2
C-13~144.7
C-23 (aldehyde)~207.2
C-28 (carboxyl)~180.0

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. For a complete and unambiguous assignment of all proton and carbon signals, 2D NMR techniques such as COSY, HSQC, and HMBC are employed.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound shows absorption bands corresponding to its hydroxyl, aldehyde, carboxylic acid, and olefinic functional groups.[4][5][6][7]

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
O-H (hydroxyl & carboxylic acid)Stretching3400 - 2500Broad, Strong
C-H (alkane)Stretching2970 - 2850Strong
C=O (aldehyde)Stretching1730 - 1715Strong
C=O (carboxylic acid)Stretching1710 - 1680Strong
C=C (alkene)Stretching1650 - 1640Medium
C-OStretching1200 - 1000Strong

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of this compound.

  • Molecular Formula: C₃₀H₄₆O₄

  • Exact Mass: 470.3396 g/mol [8]

Mass Spectrum and Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at m/z 470. The fragmentation pattern of oleanane-type triterpenoids is complex and can involve retro-Diels-Alder (RDA) cleavage of the C-ring, as well as losses of functional groups and side chains. Analysis of the fragmentation pattern can provide valuable structural information.[9][10]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. The specific parameters may need to be optimized based on the instrumentation and sample purity.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or Pyridine-d₅) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H-NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C-NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

    • 2D-NMR: Perform COSY, HSQC, and HMBC experiments to establish connectivity and aid in complete spectral assignment.[11]

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.[4][5][6][7]

    • ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

3. Mass Spectrometry (LC-MS)

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the stock solution to the appropriate concentration for LC-MS analysis (typically in the ng/mL to µg/mL range).[12]

  • Instrumentation: A liquid chromatograph (LC) coupled to a mass spectrometer (MS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive or negative ion mode.

    • Mass Analyzer: Acquire full scan mass spectra to determine the molecular weight and tandem mass spectra (MS/MS) to study the fragmentation pattern.[13][14]

  • Data Processing: Process the data using the instrument's software to identify the molecular ion and analyze the fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material extraction Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatography (e.g., Column, HPLC) crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure Structure Confirmation data_analysis->structure

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

This comprehensive guide provides essential spectroscopic data and experimental protocols for this compound, serving as a valuable resource for researchers in natural product chemistry and drug discovery. The detailed information will facilitate the identification, characterization, and further investigation of this important bioactive compound.

References

Gypsogenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Gypsogenin, a pentacyclic triterpenoid sapogenin, for researchers, scientists, and drug development professionals. This document details its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its potential as an anti-cancer agent.

Core Chemical and Physical Properties

This compound is a natural product that can be extracted from plants of the Gypsophila genus.[1] Its chemical structure features an oleanane-type skeleton with four key active sites available for chemical modification: a C-3 hydroxyl group, a C-12 double bond, a C-23 aldehyde group, and a C-28 carboxylic acid.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 639-14-5[3][4][5][6][7]
Molecular Formula C₃₀H₄₆O₄[3][4][5][6][7]
Molecular Weight 470.68 g/mol [3][4][5][6]
IUPAC Name (4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[7]
Synonyms Githagenin, Albasapogenin, Gypsophilasapogenin[3][5][7]
Melting Point 274-276 °C[5]
Solubility DMSO (25 mg/mL with ultrasonic)[4]
Appearance White solid (needles or leaflets from methanol)[5]

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its anti-cancer properties being of significant interest. Its therapeutic potential stems from its ability to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels) in cancer cells.

Cytotoxic Activity

This compound and its synthetic derivatives have shown cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

Table 2: Cytotoxic Activity (IC₅₀) of this compound and Its Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compound MCF-7Breast Cancer9.0[1]
HL-60Leukemia10.4[1]
A549Lung Cancer19.6[1]
This compound benzyl ester MCF-7Breast Cancer5.1[1]
HL-60Leukemia8.1[1]
3-acetyl this compound HL-60Leukemia10.77[1]
This compound oxime derivative HL-60Leukemia3.9[1]
(2,4-dinitrophenyl)hydrazono derivative A549Lung Cancer3.1[1]
LOVOColon Cancer2.97[1]
Amino derivative (16) A549Lung Cancer1.5[1]

Mechanisms of Action

The anti-cancer effects of this compound are primarily attributed to its ability to trigger the intrinsic apoptotic pathway and to inhibit key processes in angiogenesis.

Induction of Apoptosis

This compound induces apoptosis in cancer cells through the mitochondrial-mediated intrinsic pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to the activation of a cascade of caspases. Specifically, this compound has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.

Gypsogenin_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Gypsogenin_Angiogenesis_Pathway cluster_cancer_cell Cancer Cell cluster_endothelial_cell Endothelial Cell This compound This compound HIF1a HIF-1α This compound->HIF1a Inhibits VEGF VEGF Expression HIF1a->VEGF VEGF_secreted Secreted VEGF VEGF->VEGF_secreted VEGFR2 VEGFR2 Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) VEGFR2->Downstream Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Downstream->Angiogenesis Inhibited VEGF_secreted->VEGFR2 Binds & Activates Experimental_Workflow cluster_mtt Cytotoxicity Assay cluster_apoptosis Apoptosis Assay start Start: Cancer Cell Culture seed_plates Seed Cells in Plates (96-well for MTT, 6-well for Apoptosis) start->seed_plates treatment Treat with this compound (Varying Concentrations & Times) seed_plates->treatment mtt_add Add MTT Reagent treatment->mtt_add apop_harvest Harvest Cells (Floating & Adherent) treatment->apop_harvest mtt_incubate Incubate (4h, 37°C) mtt_add->mtt_incubate mtt_solubilize Add Solubilizer (DMSO) mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read mtt_analyze Calculate % Viability & IC50 mtt_read->mtt_analyze apop_wash Wash with PBS apop_harvest->apop_wash apop_stain Stain with Annexin V-FITC & PI apop_wash->apop_stain apop_analyze Analyze by Flow Cytometry apop_stain->apop_analyze apop_quantify Quantify Apoptotic Cell Population apop_analyze->apop_quantify

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Gypsogenin from Gypsophila oldhamiana Roots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsogenin, a pentacyclic triterpenoid sapogenin, is a key bioactive compound found in the roots of Gypsophila oldhamiana. It is the aglycone of various saponins present in the plant and has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer activities.[1][2] this compound and its derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, making it a promising candidate for drug development.[3][4] This document provides detailed protocols for the extraction of saponins from Gypsophila oldhamiana roots, their subsequent hydrolysis to yield this compound, and the purification of the final compound.

Data Presentation

The following tables summarize quantitative data related to the extraction and content of this compound and its precursor saponins from Gypsophila species.

Table 1: this compound and Saponin Content in Gypsophila Species

Plant SpeciesCompoundContent/YieldSource
Gypsophila oldhamianaPure this compound1.3 g from 20 kg of dried roots[1]
Gypsophila speciesThis compound 3-O-glucuronide0.52-1.13% of dry root weight
Gypsophila simoniiTotal Saponins12.30 ± 0.50% of plant material
Gypsophila speciesTotal Saponins3.4 - 48.1 mg/g of dry root weight
Gypsophila elegansTotal SaponinsUp to 65 mg/g of dry root weight

Table 2: Extraction Yield of Total Saponins from Gypsophila oldhamiana Roots via Ethanol Reflux

Starting Material (Dry Root)Ethanol ConcentrationSolvent to Solid RatioExtraction Time per CycleNumber of CyclesTotal Saponin Extract Yield
100g40%, 50%, 60%8:1 (v/w)1 hour3~20g
100g60%, 70%, 80%10:1 (v/w)1.5 hours3~15g
100g10%, 20%, 30%10:1 (v/w)0.5 hour3~17g

Experimental Protocols

Protocol 1: Extraction of Total Saponins from Gypsophila oldhamiana Roots

This protocol describes two common methods for the extraction of total saponins from the dried and powdered roots of Gypsophila oldhamiana.

Method A: Ethanol Reflux Extraction

  • Preparation of Plant Material: Dry the roots of Gypsophila oldhamiana at room temperature in a shaded, well-ventilated area. Once completely dry, grind the roots into a fine powder.

  • Extraction:

    • Place 100 g of the powdered root material into a round-bottom flask.

    • Add 800 mL of 60% ethanol (an 8:1 solvent-to-solid ratio).

    • Set up a reflux apparatus and heat the mixture to reflux for 1 hour.

    • After 1 hour, allow the mixture to cool and then filter to separate the extract from the solid residue.

    • Repeat the extraction process on the solid residue two more times, first with 50% ethanol and then with 40% ethanol, for 1 hour each.

    • Combine the three extracts.

  • Concentration: Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator to remove the ethanol. This will yield a concentrated aqueous extract containing the total saponins.

Method B: Ultrasound-Assisted Extraction (UAE)

  • Preparation of Plant Material: Prepare the dried, powdered roots as described in Method A.

  • Extraction:

    • Place 50 g of the powdered root material into a beaker.

    • Add 1.5 L of 10% ethanol (a 30:1 solvent-to-solid ratio).

    • Place the beaker in an ultrasonic bath.

    • Sonicate the mixture for 15 minutes.

    • Filter the extract to separate it from the solid residue.

    • Repeat the ultrasound-assisted extraction on the solid residue two more times with fresh 10% ethanol for 15 minutes each.

    • Combine the three extracts.

  • Concentration and Lyophilization: Concentrate the combined extracts under reduced pressure to remove the ethanol. The resulting aqueous extract can then be lyophilized (freeze-dried) to obtain a powdered total saponin extract.

Protocol 2: Acid Hydrolysis of Saponins to Yield this compound

This protocol details the cleavage of the glycosidic bonds in the saponin extract to release the aglycone, this compound.

  • Hydrolysis Reaction:

    • Dissolve the concentrated total saponin extract in a 5% solution of hydrochloric acid (HCl).

    • Heat the mixture under reflux for 3 hours. This will hydrolyze the saponins, cleaving off the sugar moieties.

  • Neutralization and Extraction:

    • After cooling, neutralize the acidic solution with a sodium hydroxide (NaOH) solution to a pH of approximately 7.

    • Transfer the neutralized solution to a separatory funnel and extract the crude this compound with ethyl acetate. Repeat the extraction three times.

    • Combine the ethyl acetate fractions.

  • Drying and Concentration: Dry the combined ethyl acetate extracts over anhydrous sodium sulfate. Filter to remove the drying agent and then concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification of this compound

This protocol outlines the purification of crude this compound using column chromatography.

Method A: Silica Gel Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as n-hexane.

    • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

    • Wash the column with the starting mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared silica gel column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, starting with a low percentage of ethyl acetate and gradually increasing the concentration. Another option is a chloroform:methanol:n-hexane system.

    • The specific gradient will need to be optimized based on the separation observed by Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent as they exit the column.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable staining reagent.

    • Combine the fractions containing pure this compound.

  • Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

Method B: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC can be employed.

  • System and Column: Use a preparative HPLC system with a C18 reversed-phase column.

  • Mobile Phase: A common mobile phase for the separation of triterpenoids is a gradient of acetonitrile and water, or methanol and water. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Method Development: First, develop an analytical HPLC method to achieve good separation of this compound from impurities. Then, scale up this method to the preparative scale by adjusting the flow rate and injection volume according to the column dimensions.

  • Purification and Fraction Collection: Inject the partially purified this compound onto the preparative column and collect the fraction corresponding to the this compound peak.

  • Lyophilization: Lyophilize the collected fraction to remove the mobile phase and obtain highly pure this compound.

Mandatory Visualizations

Experimental Workflow

Gypsogenin_Extraction_Purification start Start: Gypsophila oldhamiana Roots prep Preparation of Plant Material (Drying and Grinding) start->prep extraction Saponin Extraction (Ethanol Reflux or UAE) prep->extraction concentration1 Concentration of Extract (Rotary Evaporation) extraction->concentration1 hydrolysis Acid Hydrolysis (5% HCl, Reflux) concentration1->hydrolysis neutralization Neutralization & Liquid-Liquid Extraction (NaOH, Ethyl Acetate) hydrolysis->neutralization concentration2 Concentration of Crude this compound (Rotary Evaporation) neutralization->concentration2 purification Purification (Column Chromatography or Prep-HPLC) concentration2->purification analysis Purity Analysis (TLC, HPLC) purification->analysis end Pure this compound analysis->end

Caption: Workflow for this compound Extraction and Purification.

This compound-Induced Apoptosis and Cell Cycle Arrest Signaling Pathway

Gypsogenin_Signaling_Pathway This compound This compound bcl2 Bcl-2 This compound->bcl2 Inhibits bax Bax This compound->bax Promotes p53 p53 This compound->p53 Modulates vegf VEGF This compound->vegf Downregulates cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes caspase3 Caspase-3 Activation cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis chk1 Chk1 p53->chk1 Activates cdc25c Cdc25C chk1->cdc25c Inhibits cyclinB_cdc2 Cyclin B/Cdc2 Complex cdc25c->cyclinB_cdc2 Activates cell_cycle_arrest G2/M Phase Arrest cyclinB_cdc2->cell_cycle_arrest Leads to angiogenesis Angiogenesis vegf->angiogenesis Promotes

Caption: this compound's Molecular Mechanism of Action.

References

Application Notes and Protocols for Acid Hydrolysis of Gypsogenin Saponins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsogenin, a pentacyclic triterpenoid sapogenin, is a key aglycone moiety of various saponins found predominantly in plants of the Gypsophila genus. These saponins and their aglycone exhibit a range of biological activities, including cytotoxic effects on cancer cells, making them promising candidates for drug development. The isolation of this compound from its saponin precursors is a critical step for further structural modification and pharmacological studies. Acid hydrolysis is the most common method to cleave the glycosidic bonds of the saponins to yield the aglycone, this compound. This document provides a detailed protocol for the acid hydrolysis of this compound saponins, a summary of various reported hydrolysis conditions, and an overview of the cytotoxic signaling pathways of this compound.

Quantitative Data Summary

The efficiency of acid hydrolysis can vary significantly based on the reaction conditions. The following table summarizes different conditions reported in the literature for the acid hydrolysis of saponins to yield sapogenins, including a specific example for this compound.

Plant SourceSaponin TypeAcidConcentrationTemperatureTimeYield of AglyconeReference
Gypsophila oldhamianaThis compound SaponinsHCl10%Reflux72 h1.3 g from 20 kg of dried roots[1][2][3]
Gypsophila simoniiThis compound EsterHCl5%Reflux3 hNot specified
General SaponinsSteroidal SaponinsHCl1.2N80°C45 minNot specified[4]
General SaponinsSteroidal SaponinsHCl4NReflux3-4 hNot specified[4]
Quinoa, Lentil, Fenugreek, SoybeanTriterpenoid & SteroidalHCl2MNot specified1 hHighest sapogenin release[5]

Experimental Protocol: Acid Hydrolysis of this compound Saponins from Gypsophila oldhamiana

This protocol is adapted from methodologies described for the extraction and hydrolysis of this compound saponins from the dried roots of Gypsophila oldhamiana.[1][2][3]

Materials:

  • Dried and powdered roots of Gypsophila oldhamiana

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

  • Round bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

Part 1: Extraction of Crude Saponins

  • Place 20 kg of air-dried and powdered roots of Gypsophila oldhamiana into a large extraction vessel.

  • Add a sufficient volume of deionized water to fully immerse the powdered root material.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Allow the mixture to cool and then filter to separate the aqueous extract from the plant residue.

  • Repeat the extraction process two more times with fresh deionized water to ensure maximum recovery of water-soluble saponins.

  • Combine all aqueous extracts and concentrate under vacuum using a rotary evaporator to obtain a viscous, yellow mixture of crude saponins.

Part 2: Acid Hydrolysis

  • Transfer the crude saponin mixture to a large round bottom flask.

  • Slowly add concentrated HCl to the mixture to achieve a final concentration of 10% HCl.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 72 hours.[1][2][3] Note: Shorter hydrolysis times (e.g., 1-4 hours) may also be effective and could potentially reduce the degradation of the target sapogenin.[5]

  • After 72 hours, cool the reaction mixture to room temperature. A precipitate containing the crude this compound should form.

Part 3: Isolation and Purification of this compound

  • Carefully neutralize the acidic mixture by the slow addition of a NaOH solution until a neutral pH is reached.

  • Transfer the neutralized mixture to a large separatory funnel.

  • Extract the mixture with ethyl acetate three times. Combine the organic layers.

  • Wash the combined ethyl acetate phase with deionized water to remove any remaining salts and water-soluble impurities.

  • Dry the ethyl acetate phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate to dryness under vacuum to yield a yellow residue.

  • Prepare a silica gel column packed with a slurry of silica gel in hexane.

  • Dissolve the crude residue in a minimal amount of the mobile phase (hexane-ethyl acetate, 10:1) and load it onto the column.

  • Elute the column with a hexane-ethyl acetate (10:1) solvent system.

  • Collect the fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain pure this compound as a white solid.[1][2]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Part 1: Crude Saponin Extraction cluster_hydrolysis Part 2: Acid Hydrolysis cluster_purification Part 3: Isolation & Purification plant_material Dried Gypsophila oldhamiana Roots (20 kg) extraction Aqueous Extraction (Reflux x3) plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_saponins Crude Saponin Mixture concentration->crude_saponins acid_addition Add 10% HCl crude_saponins->acid_addition reflux Reflux (72 hours) acid_addition->reflux cooling Cool to Room Temperature reflux->cooling neutralization Neutralize with NaOH cooling->neutralization extraction_ea Ethyl Acetate Extraction neutralization->extraction_ea concentration_final Concentration to Dryness extraction_ea->concentration_final chromatography Silica Gel Column Chromatography concentration_final->chromatography pure_this compound Pure this compound (White Solid) chromatography->pure_this compound

Caption: Workflow for the extraction and acid hydrolysis of this compound saponins.

Signaling Pathway of this compound-Induced Cytotoxicity

The cytotoxic effects of this compound in cancer cells are mediated through the regulation of several key signaling molecules involved in apoptosis and cell survival.

signaling_pathway cluster_regulation Molecular Targets cluster_effects Cellular Effects This compound This compound p53 Mutant p53 This compound->p53 Downregulates vegf VEGF This compound->vegf Downregulates bcl2 Bcl-2 This compound->bcl2 Downregulates bax Bax This compound->bax Upregulates proliferation Tumor Cell Proliferation p53->proliferation Promotes p53->proliferation vegf->proliferation Promotes vegf->proliferation apoptosis Apoptosis (Cell Death) bcl2->apoptosis Inhibits bcl2->apoptosis bax->apoptosis Promotes bax->apoptosis

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Gypsogenin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Gypsogenin using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the quantification of this triterpenoid sapogenin.

Introduction

This compound is a pentacyclic triterpenoid aglycone that forms the core structure of various saponins found in numerous plant species. These saponins exhibit a wide range of biological activities, making the accurate quantification of this compound crucial for the standardization of herbal extracts and the development of phytopharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, identification, and quantification of such compounds.[1][2] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions outlined in Table 1 are recommended for the optimal separation and quantification of this compound.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 205 nm
Run Time Approximately 15 minutes

Note: The mobile phase composition and flow rate can be optimized to achieve the best separation for a specific HPLC system and column.

Reagents and Materials
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in methanol.[3] Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve.

Protocol for Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 200 µg/mL by diluting the stock solution with the mobile phase.

  • Filter all standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.[4][5]

Sample Preparation

The sample preparation procedure aims to extract this compound from the sample matrix and remove any interfering substances.[6][7] The following is a general protocol for solid samples such as plant material or powdered extracts.

Protocol for Sample Preparation:

  • Extraction: Accurately weigh approximately 1 g of the homogenized sample powder and transfer it to a flask. Add 25 mL of methanol and extract using sonication for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.[3]

  • Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 5 mL) of the mobile phase.

  • Final Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter prior to HPLC analysis.[4][5]

Method Validation

To ensure the reliability and accuracy of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[8][9] The key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterMethodologyAcceptance Criteria
Linearity Analyze a series of at least five concentrations of the standard solution. Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999
Precision Repeatability (Intra-day): Analyze six replicate injections of the same standard solution on the same day. Intermediate Precision (Inter-day): Analyze the same standard solution on three different days.Relative Standard Deviation (RSD) ≤ 2%
Accuracy Perform a recovery study by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).Mean recovery between 98% and 102%
Limit of Detection (LOD) Determine the concentration that gives a signal-to-noise ratio of 3:1.[10][11]Report the calculated concentration.
Limit of Quantification (LOQ) Determine the concentration that gives a signal-to-noise ratio of 10:1.[10][11]Report the calculated concentration.
Specificity Analyze a blank sample (matrix without the analyte) and a spiked sample to ensure no interference from the matrix at the retention time of this compound.The peak for this compound should be well-resolved from other peaks.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

Gypsogenin_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Peak_Integration Peak Integration & Identification Chromatography->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Samples Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound quantification by HPLC.

Data Presentation

The quantitative results should be summarized in a clear and structured table for easy comparison.

Table 3: Example of Quantitative Data Summary

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Amount in Sample (mg/g)
Standard 18.5215023450.0-
Standard 28.51301567100.0-
Sample 18.5322589075.13.76
Sample 28.5218945662.93.15

Conclusion

The described HPLC method provides a reliable and robust protocol for the quantification of this compound in various samples. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and analysts involved in the quality control and development of products containing this compound.

References

Application Notes and Protocols: ¹H and ¹³C NMR Spectral Assignment of Gypsogenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsogenin is a pentacyclic triterpenoid sapogenin that forms the aglycone core of numerous saponins found in various plant species, particularly within the Caryophyllaceae family. As a key structural component of bioactive saponins, the accurate structural elucidation of this compound and its derivatives is crucial for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous assignment of the complex structure of triterpenoids. This application note provides a detailed protocol for the ¹H and ¹³C NMR spectral analysis of this compound, including comprehensive data tables for spectral assignment and standardized experimental procedures.

Chemical Structure

This compound is an olean-12-en-28-oic acid derivative characterized by a β-hydroxy group at the C-3 position and an aldehyde group at the C-23 position.

Figure 1: Chemical Structure of this compound.

¹H and ¹³C NMR Spectral Data

The complete ¹H and ¹³C NMR spectral assignments for this compound are essential for its identification and the structural elucidation of its glycosides. The chemical shifts are influenced by the solvent used for analysis; Pyridine-d₅ is a common solvent for triterpenoids, enhancing the resolution of hydroxyl and other exchangeable protons.

Below are the compiled ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹³C NMR Spectral Data of this compound (150 MHz, Pyridine-d₅)

Carbon No.Chemical Shift (δ) ppmCarbon Type
138.5CH₂
226.5CH₂
371.52CH
455.8C
548.9CH
620.8CH₂
732.9CH₂
840.1C
947.5CH
1036.8C
1123.5CH₂
12122.17CH
13144.2C
1441.9C
1528.1CH₂
1623.5CH₂
1746.6C
1841.5CH
1946.0CH₂
2030.6C
2133.8CH₂
2232.4CH₂
23207.20CHO
2411.7CH₃
2515.5CH₃
2617.1CH₃
2725.9CH₃
28179.8COOH
2933.0CH₃
3023.6CH₃

Note: Data compiled from multiple sources. Chemical shifts are referenced to the solvent signal.

Table 2: ¹H NMR Spectral Data of this compound (600 MHz, Pyridine-d₅)

Proton No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
H-33.95dd11.41, 5.15
H-125.29s-
H-183.30m-
H-239.50s-
Me-241.15s-
Me-251.05s-
Me-260.85s-
Me-271.20s-
Me-290.92s-
Me-300.98s-

Note: This table presents key assigned proton signals. A complete assignment of all methylene and methine protons in the complex regions requires 2D NMR analysis. Data is compiled from available literature.[1]

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized and careful sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity, free from solvent residues and other contaminants. Impurities can complicate spectral interpretation.

  • Sample Amount:

    • For ¹H NMR: Weigh 1-5 mg of this compound.

    • For ¹³C NMR and 2D NMR: Weigh 10-20 mg of this compound for an adequate signal-to-noise ratio, especially for less sensitive experiments.

  • Solvent Selection:

    • Pyridine-d₅ is a recommended solvent for oleanane-type triterpenoids as it provides good solubility and dispersion of signals.

    • Other suitable deuterated solvents include Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃), depending on the specific functional groups and desired resolution.

  • Procedure:

    • Accurately weigh the this compound sample into a clean, dry vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., Pyridine-d₅).

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are recommended for acquiring high-resolution 1D and 2D NMR spectra on a 500 MHz or 600 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

  • 2D NMR Spectroscopy for Complete Assignment:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximity of protons.

Mandatory Visualizations

Workflow for NMR-based Structure Elucidation of this compound

The following diagram illustrates the logical workflow for the structural analysis of this compound using NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_1D 1D NMR cluster_2D 2D NMR cluster_data_analysis Data Analysis and Structure Elucidation This compound Pure this compound Sample Dissolution Dissolve in Pyridine-d5 This compound->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration NMR_Tube Prepared NMR Sample NMR_Spectrometer High-Field NMR Spectrometer (e.g., 600 MHz) NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR NMR_Spectrometer->H1_NMR Acquire C13_NMR 13C NMR NMR_Spectrometer->C13_NMR Acquire COSY COSY NMR_Spectrometer->COSY Acquire HSQC HSQC/HMQC NMR_Spectrometer->HSQC Acquire HMBC HMBC NMR_Spectrometer->HMBC Acquire NOESY NOESY/ROESY NMR_Spectrometer->NOESY Acquire Initial_Assignment Assign Key Signals (1H, 13C) H1_NMR->Initial_Assignment C13_NMR->Initial_Assignment Proton_Network Establish 1H-1H Networks (COSY) COSY->Proton_Network Direct_Correlation Correlate 1H to 13C (HSQC) HSQC->Direct_Correlation Long_Range_Correlation Establish Connectivity (HMBC) HMBC->Long_Range_Correlation Stereochemistry Determine Stereochemistry (NOESY) NOESY->Stereochemistry Final_Structure Complete Structure Assignment Initial_Assignment->Final_Structure Proton_Network->Final_Structure Direct_Correlation->Final_Structure Long_Range_Correlation->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for the NMR-based structural elucidation of this compound.

Signaling Pathway for NMR Data Integration

This diagram illustrates how data from different NMR experiments are integrated to achieve a complete structural assignment.

Data_Integration cluster_1D_Data 1D NMR Data cluster_2D_Data 2D NMR Data H1_Data 1H NMR Chemical Shifts Multiplicities Integration Assignment Complete Structural Assignment H1_Data:head->Assignment Proton Environment C13_Data 13C NMR Chemical Shifts Carbon Types (DEPT) C13_Data:head->Assignment Carbon Skeleton COSY_Data COSY H-H Connectivity COSY_Data:head->Assignment Proton Spin Systems HSQC_Data HSQC Direct C-H Correlation HSQC_Data:head->Assignment Direct Attachments HMBC_Data HMBC Long-Range C-H Correlation HMBC_Data:head->Assignment Molecular Framework NOESY_Data NOESY Spatial Proximity NOESY_Data:head->Assignment Stereochemistry

Caption: Integration of 1D and 2D NMR data for complete structural assignment.

Conclusion

The comprehensive ¹H and ¹³C NMR data and the detailed experimental protocols provided in this application note serve as a valuable resource for the unambiguous identification and structural characterization of this compound. Adherence to these standardized procedures will ensure the acquisition of high-quality, reproducible NMR data, which is fundamental for advancing research and development in natural product chemistry and drug discovery. The use of a combination of 1D and 2D NMR experiments is indispensable for the complete and accurate assignment of all proton and carbon signals of this complex triterpenoid.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Gypsogenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsogenin, a pentacyclic triterpenoid sapogenin, is a key aglycone moiety found in a variety of medicinal plants, most notably from the Caryophyllaceae family (e.g., Gypsophila species).[1] Its derivatives, this compound saponins, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including expectorant, anti-inflammatory, and potential anticancer properties. The structural elucidation and quantification of this compound and its glycosides are paramount for quality control, pharmacokinetic studies, and the development of new therapeutic agents. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful analytical technique for this purpose, offering high sensitivity and structural information through fragmentation analysis.[2][3]

This application note provides a detailed protocol for the fragmentation analysis of this compound using LC-MS/MS with electrospray ionization (ESI). It outlines the characteristic fragmentation patterns observed in both positive and negative ion modes, which are essential for the unambiguous identification and structural characterization of this important natural product.

Fragmentation Profile of this compound

This compound (C₃₀H₄₆O₄, Exact Mass: 470.3396 g/mol ) possesses a characteristic oleanane-type triterpenoid structure with a carboxylic acid at C-28, a hydroxyl group at C-3, and an aldehyde group at C-23.[1] This structure gives rise to a predictable and informative fragmentation pattern in tandem mass spectrometry (MS/MS).

Upon collision-induced dissociation (CID), the protonated or deprotonated molecular ion of this compound undergoes a series of neutral losses and characteristic cleavages. The most common fragmentation pathways involve the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂), arising from the hydroxyl and carboxylic acid functionalities, respectively.

Table 1: Key Fragment Ions of this compound in ESI-MS/MS

Ion ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment
Positive[M+H]⁺ (471.3469)453.3363H₂O[M+H-H₂O]⁺
Positive[M+H]⁺ (471.3469)425.3414CO₂[M+H-CO₂]⁺
Positive[M+H]⁺ (471.3469)407.3308H₂O + CO₂[M+H-H₂O-CO₂]⁺
Negative[M-H]⁻ (469.3323)425.3420CO₂[M-H-CO₂]⁻
Negative[M-H]⁻ (469.3323)407.3314H₂O + CO₂[M-H-H₂O-CO₂]⁻

Note: The m/z values are calculated based on the exact mass of this compound and may vary slightly depending on the mass spectrometer's calibration and resolution.

Experimental Protocols

Sample Preparation

For the analysis of pure this compound, a stock solution can be prepared by dissolving the standard in a suitable solvent such as methanol or acetonitrile. For the analysis of this compound from plant extracts, a hydrolysis step is typically required to cleave the sugar moieties from the saponins.

Protocol for Acid Hydrolysis of this compound Saponins:

  • Weigh approximately 100 mg of the dried plant extract into a screw-capped vial.

  • Add 10 mL of 2M HCl in 50% methanol.

  • Seal the vial and heat at 80°C for 4 hours in a water bath or heating block.

  • Cool the mixture to room temperature and neutralize with 2M NaOH.

  • Extract the liberated aglycones (including this compound) three times with an equal volume of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol/acetonitrile (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: ESI, positive and negative.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

  • Acquisition Mode: Tandem MS (MS/MS) of the precursor ions for this compound ([M+H]⁺ at m/z 471.3 and [M-H]⁻ at m/z 469.3).

Visualizations

Gypsogenin_Fragmentation cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode MH [M+H]⁺ m/z 471.3 MH_H2O [M+H-H₂O]⁺ m/z 453.3 MH->MH_H2O - H₂O MH_CO2 [M+H-CO₂]⁺ m/z 425.3 MH->MH_CO2 - CO₂ MH_H2O_CO2 [M+H-H₂O-CO₂]⁺ m/z 407.3 MH_H2O->MH_H2O_CO2 - CO₂ MH_CO2->MH_H2O_CO2 - H₂O M_H [M-H]⁻ m/z 469.3 M_H_CO2 [M-H-CO₂]⁻ m/z 425.3 M_H->M_H_CO2 - CO₂ M_H_H2O_CO2 [M-H-H₂O-CO₂]⁻ m/z 407.3 M_H_CO2->M_H_H2O_CO2 - H₂O

Caption: Proposed fragmentation pathway of this compound in positive and negative ESI-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plant Material / Saponin Extract hydrolysis Acid Hydrolysis start->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction drydown Evaporation & Reconstitution extraction->drydown lc_separation Reversed-Phase LC Separation drydown->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms1_scan Full Scan MS (MS1) esi_ionization->ms1_scan ms2_fragmentation Tandem MS (MS/MS) Fragmentation ms1_scan->ms2_fragmentation data_analysis Data Analysis & Interpretation ms2_fragmentation->data_analysis

Caption: General experimental workflow for the analysis of this compound from plant extracts.

Conclusion

The methodologies and fragmentation data presented in this application note provide a robust framework for the identification and structural analysis of this compound using LC-MS/MS. The characteristic neutral losses of water and carbon dioxide serve as diagnostic markers for the this compound aglycone. This information is crucial for researchers in natural product chemistry, pharmacology, and drug development who are working with this compound-containing plants and their bioactive saponins. The detailed protocols offer a starting point for method development and can be adapted to specific instrumentation and sample matrices.

References

Application Notes & Protocols: Synthesis and Bioactivity of Gypsogenin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsogenin, a pentacyclic triterpenoid saponin aglycone, is a promising natural product scaffold for the development of novel therapeutic agents.[1][2] Found in various plants of the Gypsophila species, it possesses a unique structure featuring multiple reactive sites, including a C-3 hydroxyl group, a C-23 aldehyde, and a C-28 carboxylic acid.[3][4] While the parent compound exhibits moderate biological activities, including anticancer and anti-inflammatory properties, its semi-synthetic derivatives have demonstrated significantly enhanced potency and selectivity.[5][6][7]

These application notes provide a comprehensive overview of synthetic strategies to enhance the bioactivity of this compound. We detail the structure-activity relationships (SAR) of key derivatives, present their cytotoxic activities in a clear, tabular format, and offer detailed protocols for their synthesis and biological evaluation. The information herein is intended to serve as a practical guide for researchers in oncology and medicinal chemistry.

Synthetic Strategies and Structure-Activity Relationships (SAR)

The chemical versatility of the this compound scaffold allows for targeted modifications to improve its pharmacological profile. The primary sites for derivatization are the hydroxyl group at C-3, the aldehyde at C-23, and the carboxylic acid at C-28.[3][5]

  • Modification at C-28 (Carboxylic Acid): Esterification and amidation at this position have proven to be highly effective strategies. The introduction of various amide functionalities, in particular, has been shown to significantly enhance anticancer activity against several human tumor cell lines.[3][6] For instance, certain carboxamide derivatives show potent cytotoxicity in the low micromolar range.[8][9]

  • Modification at C-23 (Aldehyde): The aldehyde group is a unique feature that can be transformed into oximes, hydrazones, and Schiff bases.[3][5] The (2,4-dinitrophenyl)hydrazono derivative, for example, demonstrated a strong cytotoxic effect on A549 lung cancer cells (IC₅₀ of 3.1 µM).[5] Similarly, oximation of the aldehyde group has been shown to increase cytotoxic activity against leukemia cells.[5]

  • Modification at C-3 (Hydroxyl Group): Acetylation of the C-3 hydroxyl group is a common modification, though its effect on activity can vary. In some cases, 3-acetyl analogues possess less activity than the parent this compound, while in others, they show comparable or slightly improved effects.[5]

The general workflow for the synthesis and evaluation of this compound derivatives is outlined in the diagram below.

This compound Synthesis Workflow cluster_0 Synthesis & Purification cluster_1 Characterization & Evaluation cluster_2 Mechanism of Action Studies This compound This compound (Isolated from Plant Source) Modification Chemical Modification (C-3, C-23, or C-28) This compound->Modification Reagents Purification Purification (e.g., Chromatography) Modification->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Bioactivity Screening (e.g., MTT Assay) Characterization->Screening Lead Lead Compound Identification Screening->Lead Apoptosis Apoptosis Assays Lead->Apoptosis CellCycle Cell Cycle Analysis Lead->CellCycle Pathway Signaling Pathway Analysis Apoptosis->Pathway CellCycle->Pathway

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Enhanced Bioactivity of this compound Derivatives

Anticancer Activity

Numerous studies have synthesized and screened this compound derivatives for their cytotoxic activities against a panel of human cancer cell lines.[6][9] Modifications at the C-23 and C-28 positions have yielded compounds with significantly lower IC₅₀ values compared to the parent molecule.

Table 1: Cytotoxic Activity (IC₅₀, µM) of this compound and its Derivatives against Various Cancer Cell Lines.

Compound/Derivative TypeModification Site(s)A549 (Lung)MCF-7 (Breast)HL-60 (Leukemia)LOVO (Colon)HeLa (Cervical)
This compound (Parent) -19.6[5]9.0[5]10.4[5]>207.8[5]
3-Acetylthis compound C-330.8[5]65.1[5]10.77[5]-5.4[5]
Oxime Derivative C-23~19[5]-3.9[5][10]12.35[6]-
(2,4-Dinitrophenyl)hydrazono C-233.1[5]--2.97[6][8]-
Benzyl Ester C-28-5.1[5][10]---
Carboxamide (General) C-282.5 - 2.8[5]5.7 - 13.8[5]-3.59[6][8]-
Amino Derivative (Reductive Amination) C-231.5[5]11.3[5]---

Note: IC₅₀ values are compiled from multiple sources and represent a range of different derivatives within each class. Dashes (-) indicate data not available from the cited sources.

The structure-activity relationship studies reveal that introducing amide or 2,4-dinitrophenylhydrazone moieties enhances the anticancer activity.[6] Specifically, compounds with these modifications have been shown to trigger apoptosis and induce cell cycle arrest in cancer cells.[6][8]

SAR_this compound This compound This compound Scaffold C-3 OH C-23 CHO C-28 COOH Mod1 Acetylation This compound:f1->Mod1 Mod2 Oximation, Hydrazone Formation This compound:f2->Mod2 Mod3 Amidation, Esterification This compound:f3->Mod3 Activity1 Variable Activity Mod1->Activity1 Activity2 Increased Cytotoxicity Mod2->Activity2 Activity3 Strongly Increased Cytotoxicity Mod3->Activity3

Caption: Structure-Activity Relationship (SAR) summary for this compound derivatives.

Mechanism of Action: Apoptosis Induction

Potent this compound derivatives often exert their anticancer effects by inducing programmed cell death, or apoptosis.[3][8][10] The mechanism involves modulating the expression of key regulatory proteins in the mitochondrial (intrinsic) apoptosis pathway.[5][11] Treatment with active derivatives leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, activation of caspases (e.g., caspase-3), and eventual cell death.

Apoptosis_Pathway Deriv This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Deriv->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Deriv->Bax Activates Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Protocols

Protocol 1: General Synthesis of a this compound C-28 Amide Derivative

This protocol describes a general method for the synthesis of a C-28 amide derivative from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HBTU, HATU)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C in an ice bath.

  • Add thionyl chloride (1.5 eq) dropwise. Let the reaction stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. Alternative: Use a peptide coupling agent like HBTU (1.2 eq) and a base like DIPEA (2.5 eq) in DMF.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.2 eq) and TEA (2.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the pure amide derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of synthesized derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Synthesized this compound derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend the cells in a complete growth medium and perform a cell count (e.g., using a hemocytometer).

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., Doxorubicin) in a complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubate the plate for an additional 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes on a shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion

The this compound scaffold is a fertile ground for the development of potent anticancer agents. Strategic chemical modifications, particularly at the C-23 and C-28 positions, can dramatically enhance cytotoxic activity. The derivatization approaches and protocols outlined in this document provide a framework for researchers to synthesize and evaluate novel this compound-based compounds. Future work may focus on optimizing lead compounds to improve their pharmacological properties and exploring their efficacy in in vivo models.

References

Gypsogenin: A Promising Lead Compound in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Gypsogenin, a pentacyclic triterpenoid, has emerged as a significant lead compound in the field of anticancer drug discovery.[1][2][3] Its multifaceted biological activities, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis, make it a compelling candidate for the development of novel cancer chemotherapeutics.[1][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of this compound and its derivatives.

Overview of Anticancer Activity

This compound has demonstrated cytotoxic effects against a wide range of human cancer cell lines. Its anticancer activity is attributed to its ability to modulate key cellular signaling pathways involved in tumor growth and progression.

Key Mechanisms of Action:

  • Induction of Apoptosis: this compound promotes programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, it has been shown to upregulate Bax and downregulate Bcl-2 expression, leading to the activation of caspases.[1][2]

  • Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the S phase or G2/M phase.[5][6] This prevents cancer cells from completing the division process.

  • Inhibition of Angiogenesis: The compound has been found to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, by downregulating vascular endothelial growth factor (VEGF).[1][2]

  • Targeting Signaling Pathways: this compound and its derivatives have been reported to target various signaling pathways implicated in cancer, including the PI3K/Akt and MAPK pathways.[7]

Quantitative Data on Cytotoxic Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various human cancer cell lines, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity (IC50, µM) of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer19.6[1][2]
HL-60Promyelocytic Leukemia10.4[1][2]
K562Chronic Myeloid Leukemia12.7[1][2]
MCF-7Breast Cancer9.0[1][2]
HeLaCervical Cancer7.8[1]
SaoS-2Osteosarcoma7.8[1]
NCI-N87Gastric Cancer-[1][2]

Table 2: Cytotoxic Activity (IC50, µM) of this compound Derivatives

DerivativeCell LineCancer TypeIC50 (µM)Reference
3-acetyl this compoundA549Lung Cancer30.8[1][2]
3-acetyl this compoundHL-60Promyelocytic Leukemia10.77[1][2]
3-acetyl this compoundMDA-MB-231Triple-Negative Breast Cancer5.4[1][8]
This compound oximeHL-60Promyelocytic Leukemia3.9[1][2]
This compound benzyl esterMCF-7Breast Cancer5.1[1][2]
(2,4-dinitrophenyl)hydrazono derivativeA549Lung Cancer3.1[1][2]
Gypsogenic acid bisamideA549Lung Cancer2.0[1]
Amino derivativeA549Lung Cancer1.5[2]
Carboxamide derivative (7g)LOVOColon Cancer3.59[5][6]
(2,4-dinitrophenyl)hydrazono derivative (4)LOVOColon Cancer2.97[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Workflow for MTT Assay

cluster_0 Cell Seeding and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H cluster_0 Cell Treatment and Harvesting cluster_1 Staining cluster_2 Flow Cytometry Analysis A Treat cells with this compound B Harvest cells by trypsinization A->B C Wash cells with PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze cells by flow cytometry F->G H Quantify apoptotic cell populations G->H cluster_0 Cell Preparation cluster_1 Staining and Analysis A Treat cells with this compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash fixed cells C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound VEGF VEGF This compound->VEGF Downregulates Tumor_Cell Tumor_Cell Tumor_Cell->VEGF Secretes Endothelial_Cell Endothelial_Cell VEGF->Endothelial_Cell Binds to receptor Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis Promotes

References

Application Notes and Protocols: Gypsogenin-Induced Apoptosis in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsogenin, a pentacyclic triterpenoid saponin, has emerged as a promising natural compound with notable anti-cancer properties.[1] This document provides detailed application notes and experimental protocols for studying this compound-induced apoptosis in the human non-small cell lung cancer (NSCLC) cell line, A549. The information compiled herein is intended to guide researchers in the systematic evaluation of this compound's therapeutic potential.

Mechanism of Action Overview

Current research suggests that this compound exerts its anti-proliferative effects on A549 lung cancer cells primarily through the induction of apoptosis. The proposed mechanism involves the intrinsic (mitochondrial) apoptotic pathway. Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2][3][4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Furthermore, this compound has been reported to downregulate vascular endothelial growth factor (VEGF), suggesting a potential role in inhibiting tumor angiogenesis.[2][3]

Data Presentation

The cytotoxic effects of this compound and its derivatives on A549 lung cancer cells have been quantified in several studies. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter in these evaluations.

CompoundCell LineAssay DurationIC50 (µM)Reference
This compoundA549Not Specified19.6[2][3]
3-acetyl gypsogenic acidA549Not Specified23.7[2][3]
2,4-dinitrophenyl)hydrazono derivative of this compoundA549Not Specified3.1[2][3]
Amino product of this compoundA549Not Specified1.5[2][3]
This compound carboxamide 20A549Not Specified2.5[2]
This compound carboxamide 23A549Not Specified2.8[2]
This compound chalcone hybrid 10A549Not Specified4.9[2]
This compound chalcone hybrid 11A549Not Specified1.3[2]
Epoxide analogue of this compoundA549Not Specified18.7[2]
11-keto derivative of this compoundA549Not Specified13.5[2]

Experimental Protocols

The following are detailed protocols for key experiments to investigate this compound-induced apoptosis in A549 cells.

Cell Culture and Treatment
  • Cell Line: A549 human non-small cell lung cancer cells.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed A549 cells (5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed A549 cells in 6-well plates and treat with different concentrations of this compound for the desired time.

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, Caspase-3).

  • Procedure:

    • Treat A549 cells with this compound as described above.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Caspase Activity Assay

This colorimetric or fluorometric assay measures the activity of key executioner caspases, such as Caspase-3 and Caspase-9.

  • Procedure:

    • Treat A549 cells with this compound.

    • Lyse the cells and collect the supernatant.

    • Determine the protein concentration of the cell lysate.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the caspase substrate (e.g., DEVD-pNA for Caspase-3) and reaction buffer.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the caspase activity relative to the untreated control.

Visualization of Pathways and Workflows

To facilitate a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Investigating this compound-Induced Apoptosis in A549 Cells A549 A549 Cell Culture Treat This compound Treatment (Varying Concentrations and Durations) A549->Treat Viability Cell Viability Assay (MTT) Treat->Viability Apoptosis Apoptosis Quantification (Flow Cytometry - Annexin V/PI) Treat->Apoptosis Protein Protein Expression Analysis (Western Blot for Bcl-2, Bax, Caspases) Treat->Protein Caspase Caspase Activity Assay Treat->Caspase Data Data Analysis and Interpretation Viability->Data Apoptosis->Data Protein->Data Caspase->Data G cluster_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis in A549 Cells This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mito Mitochondrial Membrane Potential (Disruption) Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Unraveling the Cytotoxic Mechanism of Gypsogenin in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsogenin, a pentacyclic triterpenoid sapogenin, has garnered significant interest in oncological research due to its potential as an anticancer agent. This document provides a detailed overview of the cytotoxic mechanisms of this compound in the context of MCF-7 human breast cancer cells. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies against breast cancer. While the precise signaling pathways of this compound in MCF-7 cells are still under active investigation, this document compiles existing data on its cytotoxic effects and draws parallels from studies on similar compounds and this compound derivatives to propose a likely mechanism of action.

Quantitative Data Summary

The cytotoxic efficacy of this compound and its derivatives has been evaluated in MCF-7 cells, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-79.0[1]
This compound Benzyl EsterMCF-75.1[1]
This compound 3-acetyl analogueMCF-720.5[1]
This compound Carboxamide with ImidazoleMCF-73.7[1]
This compound Amide (Compound 18)MCF-75.7[1]
This compound Amide (Compound 19)MCF-713.8[1]
This compound Epoxide DerivativeMCF-726.6[1]
This compound 11-keto DerivativeMCF-725.3[1]

Proposed Mechanism of Action

Based on studies of this compound derivatives and other cytotoxic compounds in MCF-7 cells, the proposed mechanism of this compound's cytotoxicity involves the induction of apoptosis and cell cycle arrest, likely mediated by the modulation of key signaling pathways such as PI3K/Akt and MAPK, and the generation of Reactive Oxygen Species (ROS).

Apoptosis Induction

This compound and its derivatives have been shown to trigger the apoptotic pathway in cancer cells.[2] This process is likely initiated through the intrinsic (mitochondrial) pathway, characterized by:

  • Upregulation of pro-apoptotic proteins: Increased expression of proteins like Bax.

  • Downregulation of anti-apoptotic proteins: Decreased expression of proteins like Bcl-2.

  • Caspase activation: Sequential activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3/7), leading to the cleavage of cellular substrates and ultimately, cell death.

Cell Cycle Arrest

Studies on this compound derivatives suggest that they can induce cell cycle arrest, particularly in the S phase, in a dose-dependent manner.[2] This disruption of the normal cell cycle progression prevents cancer cell proliferation.

Involvement of Signaling Pathways

While direct evidence for this compound in MCF-7 cells is emerging, related compounds induce apoptosis and cell cycle arrest in these cells through the following pathways:

  • PI3K/Akt Pathway: Inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is a common mechanism for anticancer agents.[1][3][4]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and survival that can be targeted by cytotoxic compounds.[5]

  • Reactive Oxygen Species (ROS) Generation: An increase in intracellular ROS levels can induce oxidative stress, leading to DNA damage and apoptosis.[1]

Experimental Protocols

Detailed methodologies for key experiments to investigate the cytotoxic mechanism of this compound are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[6][7]

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat MCF-7 cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat MCF-7 cells with this compound, harvest by trypsinization, and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while gently vortexing and incubate at 4°C for at least 30 minutes.[9][10]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[9]

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.[9]

  • Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and cell signaling pathways.

Protocol:

  • Protein Extraction: Treat MCF-7 cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Gypsogenin_Mechanism This compound This compound ROS ↑ ROS Production This compound->ROS PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK MAPK Pathway This compound->MAPK Modulates CellCycle Cell Cycle Proteins This compound->CellCycle Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 ↓ Bcl-2 PI3K_Akt->Bcl2 Inhibits Bax ↑ Bax MAPK->Bax Bcl2->Mitochondria Bax->Mitochondria Caspase9 ↑ Cleaved Caspase-9 Mitochondria->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis S_Phase_Arrest S-Phase Arrest CellCycle->S_Phase_Arrest

Caption: Proposed signaling pathway of this compound-induced cytotoxicity in MCF-7 cells.

Experimental_Workflow start MCF-7 Cell Culture treatment This compound Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (Apoptotic & Signaling Proteins) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for investigating this compound's cytotoxicity.

Conclusion

This compound demonstrates significant cytotoxic effects against MCF-7 breast cancer cells. The underlying mechanism is proposed to involve the induction of apoptosis through the mitochondrial pathway and cell cycle arrest, potentially modulated by the PI3K/Akt and MAPK signaling pathways and the production of ROS. The provided protocols offer a comprehensive guide for researchers to further elucidate the precise molecular mechanisms of this compound, paving the way for its potential development as a novel anticancer therapeutic. Further investigation is warranted to confirm the direct effects of this compound on these signaling cascades in MCF-7 cells.

References

Application Notes and Protocols: Gypsogenin's Impact on HL-60 Leukemia Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Gnidilatimonoein (Gn), a natural diterpene ester with structural similarities to gypsogenin, on the cell cycle progression and viability of human promyelocytic leukemia HL-60 cells. The following sections detail the cytotoxic and cytostatic effects, outline the underlying mechanisms involving cell cycle arrest and apoptosis, and provide detailed protocols for the key experimental procedures.

Quantitative Analysis of Gnidilatimonoein (Gn) Effects on HL-60 Cells

The anti-proliferative and apoptotic effects of Gn on HL-60 cells have been quantified through various assays. The data presented below is summarized from studies investigating the dose- and time-dependent responses of HL-60 cells to Gn treatment.

Table 1: Cytotoxicity of Gnidilatimonoein (Gn) on HL-60 Cells

Treatment DurationIC50 Value (µM)Cell Death Range (0.5-3 µM Gn)
72 hours1.3[1][2][3]24% - 72%[1][3]

Table 2: Effect of Gnidilatimonoein (Gn) on HL-60 Cell Cycle Distribution

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2 Phase% of Cells in Sub-G1 (Apoptosis)
Control (24 hrs)43Not specifiedNot specifiedNot specified
1.3 µM Gn (24 hrs)61 (increase)[1]Decrease by 11%[1]Decrease by 7%[1]Not specified
1.3 µM Gn (72 hrs)Not specifiedNot specifiedNot specified59 (increase)[1]

Table 3: Induction of Differentiation and Apoptosis by Gnidilatimonoein (Gn) in HL-60 Cells

AssayTreatment Concentration (µM)Treatment DurationObserved Effect
NBT Reduction Assay0.5 - 348 - 72 hours17% - 66% increase in differentiation[1][3]
Annexin V/PI Staining1.372 and 96 hoursTime-dependent increase in apoptosis[1]
EtBr/AO StainingVarious concentrations72 hoursDose-dependent increase in apoptosis[1]

Signaling Pathways and Experimental Workflow

The currently understood mechanism of Gn action on HL-60 cells involves the induction of G1 phase cell cycle arrest, followed by the promotion of apoptosis. This suggests a complex interplay of signaling pathways that regulate cell cycle checkpoints and programmed cell death.

Gypsogenin_HL60_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_outcomes Observed Effects HL60 HL-60 Cells Gn Gnidilatimonoein (Gn) Treatment HL60->Gn Incubation MTT MTT Assay (Proliferation) Gn->MTT Measures Viability Flow Flow Cytometry (Cell Cycle & Apoptosis) Gn->Flow Analyzes DNA Content & Annexin V Microscopy Fluorescence Microscopy (Apoptosis) Gn->Microscopy Visualizes Nuclear Morphology Differentiation Monocytic Differentiation Gn->Differentiation Arrest G1 Cell Cycle Arrest Flow->Arrest Apoptosis Induction of Apoptosis Flow->Apoptosis Microscopy->Apoptosis

Caption: Experimental workflow for assessing Gnidilatimonoein's effect on HL-60 cells.

The proposed signaling pathway suggests that Gn treatment of HL-60 cells leads to an initial arrest in the G1 phase of the cell cycle. Prolonged exposure then triggers apoptotic pathways, characterized by nuclear chromatin fragmentation and the appearance of a sub-G1 cell population. This process is also associated with the induction of monocytic differentiation.

Gypsogenin_Signaling_Pathway Gn Gnidilatimonoein (Gn) CellCycle Cell Cycle Machinery Gn->CellCycle Inhibits ApoptosisPath Apoptotic Pathway Gn->ApoptosisPath Activates Differentiation Differentiation Gn->Differentiation Induces G1Arrest G1 Phase Arrest CellCycle->G1Arrest Leads to Apoptosis Apoptosis G1Arrest->Apoptosis Prolonged exposure Caspase Caspase Activation ApoptosisPath->Caspase Caspase->Apoptosis

Caption: Proposed signaling pathway of Gnidilatimonoein in HL-60 cells.

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the effects of Gnidilatimonoein on HL-60 cells.

Cell Culture and Treatment
  • Cell Line: Human promyelocytic leukemia HL-60 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Treatment: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh medium. Add Gnidilatimonoein (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. An equivalent volume of the solvent should be added to control cultures.

MTT Assay for Cell Proliferation

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Seeding: Seed 1 x 10^4 HL-60 cells per well in a 96-well plate in 100 µL of culture medium.

  • Treatment: Add various concentrations of Gn to the wells and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Collection: Culture and treat approximately 1 x 10^6 HL-60 cells with Gn for the desired time.

  • Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Treat HL-60 cells with Gn as described previously.

  • Harvesting and Washing: Collect approximately 1-5 x 10^5 cells by centrifugation and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

This fluorescence microscopy-based method visualizes the nuclear morphology of cells to identify apoptosis.

  • Cell Preparation: Treat HL-60 cells with Gn.

  • Staining: Prepare a staining solution of 100 µg/mL Acridine Orange and 100 µg/mL Ethidium Bromide in PBS.

  • Cell Staining: Place 25 µL of the cell suspension on a microscope slide and add 1 µL of the AO/EB staining solution.

  • Microscopy: Immediately observe the cells under a fluorescence microscope.

    • Viable cells: Uniform green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange to red nucleus.

  • Quantification: Count at least 200 cells and determine the percentage of apoptotic cells.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Gypsogenin Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the structure-activity relationship (SAR) studies of gypsogenin amides, focusing on their synthesis, anticancer activities, and the experimental protocols used for their evaluation. This compound, a natural pentacyclic triterpenoid, has emerged as a promising scaffold in medicinal chemistry due to its potential as an anticancer agent.[1][2] Modifications of its functional groups, particularly through the formation of amides, have been explored to enhance its therapeutic properties.[1][3]

Introduction to this compound and SAR

This compound (3-hydroxy-23-oxoolean-12-en-28-oic acid) is a readily available natural product, often isolated from plants of the Gypsophila genus.[2][4] Its structure features several reactive sites amenable to chemical modification: a C-3 hydroxyl group, a C-23 aldehyde, and a C-28 carboxylic acid.[2] SAR studies on this compound derivatives aim to systematically alter these functional groups to understand their influence on biological activity, thereby guiding the design of more potent and selective anticancer drug candidates. A significant focus has been on the synthesis of this compound amides at the C-28 position, which has been shown to enhance cytotoxic effects against various cancer cell lines.[3]

Structure-Activity Relationship Insights

SAR studies have revealed several key insights into the anticancer activity of this compound amides:

  • C-28 Amide Substitution: The introduction of an amide moiety at the C-28 carboxylic acid position is a crucial modification for enhancing anticancer activity.[3]

  • C-23 Aldehyde Modification: Modifications at the C-23 aldehyde group, such as the formation of oximes and 2,4-dinitrophenylhydrazones, have also been shown to increase cytotoxic potency.[3] For instance, the 2,4-dinitrophenyl)hydrazono derivative of this compound demonstrated a strong cytotoxic effect on A549 cells.[1]

  • Combined Modifications: The combination of modifications at both the C-28 and C-23 positions can lead to compounds with superior anticancer activity compared to the parent this compound.[3]

The following diagram illustrates the general workflow for conducting SAR studies on this compound amides.

SAR_Workflow cluster_Synthesis Chemical Synthesis cluster_Screening Biological Evaluation cluster_Mechanism Mechanism of Action Studies A This compound Isolation B C-28 Amide Formation A->B C C-23 Aldehyde Modification B->C D Purification & Characterization (NMR, MS, IR) C->D E In vitro Cytotoxicity Screening (e.g., MTT Assay) D->E Library of Derivatives F Determination of IC50 Values E->F G Identification of Lead Compounds F->G H Apoptosis Assays (e.g., Hoechst/PI Staining) G->H Potent Derivatives I Cell Cycle Analysis H->I I->B SAR Feedback & Optimization Apoptosis_Pathway A This compound Amide Derivative B Cellular Target(s) (e.g., Growth Factor Receptors, Signaling Proteins) A->B C Initiation of Apoptotic Cascade B->C D Activation of Caspases (e.g., Caspase-3, -8, -9) C->D E DNA Fragmentation & Nuclear Condensation D->E F Apoptosis E->F

References

Application Notes and Protocols: Gypsogenin Nanoparticle Formulation for Improved Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of gypsogenin, a natural pentacyclic triterpenoid, as an anticancer agent and outlines a detailed, hypothetical protocol for its formulation into nanoparticles to enhance its therapeutic efficacy. While this compound has demonstrated significant anti-proliferative activity against a range of cancer cell lines, its delivery can be optimized through nanoformulation to improve bioavailability and targeted delivery.

Anticancer Activity of this compound

This compound has emerged as a promising candidate in cancer chemotherapy, exhibiting cytotoxic effects across various cancer cell lines.[1][2][3] Its anticancer activity is attributed to its ability to induce apoptosis and cause cell cycle arrest.[3][4]

Data Presentation: In Vitro Cytotoxicity of this compound and its Derivatives

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values of this compound and some of its derivatives against several human cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compoundMCF-7Breast Cancer9.0[2]
This compoundA549Lung Cancer19.6[3]
This compoundHL-60Promyelocytic Leukemia10.4[5]
This compoundK562Chronic Myeloid Leukemia12.7[3]
This compoundLOVOColon Carcinoma>50[4]
This compound Derivative 4 A549Lung Cancer3.1[3]
This compound Derivative 7g LOVOColon Carcinoma3.59[4]

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanism involves the induction of apoptosis through the regulation of pro- and anti-apoptotic proteins.

Gypsogenin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound VEGF VEGF This compound->VEGF inhibits MMP9 MMP-9 This compound->MMP9 inhibits Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates S_Phase S-Phase Arrest This compound->S_Phase Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis S_Phase->Apoptosis Nanoparticle_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Isolation Organic_Phase Dissolve this compound and PLGA in Acetone Nanoprecipitation Inject Organic Phase into Aqueous Phase under Magnetic Stirring Organic_Phase->Nanoprecipitation Aqueous_Phase Dissolve PVA in Deionized Water Aqueous_Phase->Nanoprecipitation Evaporation Evaporate Acetone Nanoprecipitation->Evaporation Centrifugation1 Centrifuge to Collect Nanoparticles Evaporation->Centrifugation1 Washing Wash with Deionized Water Centrifugation1->Washing Centrifugation2 Centrifuge Again Washing->Centrifugation2 Lyophilization Freeze-dry to Obtain Powder Centrifugation2->Lyophilization

References

Application Notes & Protocols: Liposomal Encapsulation of Gypsogenin for Enhanced Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gypsogenin, a pentacyclic triterpenoid, exhibits significant potential in various therapeutic areas, including oncology.[1][2] However, its clinical application is hampered by poor aqueous solubility, which limits its bioavailability.[3][4] Liposomal encapsulation presents a promising strategy to overcome this limitation.[5][6] Liposomes are biocompatible, biodegradable vesicles capable of encapsulating hydrophobic drugs like this compound within their lipid bilayer, thereby enhancing solubility, stability, and potentially enabling targeted delivery.[5][7][8] These application notes provide detailed protocols for the preparation and characterization of this compound-loaded liposomes using the thin-film hydration method, a widely adopted and effective technique.[9]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol details the thin-film hydration method followed by sonication to produce small unilamellar vesicles (SUVs) or extrusion for large unilamellar vesicles (LUVs).[9][10]

1.1.1 Materials & Equipment

  • This compound (high purity)

  • Phosphatidylcholine (PC) (e.g., from soybean or egg)

  • Cholesterol (Chol)

  • DSPE-PEG2000 (for PEGylated "stealth" liposomes, optional)

  • Chloroform and Methanol (analytical grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator or Probe sonicator

  • Liposome extruder (optional)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask (50-100 mL)

  • Syringes

  • Vortex mixer

1.1.2 Thin-Film Hydration Procedure

  • Lipid & Drug Dissolution: Accurately weigh and dissolve Phosphatidylcholine, Cholesterol, and this compound in a chloroform:methanol (e.g., 3:1 v/v) mixture in a round-bottom flask. A common starting molar ratio for PC:Chol is 2:1 or 3:2. The drug-to-lipid ratio can be varied, for instance, 1:10 to 1:20 (w/w).

  • Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-60°C). Rotate the flask under vacuum to evaporate the organic solvent, resulting in the formation of a thin, dry lipid film on the inner wall of the flask.[11]

  • Film Drying: Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[11]

  • Hydration: Add pre-warmed (e.g., 40-60°C) PBS (pH 7.4) to the flask. The volume depends on the desired final lipid concentration.

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended in the buffer. This process results in the formation of multilamellar vesicles (MLVs). Allow the mixture to hydrate for 30-60 minutes above the lipid transition temperature.[12]

1.1.3 Size Reduction (Homogenization)

  • Sonication (for SUVs): Submerge the MLV suspension in a bath sonicator or use a probe sonicator. Sonicate at a temperature above the lipid's transition temperature for 5-15 minutes, or until the suspension becomes clear, indicating the formation of small unilamellar vesicles (SUVs).[12]

  • Extrusion (for LUVs): For a more uniform size distribution, subject the MLV suspension to extrusion.[13] Load the suspension into a syringe and force it repeatedly (e.g., 10-20 times) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) housed in an extruder assembly.[14] This produces large unilamellar vesicles (LUVs) with a narrow size distribution.

1.1.4 Purification

To separate the encapsulated this compound from the unencapsulated (free) drug, centrifuge the liposome suspension. Alternatively, dialysis or size-exclusion chromatography can be used.[6]

G cluster_prep Protocol 1: Liposome Preparation Workflow cluster_reduction Size Reduction node_dissolve 1. Dissolve Lipids & This compound in Solvent node_film 2. Form Thin Film via Rotary Evaporation node_dissolve->node_film node_dry 3. Dry Film Under Vacuum node_film->node_dry node_hydrate 4. Hydrate Film with Aqueous Buffer (PBS) node_dry->node_hydrate node_mlv Multilamellar Vesicles (MLVs) Formed node_hydrate->node_mlv node_sonicate Sonication node_mlv->node_sonicate node_extrude Extrusion node_mlv->node_extrude node_suv SUVs (Small Unilamellar Vesicles) node_sonicate->node_suv node_luv LUVs (Large Unilamellar Vesicles) node_extrude->node_luv node_purify 5. Purify to Remove Free Drug node_suv->node_purify node_luv->node_purify

Caption: Workflow for this compound-loaded liposome preparation.
Protocol 2: Characterization of this compound Liposomes

1.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposome suspension (e.g., 1:100) with ultrapure water or PBS to avoid multiple scattering effects.[15] Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

  • Parameters Measured:

    • Mean Particle Size (Z-average): Determines the average diameter of the liposomes. A size between 100-200 nm is often desirable for intravenous applications.[14]

    • Polydispersity Index (PDI): Measures the width of the particle size distribution. A PDI value < 0.3 indicates a homogenous and monodisperse population.[11]

    • Zeta Potential: Indicates the surface charge of the liposomes, which relates to their stability in suspension. A value of ±30 mV or greater suggests good colloidal stability.

1.2.2 Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Method: Centrifugation followed by UV-Vis Spectrophotometry or HPLC.

  • Procedure:

    • Centrifuge the liposome suspension to separate the liposomes from the aqueous supernatant containing unencapsulated this compound.

    • Carefully collect the supernatant.

    • Measure the concentration of free this compound in the supernatant using a pre-validated UV-Vis or HPLC method.

    • Calculate EE% and DL% using the following equations:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

Protocol 3: In Vitro Drug Release Study
  • Method: Dialysis Bag Method.[16]

  • Procedure:

    • Place a known amount of the this compound-loaded liposome suspension into a dialysis bag (with an appropriate molecular weight cut-off).

    • Immerse the sealed bag in a release medium (e.g., PBS pH 7.4, potentially containing a small amount of surfactant to ensure sink conditions).

    • Maintain the system at a constant temperature (e.g., 37°C) with continuous, gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Analyze the concentration of this compound in the collected samples using UV-Vis or HPLC.

    • Plot the cumulative percentage of drug released versus time. A sustained release profile is often observed for liposomal formulations compared to the free drug.[11]

Data Presentation

Quantitative data from characterization studies are crucial for formulation optimization. The following tables present representative data adapted from studies on similarly structured lipophilic compounds, such as Ginsenoside Rg3, as a reference for expected outcomes.[11]

Table 1: Physicochemical Properties of Liposomal Formulations

Formulation CodeLipid Composition (PC:Chol)Drug:Lipid Ratio (w/w)Mean Particle Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SD
Gyp-Lipo-F12:11:20155.4 ± 1.20.28 ± 0.02-25.8 ± 0.6
Gyp-Lipo-F23:21:20162.1 ± 0.90.25 ± 0.01-27.1 ± 0.5
Gyp-Lipo-F32:11:10170.5 ± 1.50.31 ± 0.03-24.3 ± 0.8

Data are presented as mean ± standard deviation (n=3). PDI: Polydispersity Index.

Table 2: Encapsulation Efficiency and Drug Loading

Formulation CodeTotal this compound (mg)Free this compound (mg)Encapsulation Efficiency (%) ± SDDrug Loading (%) ± SD
Gyp-Lipo-F15.00.7585.0 ± 1.14.25 ± 0.05
Gyp-Lipo-F25.00.6886.4 ± 0.94.32 ± 0.04
Gyp-Lipo-F310.01.8082.0 ± 1.58.20 ± 0.15

Data are presented as mean ± standard deviation (n=3).

Proposed Mechanism of Action & Signaling Pathway

This compound has been shown to exert anti-cancer effects by modulating multiple cell-signaling pathways.[1] Its activity includes the induction of apoptosis and the inhibition of tumor angiogenesis. Key molecular targets include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio activates downstream caspases (like Caspase-3), leading to programmed cell death. Furthermore, this compound can inhibit Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis.[1]

G cluster_pathway Proposed this compound Signaling Pathway in Cancer Cells node_gyp This compound node_bcl2 Bcl-2 (Anti-apoptotic) node_gyp->node_bcl2 node_bax Bax (Pro-apoptotic) node_gyp->node_bax node_vegf VEGF node_gyp->node_vegf node_caspase Caspase-3 Activation node_bcl2->node_caspase node_bax->node_caspase node_angiogenesis Angiogenesis Inhibition node_vegf->node_angiogenesis node_apoptosis Apoptosis node_caspase->node_apoptosis

Caption: this compound's modulation of apoptosis and angiogenesis pathways.

References

Flow Cytometry Analysis of Apoptosis Induced by Gypsogenin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsogenin, a pentacyclic triterpenoid saponin, has garnered significant interest in oncological research due to its demonstrated anti-tumor properties. A key mechanism underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in cancer cells. Flow cytometry stands out as a powerful and quantitative method to analyze apoptosis, providing rapid, multi-parametric analysis of individual cells within a heterogeneous population. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, aimed at researchers, scientists, and professionals in drug development.

Principle of Apoptosis Detection by Flow Cytometry

The most common method for detecting apoptosis by flow cytometry involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI).

  • Annexin V: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet. Annexin V is a calcium-dependent protein with a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC, PE, or APC), Annexin V can identify apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.

By using both stains, it is possible to distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).

Data Presentation

The following table summarizes the quantitative data on the apoptotic effects of two this compound derivatives on LOVO (human colon adenocarcinoma) cells after 48 hours of treatment. This data is derived from a study by Sun et al. (2018) and illustrates the potential of these compounds to induce cell death.[1]

TreatmentConcentration (µM)Live Cells (%)Apoptotic Cells (%)Necrotic Cells (%)
Control092.52.55.0
Compound 4554.118.927.0
Compound 7g568.617.114.3

Experimental Protocols

Materials
  • This compound or its derivatives

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • Hemocytometer or automated cell counter

Protocol: Induction of Apoptosis with this compound
  • Cell Seeding: Seed the cancer cell line of interest (e.g., LOVO, A549, HL-60) in 6-well plates at a density of 1 x 10^5 to 5 x 10^5 cells/well in complete culture medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol: Annexin V/PI Staining for Flow Cytometry
  • Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Cell Washing: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

  • Cell Counting: Determine the cell concentration using a hemocytometer or an automated cell counter. Adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in 1X Binding Buffer.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour of staining.

Signaling Pathways and Visualizations

This compound and its derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Gypsogenin_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Inhibition This compound->Bcl2 Bax Bax (Pro-apoptotic) Activation This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits MOMP Bax->Mitochondrion Induces MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase9 Activation

Caption: this compound-induced intrinsic apoptosis pathway.

Flow_Cytometry_Workflow Start Seed Cells Treatment Treat with this compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Data Data Analysis (Apoptotic vs. Viable vs. Necrotic) Analyze->Data

Caption: Experimental workflow for apoptosis analysis.

Logical_Relationship cluster_0 Cell Status cluster_1 Flow Cytometry Profile Viable Viable Profile1 Annexin V (-) PI (-) Viable->Profile1 Corresponds to Early Early Apoptosis Profile2 Annexin V (+) PI (-) Early->Profile2 Corresponds to Late Late Apoptosis / Necrosis Profile3 Annexin V (+) PI (+) Late->Profile3 Corresponds to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gypsogenin Yield from Saponin Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of gypsogenin from the acid hydrolysis of saponins.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Hydrolysis Verify completion with Thin Layer Chromatography (TLC): Spot the reaction mixture alongside a saponin standard. Incomplete reactions will show the saponin spot.[1][2][3][4][5] Increase reaction time: Some protocols require extended hydrolysis times, up to 72 hours, to ensure complete cleavage of sugar moieties.[6] Optimize acid concentration: The concentration of the acid is critical. For this compound, 10% HCl has been used effectively.[6] For other saponins, concentrations around 2N HCl have been shown to be effective while minimizing degradation. Increase temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation. A balance is necessary. Temperatures around 80°C are commonly used.
Degradation of this compound Avoid prolonged heating at high temperatures: Extended exposure to harsh acidic conditions can degrade the target this compound.[7] Optimize hydrolysis time: Monitor the reaction over time to identify the point of maximum this compound yield before significant degradation occurs. For some sapogenins, yields decrease after an optimal time.[7] Consider Microwave-Assisted Acid Hydrolysis (MAAH): MAAH can significantly reduce reaction times and may lead to higher yields with less degradation compared to conventional heating.[7]
Formation of a "Gum" Utilize a tincture-based extraction: Extracting saponins into an alcohol-water mixture (tincture) can prevent the formation of a thick "gum," which can trap the saponins and hinder the hydrolysis process.[8]
Loss during Work-up Ensure proper neutralization: After hydrolysis, the acidic solution must be neutralized (e.g., with NaOH) before extraction with an organic solvent like ethyl acetate.[6] Choose an appropriate extraction solvent: Ethyl acetate is a commonly used solvent for extracting this compound post-hydrolysis.[6] Perform multiple extractions: To ensure complete recovery of this compound from the aqueous layer, perform multiple extractions with the organic solvent.

Issue 2: Difficulty in Purifying Crude this compound

Potential Cause Troubleshooting Steps
Presence of Multiple Impurities Column Chromatography: This is a standard method for purifying this compound. A common solvent system is hexane-ethyl acetate (e.g., 10:1 v/v).[6] Recrystallization: This technique can be highly effective for purifying solid compounds. The choice of solvent is crucial.
Oiling Out During Recrystallization Select an appropriate solvent system: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Common solvent systems include ethanol/water, hexane/acetone, and hexane/ethyl acetate.[9][10][11][12] Use a two-solvent system: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[13]
Co-precipitation of Impurities Wash the crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove adhering impurities.[11] Perform a second recrystallization: If the product is still not pure, a second recrystallization may be necessary.[14]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low this compound yield?

A1: The most common causes are incomplete hydrolysis of the saponins and degradation of the liberated this compound under harsh reaction conditions. The formation of a viscous "gum" during extraction can also significantly reduce yield by making the saponins inaccessible to the acid.[8]

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction.[1][2][3][4][5] By comparing the TLC profile of your reaction mixture over time with that of the starting saponin mixture, you can observe the disappearance of the saponin spot and the appearance of the this compound spot.

Q3: What are the optimal conditions for acid hydrolysis of saponins to this compound?

A3: While optimal conditions can vary depending on the specific saponin extract, a commonly cited protocol for this compound involves hydrolysis with 10% HCl for 72 hours.[6] However, it is crucial to optimize parameters such as acid concentration, temperature, and reaction time for your specific starting material to maximize yield and minimize degradation.

Q4: Is it better to use hydrochloric acid or sulfuric acid for the hydrolysis?

A4: Hydrochloric acid (HCl) is more commonly reported for the hydrolysis of saponins to this compound.[6] Studies on other substrates have shown that HCl can be more effective than sulfuric acid (H₂SO₄) and may lead to a purer product with fewer byproducts.[8][15][16][17][18]

Q5: What are some common impurities in the crude this compound extract?

A5: Common impurities include unreacted saponins, degradation products from this compound, and other plant-derived compounds that are co-extracted. During the hydrolysis of this compound-containing saponins, a dicarboxylic acid analogue, gypsogenic acid, can also be formed.[6]

Q6: Can I use an alternative to conventional heating for the hydrolysis?

A6: Yes, Microwave-Assisted Acid Hydrolysis (MAAH) is a promising alternative. It can significantly reduce the reaction time and may result in higher yields of sapogenins compared to conventional heating methods.[7]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Acid Hydrolysis (MAAH) for Sapogenin Yield

Hydrolysis MethodTemperature (°C)Time (min)Sapogenin Content ( g/100g extract)
Conventional1006024.6
MAAH1403034.0

Data adapted from a study on fenugreek extracts and may serve as a starting point for optimizing this compound hydrolysis.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Saponins to this compound (Conventional Heating)

This protocol is adapted from literature for the extraction of this compound from Gypsophila oldhamiana.[6]

  • Saponin Extraction:

    • Extract the air-dried and powdered plant material (e.g., roots) with water under reflux multiple times.

    • Combine the aqueous extracts and evaporate under reduced pressure to obtain a concentrated saponin mixture.

  • Acid Hydrolysis:

    • To the concentrated saponin mixture, add a 10% solution of hydrochloric acid (HCl).

    • Heat the mixture under reflux for 72 hours.

  • Work-up and Extraction:

    • After cooling, neutralize the reaction mixture with a sodium hydroxide (NaOH) solution.

    • Extract the neutralized mixture multiple times with ethyl acetate.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude this compound using column chromatography on silica gel with a hexane-ethyl acetate (10:1) solvent system.

    • Alternatively, purify the crude product by recrystallization.

Protocol 2: Thin Layer Chromatography (TLC) for Monitoring Hydrolysis

  • Plate Preparation: Use silica gel TLC plates.

  • Spotting: Apply small spots of your initial saponin extract, the reaction mixture at different time points, and a this compound standard (if available) onto the TLC plate.

  • Development: Develop the plate in a suitable solvent system. A common system for saponins is n-butanol:water:acetic acid (84:14:7).[3]

  • Visualization: After development, dry the plate and visualize the spots. Saponins and sapogenins can often be visualized by spraying with a 10% sulfuric acid solution in ethanol and then heating.[5] The disappearance of the saponin spot and the appearance and intensification of the this compound spot indicate the progress of the reaction.

Visualizations

Hydrolysis_Workflow cluster_extraction Saponin Extraction cluster_hydrolysis Acid Hydrolysis cluster_workup Work-up & Purification Plant_Material Plant Material (e.g., Gypsophila roots) Aqueous_Extraction Aqueous Extraction (Reflux) Plant_Material->Aqueous_Extraction Concentration Concentration (Evaporation) Aqueous_Extraction->Concentration Saponin_Extract Concentrated Saponin Extract Concentration->Saponin_Extract Acid_Addition Add 10% HCl Saponin_Extract->Acid_Addition Reflux Reflux (e.g., 72h) Acid_Addition->Reflux Hydrolyzed_Mixture Hydrolyzed Mixture Reflux->Hydrolyzed_Mixture Neutralization Neutralize (NaOH) Hydrolyzed_Mixture->Neutralization Solvent_Extraction Extract (Ethyl Acetate) Neutralization->Solvent_Extraction Crude_this compound Crude this compound Solvent_Extraction->Crude_this compound Purification Purification (Chromatography/Recrystallization) Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Hydrolysis Check for Incomplete Hydrolysis (TLC) Start->Check_Hydrolysis Incomplete Incomplete Check_Hydrolysis->Incomplete Complete Complete Check_Hydrolysis->Complete No Increase_Time Increase Reaction Time Incomplete->Increase_Time Yes Optimize_Acid Optimize Acid Concentration Incomplete->Optimize_Acid Yes Check_Degradation Check for Degradation Complete->Check_Degradation Degradation Degradation Likely Check_Degradation->Degradation No_Degradation Degradation Unlikely Check_Degradation->No_Degradation No Reduce_Temp_Time Reduce Temperature/Time Degradation->Reduce_Temp_Time Yes Consider_MAAH Consider MAAH Degradation->Consider_MAAH Yes Check_Workup Review Work-up Procedure No_Degradation->Check_Workup Optimize_Extraction Optimize Extraction/Neutralization Check_Workup->Optimize_Extraction

Caption: Troubleshooting logic for low this compound yield.

References

Overcoming Gypsogenin solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with gypsogenin, particularly its limited solubility, during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a natural pentacyclic triterpenoid sapogenin with demonstrated anti-cancer and anti-angiogenic properties.[1][2] Like many triterpenoids, it is highly lipophilic and has poor water solubility, which presents a significant challenge for in vitro studies that require the compound to be dissolved in aqueous cell culture media.[1][3] Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: The most commonly used solvent for preparing a stock solution of this compound for in vitro assays is dimethyl sulfoxide (DMSO).[4] It is advisable to use a freshly opened, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[4]

Q3: What is the maximum concentration of DMSO that can be safely used in my cell culture?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or less.[1][4] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are a few strategies to mitigate this:

  • Pre-warm the media: Adding the this compound stock solution to pre-warmed (37°C) media can help maintain its solubility.

  • Increase the volume of media: Adding the stock solution to a larger volume of media while vortexing or gently mixing can aid in dispersion and prevent immediate precipitation.

  • Use a solubility enhancer: Incorporating excipients like cyclodextrins or surfactants such as Pluronic® F-68 can improve the solubility and dispersion of this compound in aqueous solutions.

Troubleshooting Guide: this compound Precipitation in Cell Culture

Problem Possible Cause Solution
Immediate precipitation upon adding stock solution to media - Low aqueous solubility of this compound.- Stock solution concentration is too high.- Temperature shock from adding cold stock to warm media.- Pre-warm the cell culture media to 37°C before adding the this compound stock.- Prepare a less concentrated stock solution if possible.- Add the stock solution dropwise to the media while gently vortexing to ensure rapid dispersion.
Precipitate forms over time in the incubator - Compound is coming out of solution at 37°C.- Interaction with media components (e.g., proteins in serum).- Decrease the final concentration of this compound in the assay.- Consider using a solubility enhancer like β-cyclodextrin or Pluronic® F-68.- If using serum, test for precipitation in serum-free media to identify potential interactions.
Cloudiness or film observed in the well plate - Fine microprecipitation is occurring.- The compound may be binding to the plastic of the well plate.- Visually inspect the wells under a microscope to confirm the presence of precipitate.- Consider using low-adhesion tissue culture plates.- Employ a solubility enhancement technique.

Quantitative Data Summary

The solubility of this compound in common laboratory solvents is summarized below.

Solvent Solubility Notes
DMSO 25 mg/mL (53.11 mM)[4]Ultrasonic treatment may be required to achieve this concentration. Use fresh, anhydrous DMSO.[4]
Ethanol Soluble[5]Specific quantitative data is limited, but it is more soluble than in water.
Methanol Soluble[1][6]Similar to ethanol, it is a better solvent than water, though quantitative values are not readily available.
Water Poorly soluble/Insoluble[3][7]Considered practically insoluble for direct use in most in vitro assays.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic water bath for a few minutes to ensure complete dissolution.[4]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4]

Protocol 2: Improving this compound Solubility with β-Cyclodextrin

This protocol is a general guideline for forming an inclusion complex to enhance solubility. Optimization may be required.

  • Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:5 or 1:10).

  • This compound Solution: Dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol.

  • Cyclodextrin Solution: In a separate container, dissolve the β-cyclodextrin in purified water.

  • Complexation: Slowly add the this compound solution to the aqueous β-cyclodextrin solution while stirring.

  • Solvent Removal: Remove the organic solvent and water, typically through lyophilization (freeze-drying), to obtain a solid powder of the this compound-cyclodextrin complex.

  • Reconstitution: The resulting powder can be dissolved in water or cell culture media at a higher concentration than this compound alone.

Protocol 3: Cytotoxicity Determination using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5][8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of an MTT solvent (e.g., isopropanol with 4 mM HCl and 0.1% NP-40, or DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[5] Read the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance of the media-only wells.

Visualizations

Gypsogenin_Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis gyp_powder This compound Powder stock Concentrated Stock (e.g., 50 mM in DMSO) gyp_powder->stock Dissolve & Filter Sterilize dmso DMSO dmso->stock treatment Add this compound Dilutions (Final DMSO < 0.5%) stock->treatment Dilute in Media cells Plate Cells in 96-well Plate cells->treatment incubation Incubate (e.g., 24-72h) treatment->incubation mtt Add MTT Reagent incubation->mtt solubilize Solubilize Formazan mtt->solubilize readout Read Absorbance (570 nm) solubilize->readout data Calculate % Viability readout->data ic50 Determine IC50 data->ic50

Caption: Experimental workflow for a this compound in vitro cytotoxicity assay.

Gypsogenin_Signaling_Pathway cluster_apoptosis Apoptosis Induction cluster_angiogenesis Anti-Angiogenesis Gypsogenin_A This compound p53 p53 Activation Gypsogenin_A->p53 Bcl2 Bcl-2 Downregulation Gypsogenin_A->Bcl2 Inhibits Bax Bax Upregulation p53->Bax Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Gypsogenin_V This compound VEGF VEGF Downregulation Gypsogenin_V->VEGF Inhibits VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Simplified signaling pathways modulated by this compound.

References

Technical Support Center: Optimization of HPLC Parameters for Gypsogenin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Gypsogenin.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the HPLC analysis of this compound and other saponins?

A1: A primary challenge is their lack of a strong chromophore, which makes UV detection difficult at standard wavelengths.[1][2] Analysis is often performed at low wavelengths, typically between 200-210 nm.[3] Alternatively, detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) can be used for more sensitive and specific detection.[1][4]

Q2: What type of HPLC column is best suited for this compound analysis?

A2: Reversed-phase (RP) columns, particularly C18 and ODS (octadecylsilyl), are most effective for separating the majority of naturally occurring saponins, including this compound.[1][2][5]

Q3: What mobile phase composition is recommended for the analysis of this compound?

A3: A gradient elution using a mixture of acetonitrile or methanol and water is commonly employed.[2][5] The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can help to improve peak shape and resolution.[6]

Q4: Why am I observing peak tailing with my this compound standard?

A4: Peak tailing for triterpenoid saponins like this compound is often due to secondary interactions between the analyte's polar functional groups and residual silanol groups on the silica-based stationary phase of the HPLC column.[7][8] Adjusting the mobile phase pH or using a column with end-capping can mitigate this issue.[9]

Q5: How can I improve the resolution between this compound and other closely eluting compounds?

A5: Optimizing the mobile phase gradient, including the initial and final solvent concentrations and the gradient slope, can significantly enhance resolution. Additionally, adjusting the column temperature and flow rate can influence selectivity and separation efficiency.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Secondary interactions with the column Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol groups on the stationary phase.[6] Consider using an end-capped column.
Column overload Reduce the sample concentration or injection volume. Broad, fronting peaks are a common sign of overloading.[8]
Inappropriate mobile phase pH Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.
Column contamination or degradation Wash the column with a strong solvent or replace it if it's old or has been used extensively with complex matrices.
Issue 2: Baseline Noise or Drift
Possible Cause Solution
Contaminated mobile phase Prepare fresh mobile phase using HPLC-grade solvents and filter it before use. Degas the mobile phase to remove dissolved air.
Detector lamp issue Check the detector lamp's age and intensity. Replace it if necessary.
Leaks in the system Inspect all fittings and connections for any signs of leakage.
Column temperature fluctuations Use a column oven to maintain a stable temperature throughout the analysis.
Issue 3: Inconsistent Retention Times
Possible Cause Solution
Inconsistent mobile phase preparation Ensure the mobile phase is prepared accurately and consistently for each run. Use a precise weighing balance and volumetric flasks.
Pump malfunction Check the pump for any pressure fluctuations and ensure it is delivering a constant flow rate.
Column equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Changes in column temperature Use a column oven to maintain a consistent temperature.

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines a general procedure for extracting this compound from plant material for HPLC analysis.

  • Drying and Grinding: Dry the plant material (e.g., roots, leaves) in a cool, dark place and grind it into a fine powder.

  • Extraction:

    • Weigh a known amount of the powdered plant material.

    • Perform extraction with 70% methanol or ethanol.[3] Sonication or reflux can be used to enhance extraction efficiency.

    • Repeat the extraction process multiple times to ensure complete extraction of the saponins.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated extract.

  • Purification (Optional but Recommended):

    • Dissolve the concentrated extract in a small amount of water.

    • Perform liquid-liquid extraction with n-butanol.[4]

    • Alternatively, use Solid Phase Extraction (SPE) with a C18 cartridge for cleanup.

  • Final Preparation:

    • Evaporate the purified extract to dryness.

    • Reconstitute the residue in the initial mobile phase of your HPLC method.

    • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Proposed HPLC Method for this compound Analysis

This method provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

Parameter Recommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 205 nm or ELSD/MS

Quantitative Data Summary

The following table presents typical validation parameters for the HPLC analysis of saponins, which can be used as a reference for method development and validation for this compound.

Parameter Typical Value Range Reference
Linearity (r²) > 0.999[10]
LOD (Limit of Detection) 0.01 - 1.5 µg/mL[11]
LOQ (Limit of Quantitation) 0.03 - 5.0 µg/mL[11]
Precision (%RSD) < 2%[12]
Accuracy (Recovery %) 98 - 102%[12]

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Plant Material drying_grinding Drying & Grinding plant_material->drying_grinding extraction Solvent Extraction drying_grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration purification Purification (SPE) concentration->purification reconstitution Reconstitution purification->reconstitution final_filtration 0.45 µm Filtration reconstitution->final_filtration hplc_system HPLC System final_filtration->hplc_system Inject Sample data_acquisition Data Acquisition hplc_system->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Logic start Poor Peak Shape (Tailing) check_interactions Secondary Interactions? start->check_interactions add_acid Add Acid to Mobile Phase check_interactions->add_acid Yes check_overload Column Overload? check_interactions->check_overload No end Symmetrical Peak add_acid->end reduce_concentration Reduce Sample Concentration check_overload->reduce_concentration Yes check_column Column Contamination? check_overload->check_column No reduce_concentration->end wash_column Wash or Replace Column check_column->wash_column Yes check_column->end No wash_column->end

Caption: Troubleshooting decision tree for peak tailing.

References

Troubleshooting peak tailing in Gypsogenin HPLC chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Gypsogenin, a pentacyclic triterpenoid sapogenin. The information is tailored to researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound using reverse-phase HPLC?

A1: The most frequent cause of peak tailing for an acidic compound like this compound is secondary interactions between the analyte and the stationary phase. This compound contains a carboxylic acid group, making it prone to interact with residual silanol groups on the silica-based stationary phase of the HPLC column.[1] These silanol groups can become ionized at moderate pH levels, leading to strong, undesirable interactions with acidic analytes, which results in a tailing peak shape.[1]

Q2: My this compound peak is tailing. How can I improve the peak shape?

A2: To improve the peak shape of this compound, you can try the following troubleshooting steps:

  • Adjust the mobile phase pH: Lowering the pH of the mobile phase can suppress the ionization of the residual silanol groups on the stationary phase, thereby minimizing secondary interactions. For an acidic compound like this compound, a mobile phase pH of around 2.5 to 3.0 is often effective.

  • Use an end-capped column: These columns have been chemically treated to reduce the number of accessible free silanol groups, which helps to minimize secondary interactions and improve peak shape for polar and ionizable compounds.

  • Lower the sample concentration: Injecting a sample that is too concentrated can lead to column overload and result in peak tailing. Try diluting your sample and reinjecting.

  • Check for column contamination or degradation: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Try replacing the guard column or back-flushing the analytical column.

Q3: What is a good starting point for an HPLC method for this compound analysis?

A3: A good starting point for a reverse-phase HPLC method for this compound would be:

  • Column: A C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a constant acidic modifier. For example, Mobile Phase A: Water with 0.1% formic acid, and Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A starting point could be a linear gradient from 60% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength, such as 205-210 nm, as this compound lacks a strong chromophore.

  • Column Temperature: 30 °C.

This method can then be optimized based on the observed chromatography.

Troubleshooting Guide: Peak Tailing

Problem: The chromatographic peak for this compound exhibits significant tailing, with an asymmetry factor greater than 1.5.

Initial Checks
  • Confirm the issue: Is the tailing observed for all peaks or just the this compound peak? If all peaks are tailing, the issue is likely system-related (e.g., extra-column volume, column failure). If only the this compound peak is tailing, it is likely a chemical interaction issue.

  • Review the method parameters: Check the mobile phase composition, pH, and column type to ensure they are appropriate for an acidic analyte like this compound.

Troubleshooting Steps & Solutions
Potential Cause Recommended Action & Experimental Protocol
Inappropriate Mobile Phase pH Action: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound. The pKa of the structurally similar oleanolic acid is approximately 4.74, so a target pH of ≤ 2.7 is recommended. Protocol: Prepare the aqueous component of the mobile phase (e.g., water) and add an acidic modifier such as 0.1% formic acid or 0.1% phosphoric acid. Measure the pH of the aqueous portion before mixing with the organic solvent. Prepare fresh mobile phase and re-equilibrate the system before injecting the sample.
Secondary Silanol Interactions Action: Use a modern, high-purity, end-capped C18 column. These columns are designed to minimize exposed silanol groups. Protocol: If you are not already using an end-capped column, switch to one. If you are, consider that even end-capped columns have some residual silanols. In this case, lowering the mobile phase pH as described above is the primary solution.
Column Overload Action: Reduce the mass of this compound injected onto the column. Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase. Inject the dilutions and observe the peak shape. If the tailing decreases with dilution, the original sample was overloaded.
Column Contamination/Degradation Action: Clean or replace the column. Protocol: 1. Flush the column: Disconnect the column from the detector and flush it with a series of strong solvents. For a C18 column, a typical sequence is water, isopropanol, methylene chloride, isopropanol, and finally the mobile phase. 2. Replace guard column: If a guard column is in use, replace it with a new one. 3. Check for voids: If the problem persists, a void may have formed at the column inlet. This usually requires replacing the analytical column.
Extra-column Volume Action: Minimize the tubing length and diameter between the injector, column, and detector. Protocol: Ensure all fittings are properly made and that there are no gaps. Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.
Illustrative Data on the Effect of Mobile Phase pH

The following table demonstrates the expected improvement in peak asymmetry for an acidic compound like this compound by adjusting the mobile phase pH.

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape Description
5.02.1Severe Tailing
4.01.7Moderate Tailing
3.01.3Minor Tailing
2.51.1Symmetrical

Note: This data is illustrative and the actual results may vary depending on the specific column and other chromatographic conditions.

Experimental Protocol: this compound Analysis by RP-HPLC

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Instrumentation

    • High-Performance Liquid Chromatograph with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions

    • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 60% B

      • 5-20 min: 60% to 90% B (linear gradient)

      • 20-25 min: 90% B (isocratic)

      • 25.1-30 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation

    • Accurately weigh a suitable amount of the sample containing this compound.

    • Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or a mixture of acetonitrile and water.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.

PeakTailing_Troubleshooting start Peak Tailing Observed (Asymmetry > 1.2) check_all_peaks Tailing on all peaks? start->check_all_peaks system_issue System Issue Likely check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue No check_fittings Check fittings and tubing for dead volume system_issue->check_fittings check_column_health Column void or blockage? check_fittings->check_column_health Fittings OK replace_column Replace Column check_column_health->replace_column Yes final_solution Symmetrical Peak Achieved check_column_health->final_solution No, problem resolved check_overload Is column overloaded? analyte_issue->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Possibly check_ph Is mobile phase pH > 3.0? check_overload->check_ph No dilute_sample->check_ph Tailing persists dilute_sample->final_solution Tailing resolved adjust_ph Adjust mobile phase pH to ~2.5 check_ph->adjust_ph Yes check_column_type Using an end-capped column? check_ph->check_column_type No adjust_ph->check_column_type Tailing persists adjust_ph->final_solution Tailing resolved use_endcapped Switch to an end-capped column check_column_type->use_endcapped No check_column_type->final_solution Yes, problem resolved use_endcapped->final_solution

References

Technical Support Center: Large-Scale Extraction of Gypsogenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale extraction of Gypsogenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its large-scale extraction challenging?

A1: this compound is a pentacyclic triterpenoid sapogenin, meaning it is the aglycone part of saponins found in various plant species, notably from the Gypsophila genus. It is of significant interest due to its potential therapeutic properties. The primary challenges in its large-scale extraction stem from its occurrence in plants as saponin glycosides, which requires a multi-step process to isolate the desired this compound. Key difficulties include low yields from plant raw material, the co-extraction of impurities that are difficult to separate, and the harsh chemical methods required for hydrolysis, which can lead to degradation of the target molecule.

Q2: What are the main sources for this compound extraction?

A2: The primary plant sources for this compound are the roots of various Gypsophila species, such as Gypsophila paniculata, Gypsophila oldhamiana, and Gypsophila simonii.[1][2][3][4] The concentration of saponins containing this compound can vary depending on the plant species, age, and growing conditions.

Q3: What are the major impurities encountered during this compound extraction?

A3: During the initial extraction of saponins from the plant material, several impurities are co-extracted. The most common and problematic impurities are polysaccharides and proteins.[5][6][7][8] These macromolecules can interfere with subsequent purification steps and reduce the overall yield and purity of the final this compound product. Other impurities can include pigments, lipids, and other secondary metabolites.

Q4: Why is acid hydrolysis a critical and challenging step?

A4: this compound naturally exists as a saponin, where it is attached to one or more sugar chains. To obtain pure this compound, these sugar moieties must be cleaved off through a process called hydrolysis. Acid hydrolysis is the most common method used for this purpose. However, this process is challenging because the strong acidic conditions and high temperatures required can lead to the degradation of this compound itself, forming unwanted byproducts and artifacts. This not only reduces the yield but also complicates the purification process.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the large-scale extraction and purification of this compound.

Problem 1: Low Yield of Crude Saponin Extract

Low yields at the initial extraction phase can significantly impact the overall process economics. The following guide helps to identify and resolve potential causes.

Troubleshooting Workflow for Low Crude Saponin Yield

Low_Crude_Yield Start Low Crude Saponin Yield Check_Material 1. Plant Material Quality? Start->Check_Material Check_Grinding 2. Particle Size Optimal? Check_Material->Check_Grinding No Solution_Material Source high-quality, properly identified and dried plant material. Check_Material->Solution_Material Yes Check_Solvent 3. Solvent System Appropriate? Check_Grinding->Check_Solvent No Solution_Grinding Optimize grinding to increase surface area without creating excessive fines. Check_Grinding->Solution_Grinding Yes Check_Extraction 4. Extraction Parameters Optimized? Check_Solvent->Check_Extraction No Solution_Solvent Use aqueous ethanol or methanol. Adjust polarity based on saponin profile. Check_Solvent->Solution_Solvent Yes Solution_Extraction Optimize solvent-to-solid ratio, temperature, and extraction time. Check_Extraction->Solution_Extraction Yes End Yield Improved Check_Extraction->End No Solution_Material->End Solution_Grinding->End Solution_Solvent->End Solution_Extraction->End

Caption: Troubleshooting workflow for low crude saponin yield.

Problem 2: Inefficient Acid Hydrolysis and Low this compound Yield

This is often the most critical bottleneck. Incomplete hydrolysis results in low this compound yield, while harsh conditions can degrade the product.

Troubleshooting Workflow for Acid Hydrolysis

Hydrolysis_Troubleshooting Start Low this compound Yield after Hydrolysis Check_Acid 1. Acid Type and Concentration Correct? Start->Check_Acid Check_Temp_Time 2. Temperature and Time Optimized? Check_Acid->Check_Temp_Time No Solution_Acid Use HCl or H2SO4. Optimize concentration (e.g., 2-6N). Check_Acid->Solution_Acid Yes Check_Degradation 3. Evidence of Degradation/Artifacts? Check_Temp_Time->Check_Degradation No Solution_Temp_Time Perform time-course study at different temperatures (e.g., 70-100°C) to find optimal point. Check_Temp_Time->Solution_Temp_Time Yes Solution_Degradation Reduce temperature and/or time. Consider alternative hydrolysis methods (e.g., enzymatic). Check_Degradation->Solution_Degradation Yes End Yield and Purity Improved Check_Degradation->End No Solution_Acid->End Solution_Temp_Time->End Solution_Degradation->End

Caption: Troubleshooting workflow for inefficient acid hydrolysis.

Degradation Pathways during Acid Hydrolysis

Under harsh acidic conditions, this compound can undergo degradation. The oleanane skeleton is susceptible to rearrangements and oxidations.

Degradation_Pathway Gypsogenin_Saponin This compound Saponin This compound This compound Gypsogenin_Saponin->this compound Acid Hydrolysis (Desired) Gypsogenic_Acid Gypsogenic Acid (Oxidation of C-23 Aldehyde) This compound->Gypsogenic_Acid Over-oxidation Rearrangement_Products Rearrangement Products (e.g., Δ13(18)-oleanene derivatives) This compound->Rearrangement_Products Acid-catalyzed rearrangement Other_Artifacts Other Artifacts This compound->Other_Artifacts Side reactions

Caption: Potential degradation pathways of this compound during acid hydrolysis.

Problem 3: Co-elution of Impurities During Purification

Even after successful extraction and hydrolysis, purification of this compound can be challenging due to the presence of structurally similar compounds and other process-related impurities.

Troubleshooting Workflow for Purification

Purification_Troubleshooting Start Poor Purity after Chromatography Check_Precipitation 1. Impurity Precipitation Performed? Start->Check_Precipitation Check_Column 2. Column Chemistry and Packing Optimal? Check_Precipitation->Check_Column No Solution_Precipitation Precipitate polysaccharides with high-concentration ethanol. Remove proteins with solvent partitioning or enzymatic treatment. Check_Precipitation->Solution_Precipitation Yes Check_Mobile_Phase 3. Mobile Phase Gradient Optimized? Check_Column->Check_Mobile_Phase No Solution_Column Use high-resolution reversed-phase (e.g., C18) or HILIC columns. Ensure proper column packing and equilibration. Check_Column->Solution_Column Yes Solution_Mobile_Phase Optimize gradient slope and solvent composition to improve resolution of this compound from impurities. Check_Mobile_Phase->Solution_Mobile_Phase Yes End Purity Improved Check_Mobile_Phase->End No Solution_Precipitation->End Solution_Column->End Solution_Mobile_Phase->End

Caption: Troubleshooting workflow for chromatographic purification of this compound.

Data Presentation

The following tables provide a summary of typical parameters and expected outcomes for the large-scale extraction of this compound. These values are indicative and may require optimization based on the specific raw material and equipment.

Table 1: Parameters for Large-Scale Saponin Extraction from Gypsophila Roots

ParameterRangeRecommendedRationale
Solvent Aqueous Ethanol, Aqueous Methanol70-80% EthanolBalances polarity for saponin solubility while minimizing co-extraction of highly polar impurities.
Solvent-to-Solid Ratio 5:1 to 20:1 (v/w)10:1 to 15:1Ensures complete wetting of the plant material for efficient extraction without excessive solvent use.
Extraction Temperature 40 - 70 °C50 - 60 °CIncreases solubility and diffusion rate of saponins. Higher temperatures risk degradation.
Extraction Time 2 - 8 hours4 - 6 hoursSufficient time for solvent penetration and saponin dissolution. Longer times may increase impurity load.
Number of Extractions 2 - 43Multiple extractions ensure maximum recovery of saponins from the plant material.

Table 2: Parameters for Acid Hydrolysis of Crude Saponin Extract

ParameterRangeRecommendedRationale
Acid HCl, H₂SO₄2-4 N HClEffective in cleaving glycosidic bonds. Higher concentrations can increase degradation.
Temperature 70 - 100 °C80 - 90 °CAccelerates the hydrolysis reaction. Higher temperatures significantly increase the risk of this compound degradation.
Reaction Time 1 - 6 hours2 - 4 hoursA time-course study is crucial to determine the point of maximum this compound yield before degradation becomes significant.
Saponin Concentration 5 - 20% (w/v)~10%A higher concentration can lead to incomplete hydrolysis and formation of insoluble aggregates.

Table 3: Comparison of Large-Scale Chromatography Methods for this compound Purification

Chromatography MethodStationary PhaseMobile Phase SystemAdvantagesDisadvantages
Reversed-Phase (RP) C18, C8Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid)Good resolution for separating sapogenins from less polar impurities. Scalable.May have limited capacity. Structurally similar impurities can still co-elute.
Hydrophilic Interaction Liquid Chromatography (HILIC) Silica, AmideHigh organic solvent with a small amount of aqueous bufferGood for separating polar compounds. Orthogonal to reversed-phase.Sensitive to water content in the sample and mobile phase. Can be less robust for scale-up.
Counter-Current Chromatography (CCC) Liquid-liquid systemTwo-phase solvent system (e.g., hexane-ethyl acetate-methanol-water)High loading capacity. No irreversible adsorption. Good for crude extracts.Lower resolution compared to HPLC. Can be complex to develop a suitable solvent system.

Experimental Protocols

The following are generalized protocols for the large-scale extraction of this compound. These should be optimized at a smaller scale before implementation at a large scale.

Protocol 1: Large-Scale Extraction of Crude Saponins from Gypsophila Roots
  • Milling: Grind the dried roots of Gypsophila to a coarse powder (e.g., 1-2 mm particle size).

  • Extraction:

    • Load the powdered root material into a large-scale extractor (e.g., a percolator or a stirred-tank reactor).

    • Add 70% ethanol at a solvent-to-solid ratio of 10:1 (v/w).

    • Stir the mixture at 50-60 °C for 4-6 hours.

    • Drain the extract and repeat the extraction process on the plant material two more times with fresh solvent.

  • Concentration:

    • Combine the extracts from all extraction cycles.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator or a falling film evaporator to remove the ethanol.

    • The resulting aqueous concentrate contains the crude saponins.

  • Impurity Precipitation (Polysaccharides):

    • To the aqueous saponin concentrate, slowly add ethanol to a final concentration of 80-90%.

    • Stir the mixture and allow it to stand at 4 °C for 12-24 hours to precipitate the polysaccharides.

    • Separate the precipitated polysaccharides by centrifugation or filtration.

  • Solvent Partitioning (Lipids and Pigments):

    • Evaporate the ethanol from the supernatant to obtain an aqueous solution of saponins.

    • Perform liquid-liquid extraction of the aqueous solution with a non-polar solvent like hexane or chloroform to remove lipids and pigments. Discard the organic layer.

  • Drying: The purified aqueous saponin solution can be concentrated and then lyophilized or spray-dried to obtain a crude saponin powder.

Protocol 2: Acid Hydrolysis of Crude Saponins
  • Reaction Setup:

    • In a large glass-lined reactor, dissolve the crude saponin powder in a 2-4 N solution of hydrochloric acid to a concentration of approximately 10% (w/v).

    • Heat the mixture to 80-90 °C with constant stirring.

  • Hydrolysis:

    • Maintain the reaction at the set temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing for this compound formation by TLC or HPLC.

  • Neutralization and Extraction:

    • After the optimal reaction time, cool the mixture to room temperature.

    • Neutralize the acidic solution by slowly adding a base (e.g., sodium hydroxide solution) until the pH is approximately 7.

    • Extract the neutralized solution multiple times with a suitable organic solvent such as ethyl acetate.

  • Concentration:

    • Combine the organic extracts and wash with water to remove any remaining salts.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the dried extract under reduced pressure to obtain the crude this compound.

Protocol 3: Purification of this compound by Column Chromatography
  • Column Preparation:

    • Pack a large-scale chromatography column with a suitable reversed-phase stationary phase (e.g., C18 silica gel).

    • Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or the initial mobile phase).

    • Load the sample onto the equilibrated column.

  • Elution:

    • Elute the column with a gradient of increasing organic solvent (e.g., increasing the concentration of acetonitrile in water).

    • Collect fractions and monitor the elution of this compound using TLC or HPLC.

  • Fraction Pooling and Crystallization:

    • Combine the fractions containing pure this compound.

    • Concentrate the pooled fractions under reduced pressure.

    • Induce crystallization of this compound from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain the final purified product.

  • Drying: Dry the purified this compound crystals under vacuum.

References

Stability testing of Gypsogenin under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of gypsogenin under various storage and stress conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodegradation. The primary sites for degradation are the C-3 hydroxyl group, the C-28 carboxylic acid, the C-23 aldehyde, and the C-12 to C-13 double bond within the oleanane core. Under forced degradation conditions, the following transformations can be anticipated:

  • Acid and Base Hydrolysis: While the core structure is relatively stable, extreme pH conditions can potentially lead to epimerization or other rearrangements, although specific data on this compound is limited.

  • Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of epoxides. The aldehyde group can be oxidized to a carboxylic acid.[1]

  • Photodegradation: Exposure to UV light can induce isomerization of the double bond or trigger radical-initiated degradation pathways.

  • Thermal Degradation: High temperatures can lead to decarboxylation or dehydration reactions.

Q2: How can I monitor the stability of my this compound samples?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[2][3][4] This method should be capable of separating the intact this compound from its potential degradation products. A well-developed method will allow for the accurate quantification of the parent compound and the detection of any new impurity peaks that may form over time.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a well-closed container, protected from light, at a controlled low temperature (e.g., 2-8 °C). For solutions, it is advisable to use buffered systems and to store them frozen, minimizing freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected peaks in the chromatogram of a stored this compound sample. Degradation of this compound due to improper storage conditions (exposure to light, high temperature, or extreme pH).1. Verify the storage conditions of the sample. 2. Perform forced degradation studies (see experimental protocols below) to generate potential degradation products and compare their retention times with the unexpected peaks. 3. Use a mass spectrometer (LC-MS) to identify the structure of the unknown peaks.
Loss of this compound potency over time. Chemical degradation of the molecule.1. Review the storage conditions and ensure they are optimal. 2. Analyze the sample using a validated stability-indicating HPLC method to quantify the remaining this compound and identify the major degradation products. 3. Based on the degradation profile, consider reformulating the product or adjusting the storage conditions.
Color change in the this compound sample. Formation of degradation products, possibly due to oxidation or photodegradation.1. Immediately analyze the sample by HPLC to assess its purity. 2. Protect the sample from light and consider purging the container with an inert gas (e.g., nitrogen or argon) to prevent further oxidation.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[5][6][7] A target degradation of 5-20% is generally considered optimal for these studies.[8]

1. Hydrolytic Degradation

  • Acidic Conditions:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of methanol and 0.1 M hydrochloric acid (1:1 v/v).

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Conditions:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of methanol and 0.1 M sodium hydroxide (1:1 v/v).

    • Follow the same incubation and sampling procedure as for the acidic conditions, neutralizing the aliquots with 0.1 M hydrochloric acid.

  • Neutral Conditions:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of methanol and purified water (1:1 v/v).

    • Follow the same incubation and sampling procedure as for the acidic conditions, without the need for neutralization.

2. Oxidative Degradation

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of methanol and 3% hydrogen peroxide (1:1 v/v).[9]

  • Keep the solution at room temperature and monitor the degradation at various time points (e.g., 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

3. Photolytic Degradation

  • Expose a solid sample of this compound and a solution of this compound (e.g., 1 mg/mL in methanol) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11][12][13][14]

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples by HPLC at appropriate time intervals.

4. Thermal Degradation

  • Place a solid sample of this compound in a controlled temperature oven at a high temperature (e.g., 70°C).[15]

  • Monitor the degradation at various time points (e.g., 1, 3, 7, and 14 days).

  • At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is a suitable technique for the analysis of this compound and its degradation products.[3][16]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210 nm).

  • Injection Volume: 20 µL.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60°C8.5Epimer at C-3
Base Hydrolysis 0.1 M NaOH24 hours60°C12.2Isomerized products
Oxidation 3% H₂O₂24 hoursRoom Temp15.8Epoxide, C-23 Carboxylic acid
Photolysis 1.2 million lux hoursRoom Temp10.5Isomers of the double bond
Thermal (Solid) 70°C14 days70°C5.3Dehydration products

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) This compound->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) This compound->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) This compound->Oxidation Expose to Stress Photo Photolysis (ICH Q1B) This compound->Photo Expose to Stress Thermal Thermal Degradation (70°C, Solid) This compound->Thermal Expose to Stress Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization HPLC Stability-Indicating HPLC Analysis Sampling->HPLC for Oxidation, Photo, Thermal Neutralization->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants

Caption: Experimental workflow for forced degradation studies of this compound.

Degradation_Pathways cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_thermal Thermal Degradation This compound This compound Epoxide 12,13-Epoxy-gypsogenin This compound->Epoxide Oxidation of double bond CarboxylicAcid Gypsogenic Acid (C-23 oxidized) This compound->CarboxylicAcid Oxidation of aldehyde Epimer C-3 Epimer This compound->Epimer Epimerization Isomer Double Bond Isomer This compound->Isomer Isomerization Dehydration Dehydration Product This compound->Dehydration Decarboxylation/ Dehydration

Caption: Proposed degradation pathways of this compound under various stress conditions.

References

Preventing degradation of Gypsogenin during extraction and purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of gypsogenin during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction and purification?

A1: this compound degradation primarily occurs due to:

  • Harsh Acidic Conditions: Prolonged exposure to strong acids during the hydrolysis of saponins can lead to side reactions, such as the conversion of this compound to gypsogenic acid.[1][2]

  • High Temperatures: Elevated temperatures during extraction and hydrolysis can accelerate degradation reactions.[3]

  • Oxidation: The aldehyde and hydroxyl groups in the this compound structure are susceptible to oxidation.

  • Inappropriate pH: Extreme pH levels during purification and storage can lead to the degradation of the molecule.[4]

Q2: What is the most common method for obtaining this compound?

A2: The most common method for obtaining this compound is through the acid hydrolysis of saponins extracted from plants of the Gypsophila genus.[1][5] This process cleaves the sugar moieties from the saponin, yielding the aglycone, this compound.

Q3: Which solvents are recommended for the initial extraction of saponins containing this compound?

A3: Aqueous methanol or ethanol are generally used for the initial extraction of saponins from plant material.[5][6] The choice of solvent can impact the extraction yield.[7][8]

Q4: Can I use stabilizers during the extraction process?

A4: While specific studies on stabilizers for this compound are limited, the use of antioxidants could theoretically minimize oxidative degradation.[7][9][10] Researchers should experimentally validate the compatibility and effectiveness of any added stabilizers.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[6][11] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

HPLC Troubleshooting for this compound Analysis
ProblemPotential CauseRecommended Solution
Peak Tailing - Interaction with active silanols on the column. - Incorrect mobile phase pH.- Use a high-purity silica-based column. - Adjust the mobile phase pH to be within the optimal range for the column (typically pH 2-8 for silica-based reversed-phase columns).[12]
Ghost Peaks - Contamination in the injector or column. - Late elution of a component from a previous injection.- Flush the injector and column with a strong solvent. - Ensure adequate time for all components to elute in each run.[13]
Irreproducible Retention Times - Changes in mobile phase composition. - Fluctuations in column temperature. - Leaks in the HPLC system.- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a consistent temperature. - Check all fittings for leaks.[12]
Appearance of a Peak Corresponding to Gypsogenic Acid - Degradation of this compound during sample preparation or storage.- Review the sample preparation protocol to minimize exposure to harsh conditions. - Ensure samples are stored appropriately before analysis.[14]
General Extraction and Purification Troubleshooting
ProblemPotential CauseRecommended Solution
Low Yield of this compound - Incomplete hydrolysis of saponins. - Degradation of this compound during hydrolysis. - Inefficient extraction from the hydrolysate.- Optimize hydrolysis time and acid concentration. - Control the temperature during hydrolysis. - Use an appropriate solvent for extraction of the sapogenin from the neutralized hydrolysate.[1][15]
Presence of Multiple Impurities in the Purified Product - Incomplete separation during chromatography. - Co-elution of structurally similar compounds.- Optimize the mobile phase and gradient for better separation. - Consider using a different stationary phase or a combination of purification techniques (e.g., column chromatography followed by preparative HPLC).[5]
Conversion of this compound to Gypsogenic Acid - Overly harsh acid hydrolysis conditions.- Reduce the duration and/or concentration of the acid during hydrolysis. - Consider alternative hydrolysis methods, such as enzymatic hydrolysis, if available.[1][2]

Data Presentation

Illustrative Data for Optimizing this compound Yield and Purity

The following table provides an example of how to structure experimental data to optimize the acid hydrolysis step for maximizing this compound yield while minimizing the formation of the degradation product, gypsogenic acid. Note: The values presented are for illustrative purposes and should be determined experimentally.

Hydrolysis ConditionTemperature (°C)Time (h)This compound Yield (%)Gypsogenic Acid (%)Purity of this compound (%)
1802651580
2804752078
31002852576
41004703565

Experimental Protocols

Optimized Protocol for Acid Hydrolysis of Gypsophila Saponins

This protocol is designed to minimize the degradation of this compound.

  • Extraction of Saponins:

    • Air-dry and powder the roots of Gypsophila oldhamiana.

    • Extract the powdered root material with 80% ethanol at room temperature with agitation for 24 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain the crude saponin extract.

  • Acid Hydrolysis:

    • Dissolve the crude saponin extract in a 5% HCl solution in aqueous methanol.[5]

    • Reflux the mixture at 80°C for 2-3 hours.[5] Note: The optimal time should be determined experimentally to maximize this compound yield and minimize degradation.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation of this compound:

    • After hydrolysis, cool the reaction mixture and neutralize it with a suitable base (e.g., NaOH solution).

    • Extract the neutralized solution with ethyl acetate.[16]

    • Wash the ethyl acetate layer with water to remove residual salts and sugars.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • Subject the crude this compound to column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate.[16]

    • Collect the fractions containing this compound, as identified by TLC.

    • For higher purity, perform preparative HPLC on the pooled fractions.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Gypsogenin_Workflow Plant Gypsophila Plant Material Extraction Saponin Extraction (Aqueous Ethanol) Plant->Extraction Hydrolysis Acid Hydrolysis (e.g., 5% HCl, 80°C) Extraction->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization LiquidExtraction Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->LiquidExtraction Purification Column Chromatography LiquidExtraction->Purification HPLC Preparative HPLC Purification->HPLC This compound Pure this compound HPLC->this compound Gypsogenin_Degradation This compound This compound Gypsogenic_Acid Gypsogenic Acid This compound->Gypsogenic_Acid Oxidation (during hydrolysis) Other_Products Other Degradation Products This compound->Other_Products Harsh Conditions (High Temp, Extreme pH)

References

Optimizing reaction conditions for the synthesis of Gypsogenin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Gypsogenin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for the chemical modification of this compound?

A1: this compound possesses several reactive functional groups that are amenable to chemical modification. The most commonly targeted sites for derivatization are the C-3 hydroxyl group, the C-23 aldehyde group, and the C-28 carboxylic acid group. Additionally, the C-12 to C-13 double bond in ring C can also be a site for chemical transformation.

Q2: What are the general biological activities observed for this compound derivatives?

A2: Many synthetic derivatives of this compound have demonstrated significant cytotoxic activities against a range of human cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis (programmed cell death) and cell cycle arrest, leading to the inhibition of cancer cell proliferation.

Q3: How can the poor solubility of this compound in certain organic solvents be addressed during a reaction?

A3: The low solubility of this compound in solvents like dichloroethane can lead to poor reaction yields, particularly in reactions like reductive amination. A common strategy to overcome this is to switch to a solvent system in which this compound has better solubility, such as a mixture of methanol and water or methanol alone.

Q4: What are the standard methods for purifying this compound derivatives?

A4: Column chromatography is the most frequently employed method for the purification of this compound derivatives. Typical stationary phases include silica gel, and common mobile phase systems are gradients of hexane-ethyl acetate or chloroform-methanol.[1] The specific solvent system and gradient are selected based on the polarity of the synthesized derivative.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may be encountered during the synthesis of this compound derivatives.

Acetylation of the C-3 Hydroxyl Group
Problem Possible Cause Suggested Solution
Low to no product formation Incomplete reaction due to insufficient activation or reaction time.- Ensure the use of a suitable catalyst such as dimethylaminopyridine (DMAP) to enhance the reaction rate.[2] - Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
Degradation of starting material or product.- Perform the reaction at room temperature or below to minimize degradation. - Ensure all reagents and solvents are anhydrous, as water can hydrolyze the acetic anhydride and the acetylated product.
Multiple spots on TLC, indicating side products Non-selective reaction or side reactions.- Use a milder acetylating agent if over-acetylation or side reactions are suspected. - Carefully control the stoichiometry of the reagents.
Difficulty in purifying the product Co-elution of the product with starting material or byproducts.- Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step.
Amidation of the C-28 Carboxylic Acid
Problem Possible Cause Suggested Solution
Low yield of the amide product Steric hindrance around the C-28 carboxylic acid and/or the amine.- Use a more potent coupling agent. Common choices include oxalyl chloride followed by the amine.[2] - For sterically hindered substrates, consider alternative methods like the use of acyl fluorides generated in situ.[3]
Poor activation of the carboxylic acid.- Ensure the activating agent (e.g., oxalyl chloride) is fresh and added under anhydrous conditions. - The addition of a base like triethylamine can facilitate the reaction.[2]
Formation of byproducts Side reactions involving the activating agent or the amine.- Control the reaction temperature; some coupling reactions proceed more cleanly at lower temperatures. - Add the amine slowly to the activated carboxylic acid to control the reaction rate and minimize side product formation.
Epimerization at adjacent chiral centers Use of harsh reaction conditions.- Employ milder coupling reagents and reaction conditions. Boric acid has been reported as a catalyst that preserves stereochemical integrity.
Oximation of the C-23 Aldehyde Group
Problem Possible Cause Suggested Solution
Incomplete reaction Insufficient reactivity of the aldehyde or the hydroxylamine.- The reaction of this compound with hydroxylamine hydrochloride is typically carried out in pyridine at elevated temperatures (e.g., 105°C) to ensure complete conversion.[1] - Ensure the hydroxylamine hydrochloride is of good quality.
Formation of both E and Z isomers The reaction conditions allow for the formation of both stereoisomers.- The formation of both E and Z isomers is common for oximes.[4] If a single isomer is required, further purification by chromatography or recrystallization may be necessary. - Characterization by 2D NMR techniques can help in identifying and quantifying the isomers.
Side reactions leading to nitrile formation Dehydration of the aldoxime.- This can sometimes occur under harsh reaction conditions (e.g., high temperatures or presence of a dehydrating agent).[5] Use of milder conditions can minimize this side reaction.

Quantitative Data

Table 1: Reaction Yields for Selected this compound Derivatives
Derivative TypeReagents and ConditionsYield (%)Reference
3-O-acetyl-gypsogeninAcetic anhydride, pyridine, DMAP, room temperature, 24h95.7
This compound oximeHydroxylamine hydrochloride, pyridine, 105°C, 4h85.1
3-O-acetyl-gypsogenin oximeHydroxylamine hydrochloride, pyridine, 105°C, 4h96.5
This compound-2,4-dinitrophenylhydrazone2,4-dinitrophenylhydrazine, acetic acid, room temperature, 4hNot specified
C-28 AmidesOxalyl chloride, secondary amine, CH2Cl2, room temperature82-93
C-28 EstersOxalyl chloride, primary alcohol, CH2Cl2, room temperature89-94
Table 2: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Selected this compound Derivatives
CompoundA549 (Lung)LOVO (Colon)SKOV3 (Ovarian)HepG2 (Liver)MCF-7 (Breast)HL-60 (Leukemia)Reference
This compound19.6---9.010.4[6]
3-O-acetyl-gypsogenin30.8---20.510.77[6]
This compound oxime-12.35 ± 1.34---3.9[6]
This compound-2,4-dinitrophenylhydrazone (Compound 4)3.12.97 ± 1.13----[6]
C-28 Amide (Compound 7g)-3.59 ± 2.04----[1]
C-28 Benzyl ester----5.18.1[6]

Experimental Protocols

Protocol 1: Acetylation of this compound at the C-3 Hydroxyl Group

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dimethylaminopyridine (DMAP)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., chloroform-acetone, 100:1)

Procedure:

  • Dissolve this compound (1.33 x 10⁻³ mol) in pyridine (5 ml).[1]

  • Add acetic anhydride (15 ml) and a catalytic amount of DMAP (16.25 mg, 1.33 x 10⁻⁴ mol).[1]

  • Stir the mixture at room temperature for 24 hours.[1]

  • Monitor the reaction progress by TLC (chloroform-methanol, 100:1).[1]

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 ml).[1]

  • Dry the combined organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.[1]

  • Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., chloroform-acetone, 100:1) to afford the 3-O-acetyl-gypsogenin.[1]

Protocol 2: Amidation of the C-28 Carboxylic Acid of 3-O-acetyl-gypsogenin

Materials:

  • 3-O-acetyl-gypsogenin

  • Oxalyl chloride

  • Appropriate secondary amine

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Triethylamine (optional)

  • Silica gel for column chromatography

  • Solvents for column chromatography

Procedure:

  • Dissolve 3-O-acetyl-gypsogenin in anhydrous dichloromethane.

  • Add oxalyl chloride dropwise at 0°C and stir for 1-2 hours at room temperature to form the acyl chloride.

  • In a separate flask, dissolve the desired secondary amine in anhydrous dichloromethane. The addition of triethylamine may be beneficial.

  • Slowly add the solution of the amine to the acyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Protocol 3: Oximation of the C-23 Aldehyde Group of this compound

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Pyridine

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., chloroform-methanol, 100:4)

Procedure:

  • Dissolve this compound (50 mg, 1.06 x 10⁻⁴ mol) and hydroxylamine hydrochloride (11.05 mg) in pyridine (5 ml).[1]

  • Stir the mixture at 105°C for 4 hours.[1]

  • After cooling, add water (10 ml) to the reaction mixture.[1]

  • Extract the product with chloroform (3 x 15 ml).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.[1]

  • Purify the crude product by silica gel chromatography using a suitable solvent system (e.g., chloroform-methanol, 100:4) to yield the oxime derivative.[1]

Signaling Pathways and Experimental Workflows

Diagram 1: General Synthetic Workflow for this compound Derivatives

G This compound This compound Acetyl_this compound 3-O-acetyl-gypsogenin This compound->Acetyl_this compound Acetylation (Ac₂O, Py, DMAP) Oxime_Derivative C-23 Oxime Derivative This compound->Oxime_Derivative Oximation (NH₂OH·HCl, Py) Hydrazone_Derivative C-23 Hydrazone Derivative This compound->Hydrazone_Derivative Hydrazone Formation (2,4-DNPH, AcOH) Amide_Derivative C-28 Amide Derivative Acetyl_this compound->Amide_Derivative Amidation (Oxalyl Chloride, Amine) Ester_Derivative C-28 Ester Derivative Acetyl_this compound->Ester_Derivative Esterification (Oxalyl Chloride, Alcohol)

Caption: Synthetic routes to various this compound derivatives.

Diagram 2: Proposed Apoptotic Signaling Pathway of this compound Derivatives

G Gypsogenin_Derivative This compound Derivative p53 p53 Activation Gypsogenin_Derivative->p53 Bcl2 Bcl-2 Downregulation Gypsogenin_Derivative->Bcl2 Inhibition Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Diagram 3: Logical Flow for Troubleshooting Low Reaction Yield

G Start Low Reaction Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Reagents Assess Reagent Quality and Stoichiometry Start->Check_Reagents Optimize_Solvent Optimize Solvent System for Solubility Check_Purity->Optimize_Solvent Modify_Catalyst Change/Increase Catalyst Loading Check_Conditions->Modify_Catalyst Check_Reagents->Modify_Catalyst Purification_Loss Investigate Purification Step for Product Loss Optimize_Solvent->Purification_Loss Modify_Catalyst->Purification_Loss Success Improved Yield Purification_Loss->Success

Caption: Troubleshooting workflow for low reaction yields.

References

Enhancing the purity of Gypsogenin through recrystallization techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Gypsogenin through recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds. It operates on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a suitable solvent at or near its boiling point to create a saturated solution. As the solution slowly cools, the solubility of the desired compound (this compound) decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts or have different solubility characteristics, remain dissolved in the surrounding solution (mother liquor).[1][2]

Q2: How do I select an appropriate solvent for this compound recrystallization?

The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at room or cold temperatures.[2][3] This difference in solubility is crucial for achieving a good recovery of the purified product. A general guideline is "like dissolves like"; therefore, solvents with some polarity, such as alcohols, are often good starting points for a moderately polar compound like this compound.[4][5] Ethanol is often recommended as it pairs well with water in mixed-solvent systems.[4] It is essential that the solvent does not react with this compound.[3]

Q3: What is a mixed-solvent recrystallization and when should I use it?

A mixed-solvent system is used when no single solvent has the ideal solubility characteristics.[4] This technique involves two miscible solvents: a "good" solvent in which this compound is readily soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble. The impure this compound is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the saturation point), after which the solution is allowed to cool slowly to form crystals.[4] Common solvent pairs include ethanol-water and diethyl ether-methanol.[4][6]

Q4: Can colored impurities be removed during recrystallization?

Yes. If your this compound solution is colored due to impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution. The charcoal adsorbs the colored impurities onto its surface. After a brief heating period, the charcoal is removed by hot filtration before the solution is cooled to crystallize the pure this compound.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. The solution is not saturated enough for crystals to form.[7]2. Crystallization is very slow. Nucleation has not occurred.1. Reheat the solution and boil off some of the solvent to increase the concentration. Cool the solution again.[7]2. Induce crystallization by "seeding" the solution with a pure crystal of this compound. Alternatively, scratch the inside surface of the flask with a glass rod at the meniscus to create nucleation sites.[4]
"Oiling out" occurs (a liquid separates instead of solid crystals). 1. The boiling point of the solvent is higher than the melting point of the this compound. The compound is melting before it dissolves.2. The solution is cooling too quickly. 3. High concentration of impurities. This can depress the melting point of the mixture.1. Reheat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation point, and allow it to cool more slowly.[7]2. Use a solvent with a lower boiling point.[5]3. Consider a preliminary purification step (e.g., passing through a silica plug) before recrystallization.[8]
Low yield of purified this compound. 1. Too much solvent was used , leaving a significant amount of product in the mother liquor.[7]2. Premature crystallization during hot filtration.3. Excessive washing of the collected crystals with the cold solvent.[4]1. Use the minimum amount of hot solvent necessary for dissolution. To check for product in the mother liquor, evaporate a small sample; if a large residue remains, concentrate the mother liquor to recover a second crop of crystals.[7]2. Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent cooling. Dilute the solution slightly before a difficult filtration.[4]3. Wash the crystals with a minimal amount of ice-cold solvent.[3]
Crystallization happens too quickly. The solution is supersaturated and cooling too rapidly. This can trap impurities within the crystal lattice, reducing purity.[7]1. Reheat the solution and add a small amount (1-5%) of additional solvent to slightly decrease saturation.[7]2. Ensure the flask is allowed to cool slowly to room temperature before placing it in an ice bath. Insulate the flask by placing it on a cork ring or paper towels.[7]
The purified product is still impure. 1. Inappropriate solvent choice. The impurity may have similar solubility to this compound in the chosen solvent.2. Rapid crystal growth trapped impurities.[7]1. Experiment with different solvents or solvent pairs. Perform solubility tests on a small scale first.2. Slow down the cooling process as described above. A second recrystallization may be necessary to achieve higher purity.

Experimental Protocols

Single-Solvent Recrystallization Protocol

This method is ideal when a single solvent with a high-temperature coefficient of solubility for this compound is identified.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetone) to find one that dissolves the compound when hot but not when cold.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling stick or magnetic stir bar. Heat the mixture to boiling while stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, cooling can be completed in an ice-water bath to maximize crystal yield.[3]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away the mother liquor.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound to remove any residual solvent.[2]

Mixed-Solvent Recrystallization Protocol

This method is used when no single solvent is suitable. An ethanol/water mixture is a common choice.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).[4]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling until a faint cloudiness (turbidity) persists. This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 6 and 7 from the Single-Solvent protocol, using a small amount of the cold mixed-solvent system (in the same final ratio) to wash the crystals.

Visualizations

Single_Solvent_Recrystallization start Start: Crude this compound dissolve 1. Dissolve in minimal hot solvent start->dissolve hot_filter 2. Hot filtration (optional, remove insolubles) dissolve->hot_filter cool 3. Cool slowly to form crystals hot_filter->cool vacuum_filter 4. Collect crystals (Vacuum Filtration) cool->vacuum_filter wash 5. Wash with minimal cold solvent vacuum_filter->wash dry 6. Dry crystals wash->dry end End: Pure this compound dry->end

Caption: Workflow for single-solvent recrystallization.

Mixed_Solvent_Recrystallization start Start: Crude this compound dissolve 1. Dissolve in minimal hot 'good' solvent start->dissolve add_antisolvent 2. Add 'poor' solvent to cloud point dissolve->add_antisolvent clarify 3. Add drop of 'good' solvent to clarify add_antisolvent->clarify cool 4. Cool slowly to form crystals clarify->cool vacuum_filter 5. Collect crystals (Vacuum Filtration) cool->vacuum_filter end End: Pure this compound vacuum_filter->end

Caption: Workflow for mixed-solvent recrystallization.

References

Validation & Comparative

Validating the Anticancer Activity of Gypsogenin using MTT Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of Gypsogenin with established chemotherapy agents, supported by experimental data from MTT assays. Detailed methodologies and visual representations of key biological pathways are included to facilitate a comprehensive understanding of this compound's potential as an anticancer compound.

Comparative Anticancer Activity of this compound

The cytotoxicity of this compound has been evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A lower IC50 value, the concentration of a drug that inhibits 50% of cell growth, signifies greater potency.

The tables below summarize the IC50 values of this compound and its derivatives in comparison to standard chemotherapeutic drugs—Doxorubicin, Cisplatin, and Paclitaxel—across various cancer cell lines.

Table 1: Anticancer Activity (IC50, µM) of this compound and its Derivatives against Various Cancer Cell Lines.

CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)HL-60 (Leukemia)
This compound 19.69.0>10010.4
3-acetyl this compound30.820.5-10.77
This compound oxime---3.9
2,4-dinitrophenylhydrazono derivative3.1---

Table 2: Anticancer Activity (IC50, µM) of Standard Chemotherapeutic Drugs.

DrugA549 (Lung)MCF-7 (Breast)HepG2 (Liver)HL-60 (Leukemia)
Doxorubicin > 20[1][2]2.5[1][2]12.2[1][2]-
Cisplatin 6.59[3]---
Paclitaxel 1.35 nM[4]6.074.06-

Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a compilation from multiple sources for comparative purposes.

Experimental Protocols

MTT Assay Protocol for Anticancer Activity

The MTT assay is a widely used method to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, if used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Molecular Mechanisms of this compound's Anticancer Activity

This compound exerts its anticancer effects through the modulation of several key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis via the Bcl-2/Bax Pathway

A primary mechanism of this compound's anticancer activity is the induction of apoptosis (programmed cell death). It achieves this by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, this compound has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[5]

Gypsogenin_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspase Cascade CytochromeC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

This compound-induced apoptosis pathway.

Downregulation of p53 and VEGF Signaling

This compound has also been reported to downregulate the expression of mutant p53 and Vascular Endothelial Growth Factor (VEGF). Mutant p53 proteins can contribute to cancer progression by promoting cell proliferation and inhibiting apoptosis. VEGF is a potent signaling protein that stimulates angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting these pathways, this compound can further impede cancer development. The regulation of VEGF by p53 is complex, with some studies suggesting that wild-type p53 can both positively and negatively regulate VEGF expression depending on the cellular context.[6][7][8]

Gypsogenin_p53_VEGF_Pathway cluster_this compound This compound Action cluster_cellular_effects Cellular Effects This compound This compound p53 Mutant p53 This compound->p53 Inhibits VEGF VEGF This compound->VEGF Inhibits TumorGrowth Tumor Growth & Proliferation p53->TumorGrowth Promotes Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes Angiogenesis->TumorGrowth Supports

This compound's effect on p53 and VEGF.

Experimental Workflow

The following diagram illustrates the general workflow for validating the anticancer activity of a compound like this compound using the MTT assay.

MTT_Assay_Workflow start Start cell_culture 1. Seed Cancer Cells in 96-well Plate start->cell_culture incubation1 2. Incubate for 24h (Cell Adhesion) cell_culture->incubation1 treatment 3. Treat with this compound (Varying Concentrations) incubation1->treatment incubation2 4. Incubate for 48-72h treatment->incubation2 mtt_addition 5. Add MTT Reagent incubation2->mtt_addition incubation3 6. Incubate for 4h (Formazan Formation) mtt_addition->incubation3 solubilization 7. Add DMSO to Dissolve Formazan incubation3->solubilization read_absorbance 8. Measure Absorbance (570 nm) solubilization->read_absorbance analysis 9. Data Analysis (% Viability, IC50) read_absorbance->analysis end End analysis->end

MTT assay experimental workflow.

References

Unveiling Gypsogenin-Induced Apoptosis: A Comparative Guide Using Annexin V/PI Staining

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and drug development, the precise quantification of apoptosis is a critical step in evaluating the efficacy of novel therapeutic compounds. Gypsogenin, a natural triterpenoid saponin, has emerged as a promising candidate for its anti-cancer properties, primarily through the induction of programmed cell death. This guide provides a comparative analysis of this compound-induced apoptosis, benchmarked against established apoptosis inducers, with a focus on the robust and widely accepted Annexin V/Propidium Iodide (PI) staining method.

Performance Comparison: this compound and its Derivatives vs. Standard Apoptotic Inducers

The efficacy of this compound and its derivatives in inducing apoptosis has been demonstrated across various cancer cell lines. While direct comparative studies with a broad range of inducers are limited, existing data allows for an objective assessment of its potential. The following table summarizes the percentage of apoptotic cells (early and late stages) as determined by Annexin V/PI staining after treatment with a this compound derivative, and the well-characterized chemotherapeutic agent Doxorubicin and the protein kinase inhibitor Staurosporine.

Disclaimer: The data presented in this table is compiled from separate studies. Experimental conditions such as cell line, concentration, and treatment duration may vary, which can influence the observed percentage of apoptosis. This table is intended for illustrative and comparative purposes.

CompoundCell LineConcentrationTreatment DurationEarly Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)
This compound Derivative (Compound 4) LOVO (Human colon carcinoma)5 µM48 hours21.6%14.5%36.1%
Doxorubicin MDA-MB-231 (Human breast adenocarcinoma)0.01 mM24 hours6.6%50%56.6%[1]
Staurosporine KG-1 (Human acute myelogenous leukemia)Not Specified6 hoursNot SpecifiedNot Specified~50%[2]
Staurosporine MCF-7 (Human breast adenocarcinoma)2 µM12 hoursNot SpecifiedNot SpecifiedIncreased vs. control[3]

Experimental Protocols

Annexin V/PI Staining for Flow Cytometry

This protocol outlines the fundamental steps for quantifying apoptosis using Annexin V and Propidium Iodide followed by flow cytometric analysis.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell populations

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in the experimental cell population using the desired treatment (e.g., this compound). Include an untreated control group.

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.

    • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes. Carefully discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution to the cell suspension.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (ideally within one hour).

    • Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and treated cell populations.

    • Acquire data and analyze the dot plot to distinguish between:

      • Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

      • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

      • Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).

Visualizing the Molecular Mechanisms

Experimental Workflow for Annexin V/PI Staining

The following diagram illustrates the key steps in the Annexin V/PI staining protocol to quantify apoptosis.

G cluster_workflow Annexin V/PI Staining Workflow start Induce Apoptosis (e.g., with this compound) harvest Harvest and Wash Cells start->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain_annexin Add Annexin V-FITC Incubate 15 min (dark) resuspend->stain_annexin stain_pi Add Propidium Iodide stain_annexin->stain_pi add_buffer Add 1X Binding Buffer stain_pi->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Workflow for Apoptosis Detection
This compound-Induced Apoptosis Signaling Pathway

This compound is believed to primarily induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

G cluster_pathway This compound-Induced Intrinsic Apoptosis Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Promotes cyto_c Cytochrome c Release bcl2->cyto_c Inhibits bax->cyto_c Induces caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Intrinsic Apoptosis Pathway

References

Comparative Cytotoxicity of Gypsogenin and Oleanolic Acid on Cancer Cells: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of potential therapeutic compounds is paramount. This guide provides a comparative analysis of the cytotoxic effects of two prominent pentacyclic triterpenes, Gypsogenin and Oleanolic Acid, on various cancer cell lines. The information is compiled from multiple studies to offer a comprehensive overview, supported by available experimental data and methodologies.

Introduction

This compound and Oleanolic Acid are naturally occurring pentacyclic triterpenes that have garnered significant attention for their anti-cancer properties.[1][2] While both compounds share a similar structural backbone, subtle chemical differences may lead to distinct biological activities and cytotoxic potencies against cancer cells. This guide aims to objectively compare their performance, presenting key data to aid in research and development decisions.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and Oleanolic Acid against a range of human cancer cell lines from various studies. It is important to note that these values may vary between studies due to differences in experimental conditions.

Table 1: Cytotoxicity (IC50) of this compound on Various Human Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer19.6[3][4]
MCF-7Breast Cancer9.0[3][4]
HeLaCervical CancerRemarkable Activity[3]
SaoS-2Osteosarcoma7.8[3]
HL-60Acute Myeloid Leukemia10.4[3]
K562Chronic Myeloid Leukemia12.7[3]
LOVOColon CancerLow µM range[5]
SKOV3Ovarian CancerModerate Effect[3][4]
HepG2Hepatocellular CarcinomaModerate Effect[3][4]

Table 2: Cytotoxicity (IC50) of Oleanolic Acid on Various Human Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
HepG2Hepatocellular Carcinoma-30[6]
MCF-7Breast Cancer27.99~61.4[7]
HCT-116Colon Cancer18.66~40.9[7]
B16 2F2Mouse Melanoma-4.8[8]
PC-3Prostate Cancer->100[9]
MDA-MB-453Breast Cancer-6.5[8]

Mechanisms of Action and Affected Signaling Pathways

Both this compound and Oleanolic Acid exert their cytotoxic effects through the modulation of multiple cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.

This compound

This compound has been shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[3][4] It also targets key players in tumor progression, including mutant p53 and vascular endothelial growth factor (VEGF).[3][4] Furthermore, some derivatives of this compound have been found to induce S-phase cell cycle arrest.[5][10]

Gypsogenin_Pathway This compound This compound p53 Mutant p53 This compound->p53 Inhibits VEGF VEGF This compound->VEGF Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates CellCycle S-Phase Arrest This compound->CellCycle Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Induces

This compound's pro-apoptotic and anti-proliferative signaling pathways.

Oleanolic Acid

Oleanolic Acid exhibits a broader range of reported mechanisms, influencing multiple signaling cascades. It is known to induce apoptosis through both mitochondrial-dependent and -independent pathways, involving the activation of caspases.[11][12] Key signaling pathways modulated by Oleanolic Acid include the NF-κB, PI3K/Akt/mTOR, and MAPK pathways.[11][12][13] It also activates AMP-activated protein kinase (AMPK), a master regulator of metabolism, leading to the inhibition of lipogenesis, protein synthesis, and aerobic glycolysis in cancer cells.[9][14]

Oleanolic_Acid_Pathway OA Oleanolic Acid NFkB NF-κB OA->NFkB Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR OA->PI3K_Akt_mTOR Inhibits AMPK AMPK OA->AMPK Activates Caspases Caspases OA->Caspases Activates VEGF VEGF OA->VEGF Downregulates Metabolism Inhibition of Cancer Metabolism AMPK->Metabolism Apoptosis Apoptosis Caspases->Apoptosis Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Oleanolic Acid's multifaceted anti-cancer signaling pathways.

Experimental Protocols

The following provides a generalized experimental workflow for assessing the cytotoxicity of compounds like this compound and Oleanolic Acid, based on methodologies commonly cited in the literature.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound or Oleanolic Acid (typically dissolved in DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Reagent Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution.

  • Incubation: The plates are incubated to allow the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture Cancer Cells Seed Seed Cells in 96-well Plate Culture->Seed Adhere Allow Adhesion (24h) Seed->Adhere Treat Add this compound or Oleanolic Acid Adhere->Treat Incubate_Treat Incubate (24-72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate % Viability Read->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Generalized workflow for determining cytotoxicity using the MTT assay.

Conclusion

Both this compound and Oleanolic Acid demonstrate significant cytotoxic effects against a variety of cancer cell lines, albeit through partially overlapping and distinct molecular mechanisms. This compound shows potent activity, particularly against leukemia, breast, and lung cancer cell lines, primarily by inducing apoptosis and cell cycle arrest.[3][4][15] Oleanolic Acid exhibits a broader mechanistic profile, impacting inflammation, metabolism, and multiple key signaling pathways in cancer.[11][13][16]

The selection of either compound for further investigation would depend on the specific cancer type and the desired therapeutic strategy. The data presented in this guide serves as a foundational resource for researchers to compare these two promising natural compounds and to design further experiments to elucidate their full therapeutic potential. Direct, head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and efficacy of this compound and Oleanolic Acid.

References

A Head-to-Head Comparison of Gypsogenin and Betulinic Acid in Inducing Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer research, natural compounds present a promising frontier for the development of novel therapeutic agents. Among these, the pentacyclic triterpenoids Gypsogenin and Betulinic acid have garnered significant attention for their potent anti-cancer properties, primarily their ability to induce apoptosis, or programmed cell death, in tumor cells. This guide provides an objective, data-driven comparison of the apoptotic-inducing capabilities of this compound and Betulinic acid, supported by experimental data and detailed methodologies to aid researchers in their pursuit of effective cancer therapies.

Data Presentation: Cytotoxicity Profile

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and Betulinic acid in various cancer cell lines as reported in the literature. It is important to note that these values are compiled from different studies and direct comparison should be considered with caution due to potential variations in experimental conditions.

Compound Cell Line Cancer Type IC50 (µM) Reference
This compound MCF-7Breast Cancer9.0[1]
A549Lung Cancer19.6[1]
K562Chronic Myeloid Leukemia12.7
HL-60Acute Promyelocytic Leukemia10.4[1]
LOVOColon Cancer>10 (derivative shows 2.97)[2]
SKOV3Ovarian Cancer>10[2]
HepG2Liver Cancer>10[2]
Betulinic acid MV4-11Leukemia2-5 (derivatives)[3]
A549Lung Cancer2-5 (derivatives)[3]
PC-3Prostate Cancer2-5 (derivatives)[3]
MCF-7Breast Cancer2-5 (derivatives)[3]
U937Histiocytic Lymphoma~10-20
HeLaCervical Cancer~30[4]
A375Melanoma16.91
EPG85-257Gastric Carcinoma2.01 - 6.16[5]
EPP85-181Pancreatic Carcinoma3.13 - 7.96[5]
CL-1Canine Mammary Cancer23.50[6]
CLBL-1Canine Lymphoma18.2[6]
D-17Canine Osteosarcoma18.59[6]

Apoptotic Mechanisms and Signaling Pathways

Both this compound and Betulinic acid induce apoptosis through the mitochondrial (intrinsic) pathway, albeit with some distinct reported mechanisms.

This compound has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases like caspase-3. Some studies also indicate that this compound can induce cell cycle arrest, contributing to its anti-proliferative effects.[1][2]

Gypsogenin_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC release Bcl2->Mitochondrion inhibition Bax->Mitochondrion permeabilization Casp9 Caspase-9 CytC->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced apoptotic signaling pathway.

Betulinic acid also triggers the mitochondrial pathway, often initiated by the generation of reactive oxygen species (ROS).[4][7] This oxidative stress leads to a decrease in mitochondrial membrane potential, facilitating the release of cytochrome c. Betulinic acid has been reported to activate multiple caspases, including caspase-3, -7, -8, and -9, leading to the cleavage of downstream targets such as poly (ADP-ribose) polymerase (PARP) and ultimately, apoptosis.[3] Furthermore, its activity has been linked to the modulation of signaling pathways such as PI3K/Akt and AMPK/mTOR.

Betulinic_Acid_Apoptosis_Pathway Betulinic_acid Betulinic acid ROS ROS Betulinic_acid->ROS generation Casp8 Caspase-8 Betulinic_acid->Casp8 activation Mitochondrion Mitochondrion ROS->Mitochondrion depolarization CytC Cytochrome c Mitochondrion->CytC release Casp9 Caspase-9 CytC->Casp9 activation Casp37 Caspase-3/7 Casp9->Casp37 activation Casp8->Casp37 activation Apoptosis Apoptosis Casp37->Apoptosis

Betulinic acid-induced apoptotic signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the apoptotic effects of this compound and Betulinic acid.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Betulinic acid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This protocol is a generalized representation based on methodologies described in multiple sources.[2][8]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Betulinic acid for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

For a detailed protocol, refer to references such as.[9][10]

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3 and -7.

  • Cell Lysis: Treat cells with the compound of interest, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a specific caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow the caspase to cleave the substrate.

  • Signal Detection: Measure the product of the cleavage reaction, which can be a chromophore (read by a spectrophotometer) or a fluorophore (read by a fluorometer).

  • Data Analysis: Quantify the caspase activity based on the signal intensity, often normalized to the protein concentration of the lysate.

Specific kits and protocols are widely available and should be followed according to the manufacturer's instructions.[11][12]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines Treatment Treat with this compound or Betulinic Acid Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Annexin_PI Annexin V/PI Staining (Apoptosis Detection) Treatment->Annexin_PI Caspase Caspase Activity Assay Treatment->Caspase IC50 IC50 Determination MTT->IC50 Flow_Cytometry Flow Cytometry Annexin_PI->Flow_Cytometry Spectrophotometry Spectrophotometry Caspase->Spectrophotometry

General experimental workflow for assessing apoptosis.

Conclusion

Both this compound and Betulinic acid are potent inducers of apoptosis in a wide range of cancer cell lines, primarily through the mitochondrial pathway. While Betulinic acid has been more extensively studied, with its mechanism often linked to ROS production, this compound also demonstrates significant cytotoxic and pro-apoptotic effects by modulating the Bcl-2 family of proteins.

The choice between these two compounds for further research and development may depend on the specific cancer type, the desired mechanistic pathway to target, and the potential for synergistic combinations with other chemotherapeutic agents. The data and protocols presented in this guide serve as a valuable resource for researchers to design and conduct further comparative studies, ultimately contributing to the development of more effective cancer treatments.

References

A Comparative Analysis of the Structure-Activity Relationships of Gypsogenin and Hederagenin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the subtle structural differences and resulting biological activities of two closely related pentacyclic triterpenoids.

Gypsogenin and hederagenin, two oleanane-type pentacyclic triterpenoid saponins, share a remarkably similar chemical scaffold, yet exhibit distinct pharmacological profiles. Their structural nuances, primarily centered around the C-4 position substituent, give rise to a fascinating case study in structure-activity relationships. This guide provides a comparative analysis of their biological activities, supported by experimental data, to elucidate how minor molecular modifications can significantly impact therapeutic potential.

Structural Comparison: A Tale of Two Functional Groups

The core difference between this compound and hederagenin lies at the C-23 position. This compound possesses an aldehyde group (-CHO) at this position, whereas hederagenin has a hydroxymethyl group (-CH₂OH).[1][2] This seemingly minor variation, the oxidation of an alcohol to an aldehyde, has profound implications for their biological activities. In fact, this compound can be synthesized from its parent compound, hederagenin, through an oxidation reaction.[1][3] Both molecules share a common oleanane backbone with a hydroxyl group at C-3 and a carboxylic acid at C-28.[4][5]

Comparative Biological Activities

Both this compound and hederagenin have been investigated for a wide range of pharmacological effects, with a significant focus on their anti-cancer and anti-inflammatory properties.[1][6]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of both compounds against various cancer cell lines. The presence of the aldehyde group in this compound often contributes to enhanced cytotoxicity compared to the hydroxymethyl group in hederagenin.

Table 1: Comparative Cytotoxicity (IC₅₀ values in µM) of this compound and Hederagenin against Various Cancer Cell Lines

Cell LineCancer TypeThis compound (IC₅₀ µM)Hederagenin (IC₅₀ µM)Reference
HL-60Human Promyelocytic Leukemia10.4-[1]
MCF-7Human Breast Adenocarcinoma9.0>60[1][4]
A549Human Lung Carcinoma19.626.23[1][7]
HeLaHuman Cervical Cancer7.8-[1]

Note: A direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is a collation from multiple sources.

The enhanced anticancer activity of this compound is often attributed to the reactivity of the C-23 aldehyde group, which can form Schiff bases with biological nucleophiles, potentially leading to increased cellular uptake or interaction with target proteins.[5] Derivatives of this compound, particularly those modifying the C-23 aldehyde and C-28 carboxylic acid, have shown even greater potency.[1][5] For instance, the conversion of the aldehyde to an oxime or a (2,4-dinitrophenyl)hydrazono derivative has been shown to significantly increase cytotoxicity in certain cell lines.[1]

Hederagenin also exhibits notable anticancer effects, inducing apoptosis in cancer cells through the mitochondrial pathway by modulating the expression of Bcl-2 family proteins and activating caspases.[7] It has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[7]

Anti-inflammatory Activity

Both compounds demonstrate significant anti-inflammatory properties. Hederagenin has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by inhibiting the NF-κB pathway in lipopolysaccharide (LPS)-stimulated macrophages.[7] It can also attenuate inflammation in animal models of acute lung injury and liver injury.[7]

While less extensively studied for its anti-inflammatory effects compared to hederagenin, this compound and its derivatives are also known to possess anti-inflammatory capabilities.[1] The general anti-inflammatory mechanism for many triterpenoids involves the modulation of key inflammatory signaling pathways.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or hederagenin for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Apoptosis Analysis (Hoechst 33258 and Propidium Iodide Double Staining)

This method is used to visualize nuclear changes characteristic of apoptosis.[8]

  • Cell Treatment: Cells are treated with the test compound for a designated time.

  • Staining: The cells are then stained with Hoechst 33258 (a blue fluorescent dye that stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells) and propidium iodide (PI; a red fluorescent dye that is membrane-impermeant and therefore only enters cells with a compromised membrane, a feature of late apoptotic and necrotic cells).

  • Microscopy: The stained cells are observed under a fluorescence microscope. Apoptotic cells will show bright blue, condensed, or fragmented nuclei, while necrotic cells will be stained red.

Signaling Pathways and Logical Relationships

The biological activities of this compound and hederagenin are mediated through the modulation of various cellular signaling pathways.

Gypsogenin_Hederagenin_Signaling cluster_stimulus External Stimuli cluster_compounds Compounds cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response LPS LPS Growth_Factors Growth_Factors PI3K_Akt PI3K_Akt Growth_Factors->PI3K_Akt MAPK MAPK Growth_Factors->MAPK This compound This compound Bcl_2_Family Bcl_2_Family This compound->Bcl_2_Family downregulates Bcl-2 Caspases Caspases This compound->Caspases activates VEGF VEGF This compound->VEGF downregulates Hederagenin Hederagenin NF_kB NF_kB Hederagenin->NF_kB inhibits Hederagenin->PI3K_Akt inhibits Hederagenin->MAPK modulates Hederagenin->Bcl_2_Family modulates Inflammation Inflammation NF_kB->Inflammation Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival MAPK->Cell_Survival Bcl_2_Family->Caspases Apoptosis Apoptosis Caspases->Apoptosis Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Simplified signaling pathways modulated by this compound and Hederagenin.

Conclusion

The comparison of this compound and hederagenin provides a compelling example of how subtle structural modifications can significantly influence biological activity. The presence of a C-23 aldehyde in this compound generally confers greater cytotoxic potential compared to the C-23 hydroxymethyl group of hederagenin. Both compounds, however, are valuable natural products with significant anti-cancer and anti-inflammatory properties, mediated through the modulation of critical cellular signaling pathways. Further research, particularly direct comparative studies under identical experimental conditions, will be crucial to fully elucidate their therapeutic potential and guide the development of novel derivatives with enhanced efficacy and selectivity.

References

Gypsogenin's Selective Strike: A Comparative Guide to its Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Dateline: November 19, 2025

Researchers in the field of oncology and drug discovery are continually seeking novel compounds that exhibit potent cytotoxicity against cancer cells while sparing their healthy counterparts. Gypsogenin, a pentacyclic triterpenoid saponin, has emerged as a promising candidate, demonstrating a notable selectivity in its anti-cancer activity. This guide provides a comprehensive evaluation of the selectivity index of this compound, presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action.

Quantitative Analysis of Cytotoxicity: this compound's Performance in Cancer vs. Normal Cells

The efficacy of an anti-cancer agent is often quantified by its IC50 value, the concentration at which it inhibits 50% of cell growth. A key indicator of a compound's therapeutic potential is its selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that of cancer cells. A higher SI value signifies greater selectivity for cancer cells, indicating a potentially safer therapeutic agent.

While data on the parent compound this compound against a wide panel of cancer and normal cell lines in single comparative studies are limited, existing research on this compound and its derivatives provides valuable insights into its selective cytotoxicity.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
This compoundK562 (Chronic Myeloid Leukemia)12.7PBMC (Peripheral Blood Mononuclear Cells)Not explicitly stated for this compoundNot explicitly calculated for this compound
This compoundHL-60 (Acute Promyelocytic Leukemia)10.4---
This compoundMCF-7 (Breast Cancer)9.0HUVEC (Human Umbilical Vein Endothelial Cells)Not explicitly stated for this compoundNot explicitly calculated for this compound
This compoundA549 (Lung Cancer)19.6---
This compoundHeLa (Cervical Cancer)----
This compoundSaoS-2 (Osteosarcoma)7.8---
This compound Derivative (Compound 8)K562 (Chronic Myeloid Leukemia)-PBMC (Peripheral Blood Mononuclear Cells)-11.0
This compound Derivative (Compound 9)K562 (Chronic Myeloid Leukemia)-PBMC (Peripheral Blood Mononuclear Cells)-8.0
This compound Derivatives (16, 18, 19)MCF-7 (Breast Cancer)11.3, 5.7, 13.8HUVEC (Human Umbilical Vein Endothelial Cells)>30 times the IC50 in MCF-7>30

Note: The table compiles data from various sources. Direct comparison of SI values should be made with caution due to variations in experimental conditions.

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific comparison. The following are detailed methodologies for commonly employed in vitro cytotoxicity assays used to evaluate compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.

  • Formazan Solubilization: Add 100 µL of SDS-HCl solution (10% SDS in 0.01 M HCl) to each well to solubilize the formazan crystals.

  • Absorbance Measurement: Incubate the plate for another 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with this compound.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The optical density is proportional to the total protein mass. The IC50 value is calculated from the dose-response curve.

Visualizing the Process and Pathway

To better understand the evaluation process and the molecular mechanisms of this compound, the following diagrams have been generated.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer & Normal Cell Lines seeding Seed cells in 96-well plates cell_culture->seeding incubation Incubate for 24-72h seeding->incubation This compound This compound dilutions This compound->incubation assay_choice MTT or SRB Assay incubation->assay_choice absorbance Measure Absorbance assay_choice->absorbance ic50 Calculate IC50 absorbance->ic50 si Calculate Selectivity Index (SI) ic50->si

Caption: Experimental workflow for determining the selectivity index of this compound.

signaling_pathway cluster_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound p53_mut Mutant p53 This compound->p53_mut downregulates vegf VEGF This compound->vegf downregulates bcl2 Bcl-2 This compound->bcl2 downregulates bax Bax This compound->bax upregulates mem_in apoptosis Apoptosis bcl2->apoptosis inhibits bax->apoptosis promotes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Mechanism of Action: Unraveling this compound's Anti-Cancer Strategy

This compound appears to exert its cytotoxic effects through a multi-pronged approach, primarily by inducing apoptosis in cancer cells. Studies have indicated that this compound can modulate key signaling pathways that regulate cell survival and proliferation.

One of the primary mechanisms involves the downregulation of mutant p53 and Vascular Endothelial Growth Factor (VEGF). Mutant p53 proteins often contribute to cancer progression, and their inhibition can restore tumor-suppressive functions. VEGF is a critical factor in angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and its downregulation can stifle tumor growth.

Furthermore, this compound has been shown to alter the balance of the Bcl-2 family of proteins. It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in programmed cell death or apoptosis.

Conclusion

The available evidence strongly suggests that this compound possesses a favorable selectivity index, demonstrating a greater cytotoxic effect on cancer cells compared to normal cells. Its ability to target multiple critical pathways involved in cancer cell survival and proliferation, including the p53, VEGF, and Bcl-2/Bax pathways, underscores its potential as a lead compound for the development of novel anti-cancer therapies. Further comprehensive studies directly comparing the effects of pure this compound on a broad panel of cancer and normal cell lines are warranted to fully elucidate its therapeutic window and advance its clinical development.

Unveiling the Double-Edged Sword: A Comparative Analysis of Gypsogenin and Its Derivatives in Cellular Regulation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular mechanisms of Gypsogenin and its synthetic analogs reveals a potent dual action in inducing cancer cell death and curbing inflammation. This guide offers a comparative analysis of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals on the therapeutic potential of these pentacyclic triterpenoids.

This compound, a natural sapogenin, and its semi-synthetic derivatives have emerged as promising candidates in the landscape of therapeutic compound development. Exhibiting a range of biological activities, these molecules primarily exert their effects through the intricate modulation of cellular signaling pathways, leading to programmed cell death (apoptosis) and cell cycle arrest in cancerous cells. Furthermore, evidence suggests a significant role in mitigating inflammatory responses. This guide provides a comparative overview of the mechanisms of action, supported by quantitative data and detailed experimental protocols.

Anticancer Mechanisms of Action: A Two-pronged Assault

The anticancer properties of this compound and its derivatives are predominantly attributed to their ability to induce apoptosis and halt the proliferation of cancer cells by arresting the cell cycle. The efficacy of these compounds varies with their structural modifications, as demonstrated by the half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Induction of Apoptosis: Orchestrating Programmed Cell Death

This compound and its derivatives trigger the intrinsic pathway of apoptosis, a tightly regulated process of cell suicide. This is primarily achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins belonging to the Bcl-2 family.

A key mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

Several derivatives have shown potent pro-apoptotic activity. For instance, certain modifications at the C-23 aldehyde and C-28 carboxylic acid groups of the this compound scaffold have been shown to enhance cytotoxicity and apoptosis induction.[2][3]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, this compound derivatives can inhibit cancer cell proliferation by causing cell cycle arrest, primarily at the S-phase or the G2/M phase.[2] This prevents the cancer cells from replicating their DNA and dividing, thereby controlling tumor growth. For example, compounds 4 and 7g from one study were found to cause a dose-dependent arrest of LOVO colon cancer cells in the S-phase of the cell cycle.[2][4]

The mechanism underlying cell cycle arrest involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). Some derivatives have been observed to alter the expression of cyclin B, a critical protein for the G2/M transition.

Targeting Key Signaling Pathways

The anticancer effects of this compound and its derivatives are also linked to the inhibition of critical signaling pathways that promote cancer cell survival and proliferation. These include:

  • VEGF Signaling: this compound has been reported to downregulate the Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.[1]

  • Kinase Inhibition: Certain derivatives have shown inhibitory activity against kinases like ABL1, which is implicated in chronic myeloid leukemia.[1]

Comparative Cytotoxicity of this compound and Its Derivatives

The cytotoxic efficacy of this compound and its derivatives varies significantly depending on the chemical modifications and the cancer cell line being targeted. The following table summarizes the IC50 values of selected compounds.

CompoundModificationCell LineIC50 (µM)Reference
This compoundParent CompoundA549 (Lung)19.6[1]
HL-60 (Leukemia)10.4[1]
MCF-7 (Breast)9.0[1]
Derivative 4 (2,4-dinitrophenyl)hydrazono derivativeLOVO (Colon)2.97 ± 1.13[2]
A549 (Lung)3.1[1]
Derivative 7g Carboxamide derivativeLOVO (Colon)3.59 ± 2.04[2]
Oxime derivativeOximation of aldehyde groupHL-60 (Leukemia)3.9[1]
Benzyl ester derivativeBenzyl esterificationMCF-7 (Breast)5.1[1]

Anti-inflammatory Mechanism of Action: Quelling the Fire

While research has predominantly focused on the anticancer properties of this compound, emerging evidence points towards its potential as an anti-inflammatory agent. The proposed mechanism of action, largely inferred from studies on structurally related pentacyclic triterpenes like Diosgenin derivatives, involves the inhibition of key inflammatory signaling pathways.

Inhibition of NF-κB and MAPK Signaling

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the expression of pro-inflammatory mediators.

A synthetic derivative of the related steroidal sapogenin, Diosgenin, has been shown to exert its anti-inflammatory effects by:

  • Inhibiting NF-κB activation: This is achieved by preventing the translocation of the p65 subunit of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes.

  • Blocking MAPK phosphorylation: Specifically, the phosphorylation of c-Jun N-terminal kinase (JNK) is inhibited, which is a key step in the MAPK signaling cascade.

This dual inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process.

Given the structural similarity, it is highly probable that this compound and its derivatives share a similar anti-inflammatory mechanism of action. However, further comparative studies are warranted to elucidate the specific effects of different this compound derivatives on these inflammatory pathways.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the complex cellular processes modulated by this compound and its derivatives, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for their analysis.

anticancer_pathway cluster_stimulus Stimulus cluster_cell Cancer Cell This compound This compound & Derivatives Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) This compound->Bcl2 Bax Bax (Pro-apoptotic) (Upregulated) This compound->Bax CyclinB Cyclin B (Downregulated) This compound->CyclinB Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellCycleArrest S/G2-M Phase Cell Cycle Arrest CyclinB->CellCycleArrest

Caption: Anticancer signaling pathway of this compound and its derivatives.

anti_inflammatory_pathway cluster_stimulus Stimulus cluster_cell Macrophage LPS LPS MAPK MAPK (JNK) Phosphorylation LPS->MAPK NFkB NF-κB (p65) Nuclear Translocation LPS->NFkB Proinflammatory Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) iNOS, COX-2 MAPK->Proinflammatory NFkB->Proinflammatory This compound This compound & Derivatives This compound->MAPK This compound->NFkB

Caption: Proposed anti-inflammatory pathway of this compound derivatives.

experimental_workflow cluster_workflow Experimental Workflow Start Cancer/Immune Cell Culture Treatment Treatment with This compound/Derivatives Start->Treatment MTT Cytotoxicity Assessment (MTT Assay) Treatment->MTT FlowCytometry Cell Cycle/Apoptosis Analysis (Flow Cytometry) Treatment->FlowCytometry WesternBlot Protein Expression Analysis (Western Blot) Treatment->WesternBlot End Data Analysis & Conclusion MTT->End FlowCytometry->End WesternBlot->End

Caption: General experimental workflow for mechanism of action studies.

Detailed Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. Below are detailed protocols for the key experiments cited in the analysis of this compound and its derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

PI staining followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cells and treat them with the test compounds as described for the MTT assay.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion and Future Directions

This compound and its derivatives represent a versatile class of compounds with significant potential in both oncology and inflammatory disease therapy. Their ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, coupled with their promising anti-inflammatory properties, makes them attractive candidates for further drug development.

The comparative analysis reveals that structural modifications to the this compound backbone can significantly enhance its biological activity. Future research should focus on synthesizing and screening a wider range of derivatives to establish a more comprehensive structure-activity relationship. In particular, dedicated studies are needed to confirm and detail the anti-inflammatory mechanisms of various this compound derivatives and to provide direct comparative data on their efficacy. In vivo studies are also crucial to validate the therapeutic potential of these compounds in preclinical models of cancer and inflammation. The continued exploration of this compound and its analogs holds the promise of yielding novel and effective therapeutic agents for some of the most challenging human diseases.

References

Benchmarking Gypsogenin's efficacy against known anticancer drugs in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro anticancer efficacy of gypsogenin, a natural pentacyclic triterpenoid, against established chemotherapeutic agents. The data presented is collated from multiple studies to offer a broad perspective on its potential as an anticancer compound.

Executive Summary

This compound has demonstrated significant cytotoxic and anti-proliferative activities across a range of human cancer cell lines. Its efficacy, often measured as the half-maximal inhibitory concentration (IC50), is comparable to or in some cases exceeds that of conventional anticancer drugs like cisplatin in specific cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and arrest of the cell cycle. This guide summarizes the available quantitative data, details the experimental methodologies used in these assessments, and visualizes the key signaling pathways and experimental workflows.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of this compound and its derivatives has been evaluated against several human cancer cell lines. The following tables summarize the IC50 values of this compound and, where available, compares them to the standard chemotherapeutic drug, cisplatin. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Cell LineCancer TypeThis compound IC50 (µM)Cisplatin IC50 (µM)Reference
A549Lung Cancer19.6Not Reported in this study[1]
LOVOColon Cancer>5018.54 ± 2.11[1]
SKOV3Ovary Cancer>5021.12 ± 2.54[1]
HepG2Liver Cancer>5025.34 ± 3.18[1]
HeLaCervical CancerRemarkable ActivityNot Reported in this study[2]
SaoS-2Osteosarcoma7.8Not Reported in this study[2]
HT-29Colorectal AdenocarcinomaNot Reported directly for this compoundNot Reported in this study[2]
MCF-7Breast Cancer9.0Not Reported in this study[2]
HL-60Promyelocytic Leukemia10.4Not Reported in this study[2]
K562Chronic Myeloid Leukemia12.7Not Reported in this study[2]

Table 1: Comparative IC50 values of this compound and Cisplatin against various human cancer cell lines.

Numerous derivatives of this compound have been synthesized and tested, with some showing enhanced cytotoxicity. For instance, a (2,4-dinitrophenyl)hydrazono derivative of this compound (compound 4 in the cited study) exhibited a significantly lower IC50 value of 2.97 ± 1.13 µM against LOVO cells.[1][3] Similarly, certain carboxamide derivatives also demonstrated potent activity in the low micromolar range.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer properties.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., A549, LOVO, SKOV3, HepG2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound, its derivatives, or a reference drug (e.g., cisplatin) for a specified period (e.g., 48 hours).

    • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound or its derivatives at concentrations around their IC50 values for a specified time (e.g., 48 hours).

  • Staining Procedure:

    • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation:

    • Cells are treated with the test compounds for a specific duration (e.g., 48 hours).

    • The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining and Analysis:

    • The fixed cells are washed with PBS and then incubated with a solution containing RNase A and the fluorescent DNA stain, Propidium Iodide (PI).

    • The DNA content of the stained cells is analyzed by flow cytometry.

  • Data Interpretation: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Visualizations

Signaling Pathways

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Gypsogenin_Signaling_Pathway This compound This compound VEGF VEGF This compound->VEGF Inhibits ABL1 ABL1 Tyrosine Kinase This compound->ABL1 Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Cell_Cycle_Arrest Cell Cycle Arrest (S Phase) This compound->Cell_Cycle_Arrest Induces ERK_Phosphorylation ERK Phosphorylation ABL1->ERK_Phosphorylation Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases Caspases Bax->Caspases Activates Caspases->Apoptosis Induces Cell_Proliferation Cell Proliferation ERK_Phosphorylation->Cell_Proliferation Promotes

Caption: this compound's proposed anticancer signaling pathways.

Experimental Workflow

The general workflow for evaluating the in vitro anticancer efficacy of a compound like this compound is depicted below.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with this compound & Control Drugs Start->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT_Assay Cell Viability Assay (MTT) Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle_Assay Data_Analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: In vitro evaluation workflow for this compound.

Conclusion

This compound and its derivatives exhibit promising anticancer activity in vitro against a variety of human cancer cell lines. The mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, suggest that this compound targets fundamental cellular processes essential for cancer cell survival and proliferation. While direct comparative data against a wide range of standard chemotherapeutics is still emerging, the existing evidence warrants further investigation into this compound as a potential lead compound in the development of novel anticancer therapies. Future studies should focus on comprehensive head-to-head comparisons with a broader panel of approved drugs and further elucidation of its molecular targets and signaling pathways.

References

Safety Operating Guide

Proper Disposal of Gypsogenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Gypsogenin, a pentacyclic triterpenoid sapogenin, intended for researchers, scientists, and drug development professionals.

This compound and its parent compounds, saponins, require careful handling due to their potential to cause skin, eye, and respiratory irritation[1][2]. Improper disposal can lead to environmental contamination and potential health hazards. Adherence to established laboratory waste management protocols is crucial.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye Protection Safety glasses with side-shields or goggles are essential to prevent eye irritation[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn to avoid skin contact[1][2].
Respiratory Protection If there is a risk of inhaling dust, a NIOSH-approved respirator should be used[1][2].
Lab Coat A standard laboratory coat should be worn to protect from spills.

Step-by-Step Disposal Protocol for this compound Waste

This protocol applies to pure this compound, solutions containing this compound, and contaminated labware.

1. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Carefully sweep up solid this compound, avoiding dust formation[1].

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container.

  • Liquid this compound Waste (Solutions):

    • Do not pour this compound solutions down the drain[3][4].

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

    • Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program[5].

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated following the procedure below.

2. Decontamination of Glassware:

  • Triple Rinsing: All containers that held this compound must be triple-rinsed[5][6].

    • First Rinse: Rinse the container with a suitable solvent (e.g., ethanol, methanol, or water, depending on the solubility of the residual material). Collect this first rinsate as hazardous chemical waste and add it to your liquid waste container[6].

    • Second and Third Rinses: Subsequent rinses with water can typically be disposed of down the drain, followed by a copious amount of water, provided they meet local wastewater regulations[6]. However, always consult your institution's specific guidelines.

  • After triple-rinsing, the glassware can be washed with standard laboratory detergent for reuse.

3. Hazardous Waste Container Management:

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents (i.e., "this compound waste in [solvent name]").

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA)[7]. Ensure containers are kept closed except when adding waste[4][5].

  • Incompatible Wastes: Store this compound waste away from incompatible materials. As a general rule, keep organic waste separate from acids and oxidizers[7].

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) or equivalent department[4]. Do not attempt to dispose of the waste through regular trash or other non-approved channels.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

Gypsogenin_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid this compound or Contaminated Dry Material waste_type->solid_waste Solid liquid_waste This compound in Solution waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Glassware glassware->triple_rinse saa Store in Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa first_rinse Collect First Rinsate as Hazardous Waste triple_rinse->first_rinse subsequent_rinse Dispose of Subsequent Rinses (per institutional guidelines) triple_rinse->subsequent_rinse first_rinse->collect_liquid wash_glassware Wash for Reuse subsequent_rinse->wash_glassware ehs_pickup Arrange for EH&S Pickup saa->ehs_pickup

This compound Waste Disposal Workflow

This guide is intended to provide a framework for the safe disposal of this compound. It is imperative to always consult your institution's specific waste disposal guidelines and Safety Data Sheets for any chemicals used in your procedures.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Gypsogenin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Gypsogenin. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build deep trust in your laboratory practices.

This compound, a pentacyclic triterpenoid, has demonstrated significant cytotoxic and antiangiogenic activities, making it a compound of interest in cancer research.[1][2][3] However, its cytotoxic nature necessitates stringent safety protocols to minimize exposure and ensure the well-being of laboratory personnel. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals.[7][8][9][10][11]

Body Part Personal Protective Equipment (PPE) Specifications and Best Practices
Respiratory NIOSH-approved RespiratorA fit-tested N95 or higher respirator is recommended, especially when handling the powder form or if there is a risk of aerosol generation.[10][11]
Hands Chemical-resistant GlovesWear two pairs of chemotherapy-grade gloves that meet the American Society for Testing Materials (ASTM) D6978 standard.[11] Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[11]
Eyes Safety GogglesWear chemical splash goggles that provide a complete seal around the eyes. Safety glasses with side shields are not sufficient.[11]
Face Face ShieldA face shield should be worn in addition to goggles when there is a risk of splashes or spills.[10]
Body Disposable GownWear a disposable gown that is shown to resist permeability by hazardous drugs. Gowns should be long-sleeved with closed cuffs and open in the back.[11]
Feet Shoe CoversTwo pairs of shoe covers should be worn when handling this compound.[11]

Operational Plan for Handling this compound

Adherence to a strict, step-by-step protocol is essential to minimize the risk of exposure during the handling of this compound.

1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to control airborne particles.[12]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible.

  • Decontamination: Prepare a designated decontamination area for equipment and PPE.

2. Weighing and Reconstitution:

  • Weighing: Weigh solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.[12]

  • Reconstitution: If dissolving in a solvent, add the solvent to the this compound powder slowly to avoid splashing. Keep the container closed as much as possible.

3. Experimental Procedures:

  • Containment: All procedures should be performed in a manner that minimizes the creation of aerosols.

  • Labeling: Clearly label all containers with the name "this compound" and appropriate hazard warnings.

  • Transportation: When moving this compound within the laboratory, use sealed, secondary containers.

4. Post-Experiment:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12]

The following diagram illustrates the workflow for safely handling this compound.

Gypsogenin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_area Designate Work Area (Fume Hood) prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_emergency Verify Emergency Equipment (Eyewash, Shower, Spill Kit) prep_ppe->prep_emergency weigh Weigh this compound in Containment prep_emergency->weigh Proceed to Handling reconstitute Reconstitute/ Prepare Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment dispose_waste Segregate & Dispose of Hazardous Waste experiment->dispose_waste Proceed to Disposal decontaminate Decontaminate Surfaces & Equipment dispose_waste->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous chemical waste.
Liquid this compound Waste Collect in a sealed, leak-proof container labeled for hazardous chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container lined with a chemotherapy waste bag.
Contaminated PPE (e.g., gloves, gowns, shoe covers) Dispose of immediately in a designated chemotherapy waste container after use.[11]

All waste must be disposed of in accordance with institutional and local regulations for hazardous and cytotoxic waste.[10]

By implementing these comprehensive safety and handling procedures, your laboratory can continue its vital research with this compound while ensuring the highest standards of safety for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gypsogenin
Reactant of Route 2
Gypsogenin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.